DYRKs-IN-1 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN7O4.ClH/c31-23-9-6-18(27(39)34-24(10-11-32)17-4-2-1-3-5-17)13-25(23)35-28(40)22-12-19-14-33-30(37-26(19)36-29(22)41)38-15-20-7-8-21(16-38)42-20;/h1-6,9,12-14,20-21,24H,7-8,10-11,15-16,32H2,(H,34,39)(H,35,40)(H,33,36,37,41);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHHYTUBPOMTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C3=NC=C4C=C(C(=O)NC4=N3)C(=O)NC5=C(C=CC(=C5)C(=O)NC(CCN)C6=CC=CC=C6)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31Cl2N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DYRKs-IN-1 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent and selective small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with particular efficacy against DYRK1A and DYRK1B.[1][2][3][4] The DYRK family of serine/threonine kinases plays a crucial role in a variety of cellular processes, including cell cycle regulation, neuronal development, apoptosis, and signal transduction.[5] Dysregulation of DYRK activity has been implicated in numerous pathologies, such as cancer, neurodegenerative diseases like Alzheimer's and Down syndrome, and diabetes.[4][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of DYRK kinases.[7] This binding event prevents the transfer of a phosphate (B84403) group from ATP to the serine and threonine residues of substrate proteins, thereby inhibiting the kinase's catalytic activity. The dual-specificity of DYRKs refers to their ability to autophosphorylate on a tyrosine residue within their activation loop, a step that is essential for their subsequent kinase activity towards other substrates on serine and threonine residues.[7][8] By blocking the ATP-binding site, this compound effectively abrogates both the autophosphorylation and the substrate phosphorylation functions of the kinase.
Data Presentation
In Vitro Inhibitory Activity
The potency of this compound has been quantified against its primary targets, DYRK1A and DYRK1B. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays are summarized below.
| Target | IC50 (nM) |
| DYRK1A | 5 |
| DYRK1B | 8 |
Data sourced from MedchemExpress.[1][2][3]
Cellular Activity
The cellular efficacy of DYRKs-IN-1 has been demonstrated in various cell lines. The half-maximal effective concentration (EC50) reflects the concentration of the inhibitor required to induce a half-maximal response in a cellular context.
| Cell Line | Assay Type | EC50 (nM) |
| SW 620 (human colon tumor) | Cellular Potency | 27 |
Data sourced from MedchemExpress.[1][2]
Signaling Pathways
DYRK1A, a primary target of this compound, is a central node in numerous signaling pathways that regulate fundamental cellular processes. Inhibition of DYRK1A by this compound can therefore have profound effects on cell fate.
Cell Cycle Regulation
DYRK1A acts as a negative regulator of the cell cycle, promoting a quiescent state.[9] It achieves this by phosphorylating key cell cycle proteins. For instance, phosphorylation of Cyclin D1 at Threonine 286 by DYRK1A leads to its proteasomal degradation, thereby delaying the G1/S phase transition.[7] DYRK1A also phosphorylates and stabilizes the cyclin-dependent kinase inhibitor p27Kip1.[10] Inhibition of DYRK1A with this compound can therefore promote cell cycle progression.
Apoptosis Signaling
DYRK1A is also involved in the regulation of apoptosis, primarily through the ASK1-JNK signaling pathway. It can positively regulate this pathway, which is involved in apoptotic cell death.[11] DYRK1A interacts with and phosphorylates Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the JNK signaling cascade.
Experimental Protocols
In Vitro Kinase Assay (Luminescence-based)
This protocol is designed to determine the in vitro potency of this compound against a target kinase, such as DYRK1A. It utilizes a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a multi-well plate, add 5 µL of the this compound dilution to each well.
-
Add 10 µL of a solution containing the DYRK1A enzyme and substrate peptide to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for DYRK1A.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 value.[12][13]
Western Blot Analysis of Substrate Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of a known downstream substrate of DYRK1A in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Cyclin D1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control.[1][5][12]
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cells.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.[9]
Conclusion
This compound is a valuable research tool for elucidating the complex roles of DYRK kinases in cellular physiology and disease. Its high potency and selectivity for DYRK1A and DYRK1B make it an ideal chemical probe for dissecting the signaling pathways regulated by these kinases. The experimental protocols provided in this guide offer a framework for investigating the mechanism of action and cellular effects of this compound, which will be of significant utility to researchers in academic and industrial settings. Further investigation into the therapeutic potential of this and other DYRK inhibitors is warranted, particularly in the context of cancer and neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DYRK | DC Chemicals [dcchemicals.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. DYRK1A roles in human neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Discovery and Synthesis of DYRKs-IN-1 Hydrochloride: A Technical Guide
An In-Depth Review for Researchers and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent small molecule inhibitor targeting the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK) family, particularly DYRK1A and DYRK1B.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The dysregulation of DYRK kinases has been implicated in a variety of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and Down syndrome, making them a compelling target for therapeutic intervention.[2] DYRKs-IN-1, with its pyrido[2,3-d]pyrimidine (B1209978) core, represents a significant tool for elucidating the biological roles of DYRK kinases and serves as a lead compound for the development of novel therapeutics. The hydrochloride salt form of DYRKs-IN-1 is often utilized due to its enhanced water solubility and stability compared to the free base.[1]
Discovery and Development Workflow
The discovery of DYRKs-IN-1 followed a structured drug discovery workflow, beginning with the identification of a promising chemical scaffold and culminating in the characterization of a potent and selective inhibitor.
Synthesis of this compound
DYRKs-IN-1 belongs to a series of pyrido[2,3-d]pyrimidine derivatives. The general synthetic approach involves the construction of the core heterocyclic system followed by subsequent modifications. The final step to obtain the hydrochloride salt typically involves treating the free base with hydrochloric acid. While the exact, detailed synthesis of DYRKs-IN-1 (also referred to as compound 30 in some literature) is proprietary and often detailed within patent literature, a general synthetic route for this class of compounds can be outlined based on published examples for analogous structures.
General Synthetic Scheme for Pyrido[2,3-d]pyrimidine Core:
The synthesis of the pyrido[2,3-d]pyrimidine scaffold, the core of DYRKs-IN-1, can be achieved through various synthetic routes. One common method involves the condensation of a substituted aminopyridine with a pyrimidine (B1678525) precursor. The specific substituents on these starting materials determine the final structure of the inhibitor.
Experimental Protocol: Synthesis of a Representative Pyrido[2,3-d]pyrimidine Analog
The following is a representative protocol for the synthesis of a related pyrido[2,3-d]pyrimidine, illustrating the key chemical transformations. This protocol is based on similar syntheses reported in the literature and may require optimization for the specific synthesis of DYRKs-IN-1.
Step 1: Condensation A mixture of a 2,4-dichloropyrimidine (B19661) derivative and a substituted aminopyridine is heated in a suitable solvent such as isopropanol (B130326) or DMF, often in the presence of a base like diisopropylethylamine (DIPEA). The reaction progress is monitored by TLC or LC-MS. Upon completion, the intermediate is isolated by filtration or extraction.
Step 2: Cyclization The isolated intermediate is then subjected to a cyclization reaction to form the tricyclic pyrido[2,3-d]pyrimidine core. This can be achieved by heating in a high-boiling point solvent, sometimes with the addition of an acid or base catalyst.
Step 3: Further Functionalization The core structure can be further modified. For instance, a nucleophilic aromatic substitution can be performed to introduce different amine side chains, which is a common strategy to modulate the potency and selectivity of kinase inhibitors.
Step 4: Salt Formation To prepare the hydrochloride salt, the purified free base of the final compound is dissolved in a suitable solvent like methanol (B129727) or ether, and a solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in ether or dioxane) is added. The resulting precipitate is then collected by filtration and dried to yield the hydrochloride salt.
Biological Activity and Quantitative Data
DYRKs-IN-1 is a highly potent inhibitor of DYRK1A and DYRK1B. Its inhibitory activity has been characterized through various in vitro and cellular assays.
| Target | IC50 (nM) | Assay Type | Reference |
| DYRK1A | 5 | Biochemical Kinase Assay | [1] |
| DYRK1B | 8 | Biochemical Kinase Assay | [1] |
| Cell Line | EC50 (nM) | Assay Type | Reference |
| SW 620 (human colon tumor) | 27 | Cellular Proliferation Assay | [1] |
Experimental Protocol: In Vitro Kinase Assay
The inhibitory potency of DYRKs-IN-1 against DYRK1A and DYRK1B is typically determined using an in vitro kinase assay.
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified, and the inhibition by the test compound is determined.
Materials:
-
Recombinant human DYRK1A or DYRK1B enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Kinase reaction buffer
-
This compound (serially diluted)
-
96-well plates
-
Scintillation counter or other detection system
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Experimental Protocol: Cellular Proliferation Assay
The anti-proliferative effect of DYRKs-IN-1 on cancer cell lines like SW 620 is assessed using a cellular proliferation assay.
Principle: This assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell number indicates an anti-proliferative effect.
Materials:
-
SW 620 cells
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based reagent)
-
Plate reader
Procedure:
-
Seed SW 620 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence/luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the EC50 value.
Signaling Pathways
DYRK1A and DYRK1B are involved in a multitude of cellular signaling pathways that regulate processes such as cell proliferation, differentiation, and apoptosis. Inhibition of these kinases by DYRKs-IN-1 can therefore have significant downstream effects.
DYRK1A Signaling
DYRK1A has been shown to phosphorylate a variety of substrates, including transcription factors and cell cycle regulators. For example, DYRK1A can phosphorylate and regulate the activity of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which plays a role in the development and function of the immune and nervous systems.
DYRK1B Signaling
DYRK1B is implicated in cell cycle regulation and has been identified as a key factor in the survival of certain cancer cells. It can phosphorylate and regulate proteins involved in the G1/S transition of the cell cycle.
Conclusion
This compound is a valuable chemical probe for studying the roles of DYRK1A and DYRK1B in health and disease. Its potent and specific inhibitory activity, coupled with a well-defined chemical structure, makes it an important tool for target validation and a starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of its discovery, synthesis, and biological characterization, offering a foundational resource for researchers in the field. Further investigation into the broader selectivity profile and in vivo efficacy of DYRKs-IN-1 will be crucial for its potential translation into clinical applications.
References
DYRKs-IN-1 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent small-molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with particular efficacy against DYRK1A and DYRK1B.[1][2] The DYRK family of serine/threonine kinases are key regulators of a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[3][4] Dysregulation of DYRK activity has been implicated in a variety of pathologies, most notably neurodegenerative diseases such as Alzheimer's and Down syndrome, as well as several forms of cancer.[5][6][7] This technical guide provides an in-depth overview of this compound, including its inhibitory activity, relevant signaling pathways, and detailed experimental protocols for its use in preclinical research. The hydrochloride salt form of DYRKs-IN-1 offers enhanced water solubility and stability compared to its free base, making it a preferred compound for in vitro and in vivo studies.[2]
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | EC50 (nM) | Reference |
| DYRK1A | 5 | SW620 (Colon Cancer) | 27 | [1][2] |
| DYRK1B | 8 | [1][2] |
Kinase Selectivity Profile
Signaling Pathways
Inhibition of DYRK1A and DYRK1B by this compound can impact multiple signaling pathways critical to both neurodegenerative and oncogenic processes.
Role in Neurodegenerative Disease (Alzheimer's Disease)
DYRK1A is a key player in the pathology of Alzheimer's disease through its interaction with both amyloid precursor protein (APP) and tau protein.[10][11] Overexpression of DYRK1A has been shown to increase the phosphorylation of APP, which can promote its amyloidogenic processing and lead to an increase in the production of amyloid-β (Aβ) peptides.[10][11] Furthermore, DYRK1A directly phosphorylates tau at several serine and threonine residues, including Thr212, Ser202, and Ser404.[12][13][14] This hyperphosphorylation can inhibit the ability of tau to bind to microtubules, leading to microtubule instability and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[12][13]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A in neurodegeneration and cancer: Molecular basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 12. DYRK1A-mediated Hyperphosphorylation of Tau | Semantic Scholar [semanticscholar.org]
- 13. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
In-Depth Technical Guide: Target Protein Binding of DYRKs-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with primary targets being DYRK1A and DYRK1B. These kinases are crucial regulators of a multitude of cellular processes, including cell proliferation, differentiation, and survival. Their dysregulation has been implicated in a range of pathologies, from neurodegenerative diseases to cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the target protein binding characteristics of this compound, including quantitative binding data, detailed experimental methodologies, and an exploration of the key signaling pathways involved.
Target Binding Profile of this compound
This compound exhibits high affinity for its primary targets, DYRK1A and DYRK1B. The inhibitory activity has been quantified through various biochemical and cellular assays.
| Target | Assay Type | Value | Reference |
| DYRK1A | Biochemical IC50 | 5 nM | [1] |
| DYRK1B | Biochemical IC50 | 8 nM | [1] |
| SW620 Cells | Cellular EC50 | 27 nM | [1] |
IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. In this context, it reflects the potency of the compound in a cellular environment.
Experimental Methodologies
The determination of the binding affinity and inhibitory potential of this compound relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used in its characterization.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a target kinase.
Objective: To determine the IC50 value of this compound against DYRK1A and DYRK1B.
Materials:
-
Recombinant human DYRK1A or DYRK1B enzyme
-
Kinase substrate (e.g., DYRKtide peptide: RRRFRPASPLRGPPK)
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound in kinase buffer to achieve the desired final concentrations.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the DYRK kinase and its substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Experimental Workflow for a Kinase Inhibition Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method to study inhibitor binding in a high-throughput format.
Objective: To determine the binding affinity of this compound to DYRK1A in a competitive binding format.
Materials:
-
GST-tagged DYRK1A enzyme
-
Europium-labeled anti-GST antibody (donor)
-
Fluorescently labeled kinase tracer (acceptor) that binds to the ATP pocket of DYRK1A
-
This compound
-
Assay buffer
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a master mix containing GST-DYRK1A, Eu-anti-GST antibody, and the fluorescent tracer in assay buffer.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add serial dilutions of this compound or DMSO (control) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the ratio of the acceptor to donor emission signals.
-
Determine the IC50 value by plotting the emission ratio against the inhibitor concentration.
TR-FRET Competitive Binding Assay Workflow
Signaling Pathways Involving DYRK1A and DYRK1B
This compound, by inhibiting DYRK1A and DYRK1B, can modulate several critical cellular signaling pathways.
DYRK1A-Mediated Signaling
DYRK1A is a pleiotropic kinase involved in numerous signaling cascades. One key pathway is its positive regulation of the Apoptosis Signal-regulating Kinase 1 (ASK1) - JNK signaling pathway, which is involved in apoptotic cell death.[2] DYRK1A can directly interact with and phosphorylate ASK1, leading to the activation of JNK and subsequent apoptosis.[2]
DYRK1A and ASK1-JNK Signaling Pathway
DYRK1B-Mediated Signaling
DYRK1B plays a complex role in the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tumorigenesis. DYRK1B can block the canonical Hh pathway while promoting non-canonical signaling through the activation of the mTOR/AKT pathway.[3][4] This leads to the stabilization of the GLI family of transcription factors, which are key effectors of Hh signaling.[3]
DYRK1B in Hedgehog and mTOR/AKT Signaling
Conclusion
This compound is a valuable research tool for investigating the roles of DYRK1A and DYRK1B in cellular signaling and disease. Its high potency and well-defined primary targets allow for the specific interrogation of DYRK-mediated pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this and other DYRK inhibitors. Further characterization of its kinome-wide selectivity and in vivo efficacy will continue to refine its utility as a chemical probe and potential therapeutic lead.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetmol.com [targetmol.com]
DYRKs-IN-1 hydrochloride role in neurogenesis
An In-Depth Technical Guide to the Role of DYRKs-IN-1 Hydrochloride in Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical serine/threonine kinase deeply implicated in the regulation of neurogenesis. Its gene is located on chromosome 21, and its overexpression is a key contributor to the neurological phenotypes observed in Down syndrome (DS) and is also linked to the pathology of Alzheimer's disease (AD). This compound is a potent inhibitor of DYRK1A and its isoform DYRK1B, serving as an essential chemical tool for investigating the multifaceted roles of these kinases in cellular processes.[1] This guide delineates the mechanism of action of DYRK1A, the impact of its inhibition by compounds like this compound on neurogenesis, and the key signaling pathways involved. It summarizes quantitative data from studies on various DYRK1A inhibitors and outlines relevant experimental protocols to facilitate further research in this promising therapeutic area.
Introduction: DYRK1A, a Master Regulator of Neurodevelopment
DYRK1A is a constitutively active kinase that plays a pivotal, dosage-sensitive role in the development and function of the central nervous system.[2][3] It is involved in a wide array of cellular processes, including the proliferation and differentiation of neural progenitor cells, neuronal maturation, and synaptic plasticity.[2][4][5] An extra copy of the DYRK1A gene in individuals with Down syndrome (trisomy 21) leads to a ~1.5-fold increase in protein levels, which is thought to be a major cause of the associated cognitive deficits and early-onset neurodegeneration.[6][7] Conversely, haploinsufficiency of DYRK1A results in severe developmental disorders, including microcephaly, highlighting the critical importance of tightly regulated DYRK1A activity.[8]
This compound is a research compound used to potently inhibit DYRK1A and DYRK1B.[1] By serving as a selective antagonist, it allows for the precise study of DYRK1A's function in neurogenesis and its potential as a therapeutic target for neurological disorders characterized by its dysregulation.[1][9]
Mechanism of Action of DYRK1A Inhibition
DYRK1A is a dual-specificity kinase; it autoactivates through autophosphorylation on a tyrosine residue within its activation loop during translation.[9][10][11] Once activated, it functions as a serine/threonine kinase, phosphorylating a multitude of downstream substrates.[12] Inhibitors like this compound typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase to block the transfer of phosphate (B84403) to its substrates.[9] This inhibition modulates several key signaling pathways crucial for neurogenesis.
The Role of DYRK1A Inhibition in Neurogenesis
Inhibition of DYRK1A has demonstrated significant potential to correct deficits in neurogenesis associated with its overexpression. The effects can be observed at multiple stages of neural development.
-
Neural Stem Cell (NSC) Proliferation: DYRK1A acts as a negative regulator of the G1-S transition in the cell cycle.[2][10] Its overexpression causes premature cell cycle exit, limiting the proliferation of the neural progenitor pool and forcing premature differentiation.[2][10][13] Inhibition of DYRK1A can therefore promote the neurogenic potential of neural stem cells by allowing for proper expansion of the progenitor population.[2]
-
Neuronal Differentiation and Maturation: The dosage of DYRK1A is critical for proper neuronal differentiation.[14] In mouse models of Down syndrome, overexpression of Dyrk1A leads to premature neuronal differentiation.[7] Treatment with DYRK1A inhibitors like harmine (B1663883) has been shown to prevent this premature maturation of trisomic neuronal progenitor cells.[7] Furthermore, in human iPSCs derived from individuals with DS, DYRK1A inhibition improved the expression of neuronal markers, indicating an enhancement of neurogenesis.[15]
-
Neurite Outgrowth and Synaptogenesis: DYRK1A regulates cytoskeletal proteins that are essential for neuritogenesis and the formation of dendritic spines.[6] It has been shown to phosphorylate microtubule-associated proteins and regulate actin dynamics.[6] While some studies show DYRK1A overexpression promoting neurite outgrowth, others demonstrate a reduction in dendritic length and number.[6] Inhibition of DYRK1A with harmine was found to reduce the number of neurites in cultured hippocampal neurons, suggesting a complex, context-dependent role.[6]
-
Astrogliogenesis: In addition to its role in neurogenesis, DYRK1A influences the fate of neural progenitors. Overexpression of DYRK1A promotes the differentiation of cortical progenitors into astrocytes, a phenomenon observed in the developing neocortex of DS mouse models. This is linked to the upregulation of the astrogliogenic transcription factor STAT.[16]
Key Signaling Pathways Modulated by DYRK1A Inhibition
The effects of DYRK1A on neurogenesis are mediated through its interaction with several critical signaling pathways.
DYRK1A and Cell Cycle Regulation
DYRK1A influences the cell cycle by phosphorylating Cyclin D1, which targets it for degradation. This action leads to an arrest in the G1 phase, promoting cell cycle exit and differentiation. Inhibition of DYRK1A can reverse this effect, allowing for continued proliferation of neural progenitors.
Caption: DYRK1A inhibition prevents Cyclin D1 degradation, promoting NSC proliferation.
DYRK1A and the NFAT Signaling Pathway
DYRK1A is a key regulator of the Nuclear Factor of Activated T-cells (NFAT) transcription factors. It phosphorylates NFATc proteins, promoting their export from the nucleus to the cytoplasm, thereby inhibiting their transcriptional activity. This pathway is crucial for both neurogenesis and immune system regulation.[2][4][17]
References
- 1. This compound [myskinrecipes.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. DYRK1A (Dual-Specificity Tyrosine-Phosphorylated and -Regulated Kinase 1A): A Gene with Dosage Effect During Development and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Down syndrome and DYRK1A overexpression: relationships and future therapeutic directions [frontiersin.org]
- 6. New Perspectives of Dyrk1A Role in Neurogenesis and Neuropathologic Features of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of DYRK1A activity inhibition on development of neuronal progenitors isolated from Ts65Dn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of DYRK1A disrupts neural lineage specificationin human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DYRK | Kinases | Tocris Bioscience [tocris.com]
- 13. Environmental enrichment rescues DYRK1A activity and hippocampal adult neurogenesis in TgDyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein kinase Dyrk1 activates cAMP response element-binding protein during neuronal differentiation in hippocampal progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DYRK1A overexpression enhances STAT activity and astrogliogenesis in a Down syndrome mouse model | EMBO Reports [link.springer.com]
- 17. mdpi.com [mdpi.com]
DYRKs-IN-1 Hydrochloride: A Deep Dive into its Therapeutic Potential for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) inhibitor, DYRKs-IN-1 hydrochloride, and its potential as a therapeutic agent in the context of Alzheimer's disease (AD). The document details the central role of DYRK1A in AD pathology, the mechanism of action of its inhibitors, quantitative data from preclinical studies, and relevant experimental methodologies.
Introduction: DYRK1A as a Critical Node in Alzheimer's Disease Pathology
Alzheimer's disease is a progressive neurodegenerative disorder characterized by two primary neuropathological hallmarks: the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a key kinase implicated in both of these pathological cascades.[3][4] The gene for DYRK1A is located on chromosome 21, and its overexpression is a feature of Down syndrome, a condition associated with the early onset of Alzheimer's disease.[3][5] Elevated levels of DYRK1A have also been observed in the brains of individuals with sporadic AD.[1][4]
DYRK1A contributes to AD pathology through several mechanisms:
-
Tau Hyperphosphorylation: DYRK1A directly phosphorylates tau protein at multiple serine and threonine residues.[1][6] This action can "prime" tau for subsequent phosphorylation by other kinases, such as GSK-3β, leading to the hyperphosphorylation that causes tau to detach from microtubules and aggregate into NFTs.[6]
-
Amyloid-beta Production: DYRK1A phosphorylates the amyloid precursor protein (APP) at Thr668.[3][5] This phosphorylation enhances the amyloidogenic processing of APP by β- and γ-secretases, which in turn increases the production of pathogenic Aβ peptides.[3][5]
-
Neuroinflammation: Studies have shown that DYRK1A inhibitors can alleviate lipopolysaccharide-induced neuroinflammation by modulating signaling pathways such as TLR4/AKT/STAT3 and TLR4/NF-κB.[7]
Given its central role in driving both major pathological features of AD, inhibiting DYRK1A activity presents a promising therapeutic strategy.[5][8]
This compound: A Potent Kinase Inhibitor
DYRKs-IN-1 is a potent inhibitor of the DYRK family of kinases, with high affinity for DYRK1A and DYRK1B.[9] The hydrochloride salt form of this compound generally offers improved water solubility and stability for research applications.[9] Like many kinase inhibitors, DYRKs-IN-1 is believed to function by competitively binding to the ATP-binding site of the DYRK1A enzyme, thereby preventing the phosphorylation of its downstream substrates, including APP and tau.[8][10]
Mechanism of Action
The therapeutic rationale for using this compound in Alzheimer's disease is to normalize the pathological downstream effects of overactive DYRK1A. By inhibiting DYRK1A, the compound aims to:
-
Reduce the direct and priming phosphorylation of tau, thereby decreasing the formation of NFTs.[11]
-
Decrease the phosphorylation of APP, shifting its processing away from the amyloidogenic pathway and reducing the production of Aβ peptides.[12]
-
Mitigate neuroinflammatory responses associated with AD pathology.[7]
Quantitative Data on DYRK Inhibitors
The following tables summarize key quantitative data for DYRKs-IN-1 and other relevant DYRK1A inhibitors from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of Selected DYRK Inhibitors
| Compound | Target(s) | IC50 | Ki | Notes |
| DYRKs-IN-1 | DYRK1A, DYRK1B | 5 nM (DYRK1A), 8 nM (DYRK1B) | Not specified | Potent dual inhibitor of DYRK1A and DYRK1B.[9] |
| Protein kinase inhibitor 1 | HIPK2, DYRK1A, PIM3, etc. | 19 nM (DYRK1A), 74 nM (HIPK2) | 8.8 nM (DYRK1A), 9.5 nM (HIPK2) | A multi-kinase inhibitor with high affinity for DYRK1A.[13] |
| EHT 5372 | DYRK1A | 0.22 nM | Not specified | Described as a highly potent and selective DYRK1A inhibitor.[14] |
| NSC361563 | DYRK1A | Not specified | Not specified | Identified as a potent and selective DYRK1A inhibitor through virtual screening.[12] |
IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[15] Ki: The inhibition constant, indicating the binding affinity of an inhibitor to an enzyme.[16]
Table 2: Preclinical Efficacy of DYRK1A Inhibitors in Alzheimer's Disease Models
| Inhibitor | Model System | Treatment Details | Key Findings |
| Dyrk1-inh (unspecified) | 3xTg-AD mice (10 months old) | 12.5 mg/kg daily i.p. injections for 8 weeks | Reversed cognitive deficits; Reduced insoluble Aβ40 and Aβ42 levels; Significantly reduced insoluble tau phosphorylated at S396.[17][18] |
| DYR219 | 3xTg AD mice (10 months old) | Not specified | Reduced levels of insoluble phosphorylated tau (Ser396), insoluble Aβ, and APP.[19] |
| EHT 5372 | HEK293 cells overexpressing APP | 24-hour treatment | Dose-dependently reduced Aβ40 levels.[14] |
| NSC361563 | In vitro | Not specified | Decreased tau phosphorylation at multiple sites and diminished the formation of amyloid-β.[12][20] |
| Genetic Knockdown of DYRK1A | 5xFAD mice (3.5 months old) | Not specified | Enhanced short-term spatial/recognition memory; Reduced proinflammatory cytokine levels and reactive gliosis.[7] |
Experimental Protocols and Methodologies
The evaluation of this compound and other DYRK1A inhibitors involves a range of biochemical, cellular, and in vivo assays.
In Vitro Kinase Inhibition Assays
These assays are fundamental for determining the potency and selectivity of an inhibitor.
-
ADP-Glo™ Kinase Assay: This is a common method used to measure kinase activity. It quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity. The inhibitory effect of a compound is determined by the reduction in this signal.[21]
Cell-Based Assays
Cellular models are used to assess the inhibitor's effects on AD-related pathways in a biological context.
-
Western Blotting: This technique is used to detect and quantify specific proteins in a sample. For AD research, it is frequently used to measure levels of total and phosphorylated tau (e.g., at sites like Ser396, Thr212, pS262), APP, and Aβ.[17][22] Cell or brain tissue lysates are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of DYRK1A inhibitor studies, it is often used to measure the concentration of soluble and insoluble Aβ40 and Aβ42 peptides in brain homogenates or cell culture media.[17]
-
Cell Viability Assays: These assays are crucial to ensure that the observed effects of an inhibitor are not due to general cellular toxicity. They measure parameters like metabolic activity or membrane integrity.
In Vivo Animal Models
Transgenic mouse models that recapitulate aspects of AD pathology are essential for evaluating the therapeutic potential of inhibitors in a living organism.
-
3xTg-AD Mice: This widely used model develops both amyloid plaques and tau tangles in an age-dependent manner.[17][23] Researchers administer the test compound (e.g., via intraperitoneal injections) over a specified period and then assess changes in pathology and cognitive function.[18][24]
-
Behavioral Testing: A battery of behavioral tests is used to assess cognitive functions like learning and memory in mouse models. The Morris water maze and novel object recognition tests are common examples used to evaluate spatial learning and recognition memory, respectively.[18]
-
Immunohistochemistry: This technique is used to visualize the distribution and abundance of specific proteins within brain tissue sections. For instance, antibodies against Aβ can be used to stain and quantify the plaque load in the hippocampus and cortex of treated versus untreated animals.[17]
Visualizing the Role of DYRK1A and its Inhibition
The following diagrams illustrate the key pathways and experimental logic discussed in this guide.
Caption: DYRK1A signaling in Alzheimer's disease and point of intervention.
Caption: In vivo experimental workflow for testing a DYRK1A inhibitor.
Caption: Logical flow from inhibitor to therapeutic outcome.
Conclusion and Future Directions
The inhibition of DYRK1A presents a compelling, dual-pronged therapeutic strategy for Alzheimer's disease by simultaneously targeting both tau and amyloid pathologies. Potent inhibitors like this compound serve as valuable research tools to further probe the function of DYRK1A and as foundational molecules for drug development programs. Preclinical studies using various DYRK1A inhibitors have shown promising results, demonstrating improvements in cognitive function and reductions in key pathological markers in animal models of AD.[17][18]
Future research should focus on developing highly selective DYRK1A inhibitors to minimize off-target effects, thoroughly characterizing their pharmacokinetic and safety profiles, and determining the optimal therapeutic window for intervention.[19][25] Given the role of DYRK1A in neurodevelopment, careful consideration of dosing and patient population is critical.[6] Ultimately, the progression of selective DYRK1A inhibitors into clinical trials will be a crucial step in validating this therapeutic approach for patients suffering from Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective DYRK1A Inhibitor for the Treatment of Neurodegenerative Diseases: Alzheimer, Parkinson, Huntington, and Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 4. Psychoplastogenic DYRK1A Inhibitors with Therapeutic Effects Relevant to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Genetic knockdown of DYRK1A attenuates cognitive impairment, Aβ pathology, tauopathy and neuroinflammatory responses in mouse models of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. DYRK1A inhibitor slows amyloid β formation, undoes neurotoxicity | BioWorld [bioworld.com]
- 21. Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. experts.arizona.edu [experts.arizona.edu]
- 24. Dyrk1 inhibition improves Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
DYRKs-IN-1 Hydrochloride: A Technical Guide for Down Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Down syndrome (DS), a genetic condition arising from the trisomy of chromosome 21, presents a complex array of physiological and cognitive challenges. Among the genes overexpressed in DS, DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) has emerged as a critical therapeutic target.[1][2] This kinase is a key regulator of neurodevelopment and its approximately 1.5-fold overexpression in individuals with Down syndrome is strongly implicated in the intellectual and developmental disabilities associated with the condition.[1][2] DYRK1A's role extends to the early onset of Alzheimer's disease-like pathology, particularly the hyperphosphorylation of Tau protein, a hallmark of neurodegeneration.[3][4][5][6]
DYRKs-IN-1 hydrochloride is a potent and specific inhibitor of DYRK1A, making it an invaluable tool for investigating the downstream consequences of DYRK1A overexpression and for assessing the therapeutic potential of its inhibition.[7] This technical guide provides a comprehensive overview of this compound in the context of Down syndrome research, compiling quantitative data for key DYRK1A inhibitors, detailing experimental protocols, and visualizing the core signaling pathways and experimental workflows.
Quantitative Data for DYRK1A Inhibitors
The following table summarizes the in vitro potency of this compound and other notable DYRK1A inhibitors. This data is essential for comparing the efficacy and selectivity of these compounds in experimental design.
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | DYRK1A , DYRK1B | 5 , 8 | MedchemExpress |
| Harmine | DYRK1A | 32 | MedchemExpress |
| Leucettine L41 | DYRKs, CLKs, GSK-3 | 15 (DYRK1A) | Selleckchem |
| EHT 1610 | DYRK1A, DYRK1B | 0.36, 0.59 | MedchemExpress |
| INDY | DYRK1A, DYRK1B | 240, 230 | MedchemExpress |
Core Signaling Pathways Involving DYRK1A in Down Syndrome
Overexpression of DYRK1A in Down syndrome disrupts several critical signaling pathways integral to neurodevelopment and neuronal function. The following diagrams illustrate key pathways modulated by DYRK1A and the potential point of intervention for inhibitors like this compound.
DYRK1A-Mediated Tau Hyperphosphorylation
Overexpressed DYRK1A directly phosphorylates Tau protein at multiple sites, including Ser202, Thr212, and Ser404.[3][5] This hyperphosphorylation leads to the destabilization of microtubules, formation of neurofibrillary tangles (NFTs), and ultimately, neuronal dysfunction and death. This pathway is a significant contributor to the Alzheimer's disease-like pathology observed in individuals with Down syndrome.[3][4][6]
Caption: DYRK1A-mediated Tau hyperphosphorylation pathway in Down syndrome.
DYRK1A and NFAT Signaling
DYRK1A plays a crucial role in regulating the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[8][9] DYRK1A phosphorylates NFAT transcription factors in the nucleus, promoting their export to the cytoplasm and thereby inhibiting their transcriptional activity.[9][10] This pathway is vital for proper neurodevelopment, and its disruption by DYRK1A overexpression can contribute to the cognitive deficits seen in Down syndrome.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of Dyrk1A contributes to neurofibrillary degeneration in Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DYRK1A Controls HIV-1 Replication at a Transcriptional Level in an NFAT Dependent Manner | PLOS One [journals.plos.org]
In-Depth Technical Guide: The Effects of DYRKs-IN-1 Hydrochloride on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), specifically targeting DYRK1A and DYRK1B.[1] The DYRK family of kinases plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[2][3] Dysregulation of DYRK activity has been implicated in the pathology of several cancers, making them attractive targets for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the effects of this compound on cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing its impact on cellular signaling pathways.
Data Presentation
The inhibitory activity of this compound has been characterized against its primary kinase targets and in a cancer cell line model.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Activity Type | Value (nM) |
| DYRK1A (kinase) | IC50 | 5 |
| DYRK1B (kinase) | IC50 | 8 |
| SW 620 (human colon tumor cell line) | EC50 | 27 |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the kinase by 50%. EC50 (Half-maximal effective concentration) represents the concentration required to obtain 50% of the maximum effect in a cell-based assay.[1]
Core Signaling Pathways and Mechanism of Action
DYRK1A and DYRK1B, the primary targets of this compound, are key regulators of cell cycle progression and apoptosis. Their inhibition can therefore significantly impact cancer cell survival and proliferation.[6][7]
Cell Cycle Regulation
DYRK1A and DYRK1B are known to act as negative regulators of the cell cycle, promoting a quiescent state (G0).[8][9][10] They can phosphorylate and promote the degradation of Cyclin D1, a key protein for G1 to S phase progression.[6] By inhibiting DYRK1A/B, this compound is hypothesized to disrupt this cell cycle checkpoint, potentially leading to an accumulation of cells in the G1/S phase and subsequent cell growth arrest.[10]
Apoptosis Induction
DYRK kinases are also implicated in the regulation of apoptosis, or programmed cell death.[3][11] Inhibition of DYRK1B, in particular, has been shown to induce apoptosis in various cancer cell lines.[5][7] The precise mechanism by which this compound may induce apoptosis is an area of active investigation, but it is likely linked to the disruption of survival signals promoted by DYRK1A/B.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SW 620)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are DYRK1B inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
The Role of DYRKs-IN-1 Hydrochloride in Pancreatic Beta-Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a promising therapeutic strategy for diabetes by promoting the proliferation of pancreatic beta-cells. This technical guide explores the potential of DYRKs-IN-1 hydrochloride, a potent DYRK1A inhibitor, in this context. While direct experimental data on the effects of this compound on beta-cell proliferation are not extensively available in public literature, this document synthesizes the wealth of information from other potent DYRK1A inhibitors to provide a comprehensive technical overview. This guide covers the underlying signaling pathways, quantitative data from relevant studies on comparable inhibitors, and detailed experimental protocols to inform future research and development.
Introduction: The Significance of Beta-Cell Regeneration
Diabetes mellitus is characterized by a functional deficiency of insulin-producing pancreatic beta-cells.[1][2] Restoring this beta-cell mass is a primary goal for developing curative therapies. Inducing the proliferation of existing beta-cells presents a compelling strategy to achieve this.[3] DYRK1A is a key protein kinase that acts as a negative regulator of the cell cycle, maintaining beta-cells in a quiescent state.[4][5] Therefore, inhibition of DYRK1A is a rational approach to stimulate beta-cell proliferation.
This compound is a potent inhibitor of DYRKs, with IC50 values of 5 nM for DYRK1A. While its primary research applications have been in neurodegenerative diseases and cancer, its high potency for DYRK1A makes it a strong candidate for investigation in the context of beta-cell regeneration.
Mechanism of Action: The DYRK1A-NFAT Signaling Pathway
The primary mechanism by which DYRK1A inhibition promotes beta-cell proliferation is through the activation of the Calcineurin/Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[] In its active state, DYRK1A phosphorylates NFAT transcription factors, leading to their export from the nucleus and preventing the transcription of genes necessary for cell cycle progression.[] By inhibiting DYRK1A, compounds like this compound prevent this phosphorylation, allowing NFAT to remain in the nucleus and drive the expression of pro-proliferative genes.
Quantitative Data on DYRK1A Inhibitors and Beta-Cell Proliferation
While specific data for this compound is pending, numerous studies have quantified the proliferative effects of other DYRK1A inhibitors on pancreatic beta-cells. These findings provide a strong rationale for investigating this compound.
| Inhibitor | Cell Type | Proliferation Marker | Concentration | Proliferation Rate (% positive cells) | Reference |
| Harmine | Human Islets | Ki67 | 10 µM | ~2-3% | [7] |
| 5-Iodotubercidin (5-IT) | Human Islets | EdU | 1 µM | ~2.5% | [8] |
| GNF4877 | Human Islets | EdU | 1 µM | ~2% | [1] |
| Harmine + GLP-1 Agonist | Human Islets | Ki67 | 10 µM Harmine | 5-8% | [1] |
| Harmine + TGF-β Inhibitor | Human Islets | EdU | 10 µM Harmine | 5-18% |
Note: Proliferation rates can vary depending on the donor, experimental conditions, and duration of treatment.
Synergistic Approaches to Enhance Proliferation
Research has demonstrated that the proliferative effect of DYRK1A inhibitors can be significantly enhanced when combined with other signaling pathway modulators.
-
GLP-1 Receptor Agonists: Glucagon-like peptide-1 (GLP-1) receptor agonists, a class of drugs used to treat type 2 diabetes, act synergistically with DYRK1A inhibitors to boost beta-cell proliferation.[1] This combination has been shown to increase proliferation rates to 5-8%.
-
TGF-β Signaling Inhibitors: Inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, in conjunction with DYRK1A inhibition, leads to a robust and synergistic increase in beta-cell proliferation, with rates reported as high as 15-18% in some studies.
Experimental Protocols for Assessing Beta-Cell Proliferation
The following are generalized protocols for key experiments used to quantify the proliferative effects of DYRK1A inhibitors on pancreatic beta-cells.
Cell Culture
-
Cell Lines: INS-1E (rat insulinoma) or MIN6 (mouse insulinoma) cells are commonly used.
-
Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Proliferation Assays
-
Cell Seeding: Seed beta-cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with varying concentrations of the DYRK1A inhibitor (e.g., this compound) or vehicle control (DMSO) for 24-72 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against Ki67 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Co-staining: Co-stain with an insulin (B600854) antibody to identify beta-cells and DAPI for nuclear staining.
-
Visualization and Quantification: Mount the coverslips and visualize using a fluorescence microscope. Quantify the percentage of Ki67-positive/Insulin-positive cells.[4]
-
Cell Seeding and Treatment: As described for Ki67 staining.
-
EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a defined period (e.g., 24-48 hours) to allow for incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: As described above.
-
EdU Detection: Perform the click chemistry reaction using a fluorescently labeled azide (B81097) to detect the incorporated EdU, following the manufacturer's protocol.
-
Co-staining and Visualization: Co-stain with insulin and DAPI and visualize as described for Ki67. Quantify the percentage of EdU-positive/Insulin-positive cells.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of DYRK1A, a key regulator of pancreatic beta-cell quiescence. While direct evidence for its efficacy in promoting beta-cell proliferation is yet to be published, the extensive body of research on other DYRK1A inhibitors provides a strong rationale for its investigation. The established mechanism of action through the NFAT signaling pathway, coupled with the potential for synergistic enhancement with compounds like GLP-1 receptor agonists and TGF-β inhibitors, positions this compound as a valuable tool for research and a potential candidate for the development of regenerative therapies for diabetes.
Future studies should focus on:
-
In vitro and in vivo assessment: Directly evaluating the impact of this compound on beta-cell proliferation, mass, and function.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the properties of this compound in relevant animal models of diabetes.
-
Selectivity and Off-target Effects: Thoroughly profiling the kinase selectivity of this compound to ensure a favorable safety profile.
By addressing these key areas, the full therapeutic potential of this compound in the context of beta-cell regeneration can be elucidated.
References
- 1. This compound|1386980-55-7|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Scientist.com [app.scientist.com]
DYRKs-IN-1 Hydrochloride: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent small-molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), with high affinity for DYRK1A and DYRK1B.[1] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, its quantitative effects, and detailed experimental protocols for its investigation. The information presented herein is intended to support researchers and professionals in the fields of neurodegenerative disease, oncology, and developmental biology in utilizing this compound as a tool to probe cellular signaling and explore its therapeutic potential.
DYRKs are a family of serine/threonine kinases that play crucial roles in a wide array of cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[2] Dysregulation of DYRK activity has been implicated in various pathologies, such as Alzheimer's disease, Down syndrome, and several types of cancer.[3][4] this compound, by inhibiting DYRK1A and DYRK1B, offers a means to dissect the function of these kinases and evaluate their potential as therapeutic targets.
Quantitative Data
This compound demonstrates potent and specific inhibition of DYRK1A and DYRK1B. The following table summarizes the key quantitative data for this compound.
| Parameter | Target | Value | Reference |
| IC50 | DYRK1A | 5 nM | [1] |
| IC50 | DYRK1B | 8 nM | [1] |
| EC50 | SW 620 human colon tumor cell line | 27 nM | [1] |
Core Downstream Signaling Pathways
This compound, through its inhibition of DYRK1A and DYRK1B, modulates several critical downstream signaling pathways.
NFAT (Nuclear Factor of Activated T-cells) Signaling Pathway
DYRK1A is a key negative regulator of the NFAT family of transcription factors. In resting cells, DYRK1A phosphorylates NFAT, which promotes its export from the nucleus to the cytoplasm, thereby inhibiting NFAT-mediated gene transcription. Inhibition of DYRK1A by this compound is expected to prevent this phosphorylation, leading to the accumulation of active NFAT in the nucleus and subsequent activation of its target genes. This has implications for immune responses and developmental processes.[5]
Tau Phosphorylation Pathway
DYRK1A is known to phosphorylate the microtubule-associated protein tau at several sites that are hyperphosphorylated in Alzheimer's disease.[6][7] This hyperphosphorylation contributes to the formation of neurofibrillary tangles, a hallmark of the disease. By inhibiting DYRK1A, this compound can reduce tau phosphorylation, potentially preventing the downstream pathology associated with tauopathies.
Cell Cycle Regulation
Both DYRK1A and DYRK1B are involved in cell cycle control.[8] They can phosphorylate key cell cycle regulators, such as Cyclin D1, leading to its degradation and promoting cell cycle exit and entry into a quiescent state.[9][10] Inhibition of DYRK1A/1B by this compound can therefore interfere with this process, potentially promoting cell cycle progression. This has significant implications for cancer biology, where uncontrolled cell proliferation is a defining characteristic.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of DYRK1A or DYRK1B in the presence of an inhibitor.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and DTT.
-
Prepare solutions of recombinant DYRK1A or DYRK1B enzyme and a suitable substrate (e.g., DYRKtide peptide) in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the DYRK enzyme, substrate, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Tau Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of tau in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated tau (e.g., p-Tau Ser202, p-Tau Thr212) and total tau overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated tau to total tau.
-
NFAT Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the effect of this compound on the subcellular localization of NFAT.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293 or Jurkat T-cells) on glass coverslips.
-
Treat the cells with this compound or a vehicle control for a specified duration.
-
Stimulate the cells with an agent that induces NFAT activation (e.g., ionomycin (B1663694) and PMA) for a short period (e.g., 30 minutes).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate the cells with a primary antibody against an NFAT isoform (e.g., NFATc1).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of NFAT to determine the extent of nuclear translocation.
-
Conclusion
This compound is a valuable research tool for investigating the roles of DYRK1A and DYRK1B in cellular signaling. Its potency and specificity make it suitable for elucidating the downstream consequences of inhibiting these kinases in various physiological and pathological contexts. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of DYRK-mediated signaling pathways and their potential as therapeutic targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced expression of DYRK1A in cardiomyocytes inhibits acute NFAT activation but does not prevent hypertrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dyrk1a regulates the cardiomyocyte cell cycle via D-cyclin-dependent Rb/E2f-signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DYRKs-IN-1 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell proliferation, differentiation, and survival.[1] The dysregulation of DYRKs, particularly DYRK1A and DYRK1B, has been implicated in several diseases, including neurodegenerative disorders like Alzheimer's and Down syndrome, as well as various cancers.[1][2] DYRKs-IN-1 hydrochloride is a potent inhibitor of DYRK1A and DYRK1B, making it a valuable chemical probe for studying the biological functions of these kinases and for exploring their therapeutic potential.[3] The hydrochloride salt form of DYRKs-IN-1 enhances its water solubility and stability, facilitating its use in in vitro experimental settings.[3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
DYRKs-IN-1, like other DYRK inhibitors, functions by competing with ATP for binding to the kinase domain of the enzyme.[1][4] This competitive inhibition prevents the autophosphorylation of a critical tyrosine residue within the activation loop, a step necessary for the kinase's activity towards its substrates.[4] By blocking the kinase activity of DYRK1A and DYRK1B, DYRKs-IN-1 can modulate downstream signaling pathways involved in cell cycle regulation and apoptosis.[4][5]
Data Presentation
The inhibitory activity of this compound and other representative DYRK inhibitors against various kinases is summarized in the table below. This data allows for a comparative analysis of potency and selectivity.
| Compound | DYRK1A IC₅₀ (nM) | DYRK1B IC₅₀ (nM) | Other Kinases Inhibited (IC₅₀ in nM) | Assay Type |
| DYRKs-IN-1 | 5[3] | 8[3] | Not broadly profiled in public literature | Biochemical |
| Harmine | ~50-107 | - | MAO-A | Kinase Assay, ELISA[6][7] |
| INDY | 139 | 69.2 | DYRK2 (27.7) | In vitro kinase assay[6] |
| AZ191 | 188 | 66 | - | Activity Assay[8] |
| GNF2133 | - | - | CLK1, CLK4, GSK3β | Kinase Assay |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric)
This protocol describes the measurement of direct inhibition of DYRK1A kinase activity by this compound using a radiometric assay that quantifies the incorporation of radiolabeled phosphate (B84403) into a peptide substrate.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate (e.g., RRRFRPASPLRGPPK)[9]
-
This compound
-
[γ-³²P]ATP
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[6]
-
P81 phosphocellulose paper[6]
-
5% Orthophosphoric acid[6]
-
Scintillation counter[6]
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the Kinase Reaction Buffer. A DMSO stock can be used for initial dilution, ensuring the final DMSO concentration in the assay is minimal (<1%).
-
Reaction Setup: In a reaction tube, combine the recombinant DYRK1A enzyme with the diluted this compound or a vehicle control (buffer with the same concentration of DMSO).
-
Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature to allow for binding.[7]
-
Initiation of Kinase Reaction: Start the kinase reaction by adding the DYRKtide substrate and [γ-³²P]ATP. The final ATP concentration should be close to its Km for DYRK1A (typically 10-50 µM).[7]
-
Incubation: Incubate the reaction mixture for 20-30 minutes at 30°C.[6]
-
Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to terminate the reaction.
-
Washing: Wash the P81 paper extensively with 5% orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow:
Protocol 2: Cell-Based ELISA for DYRK1A Activity
This protocol assesses the inhibitory effect of this compound on DYRK1A activity within a cellular context by measuring the phosphorylation of a known downstream target.
Materials:
-
Cell line expressing the target of interest (e.g., HEK293 cells)
-
This compound
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA kit)
-
Antibody-coated 96-well plates (e.g., coated with an antibody against a DYRK1A substrate)
-
Primary antibody against the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and determine the total protein concentration of the lysates.
-
ELISA: a. Add the cell lysates to the antibody-coated wells and incubate to capture the substrate protein. b. Wash the wells to remove unbound proteins. c. Add the primary antibody specific for the phosphorylated form of the substrate and incubate. d. Wash the wells and add the HRP-conjugated secondary antibody. e. After another wash, add the TMB substrate and incubate until color develops. f. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the total protein concentration. Calculate the percentage of inhibition of substrate phosphorylation for each concentration of this compound relative to the vehicle control. Determine the EC₅₀ value from the dose-response curve.
Signaling Pathways
DYRK1A is a pleiotropic kinase that phosphorylates a wide range of substrates, thereby influencing multiple signaling pathways. Inhibition of DYRK1A by this compound can impact these pathways.
DYRK1A has been shown to phosphorylate several key proteins involved in cell cycle progression, such as Cyclin D1 and p53, often leading to cell cycle arrest.[2][10] In the context of apoptosis, DYRK1A can positively regulate the ASK1-JNK signaling pathway.[4] Furthermore, DYRK1A can act as a transcriptional regulator by phosphorylating and activating transcription factors like STAT3, GLI1, and CREB.[10] It is also known to phosphorylate NFATc transcription factors, thereby inhibiting their activity.[2] Additionally, DYRK1A has been shown to modulate the Wnt signaling pathway through its interaction with p120-catenin.[11]
References
- 1. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Down's-syndrome-related kinase Dyrk1A modulates the p120-catenin–Kaiso trajectory of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DYRKs-IN-1 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK) family, specifically targeting DYRK1A and DYRK1B.[1] These kinases are crucial regulators of a wide array of cellular processes, including cell cycle progression, apoptosis, and neuronal development.[2][3] Dysregulation of DYRK1A and DYRK1B has been implicated in various pathologies, such as cancer, neurodegenerative diseases like Alzheimer's and Down syndrome, and metabolic disorders.[4] this compound, the salt form of DYRKs-IN-1, offers enhanced water solubility and stability, making it a valuable tool for in vitro studies.[1] Its mechanism of action involves ATP-competitive inhibition of the kinase activity, thereby modulating downstream signaling pathways.[3] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including quantitative data, experimental procedures, and visual guides to relevant signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the known inhibitory and effective concentrations of DYRKs-IN-1. It is important to note that the cytotoxic IC50 values can be cell-type dependent and should be determined empirically for your specific cell model.[5]
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| DYRK1A | 5 |
| DYRK1B | 8 |
Data sourced from MedchemExpress.[1]
Table 2: Cellular Activity
| Cell Line | Assay | EC50 (nM) |
| SW620 (Human Colon Carcinoma) | Cellular Potency | 27 |
Data sourced from MedchemExpress.[1]
Signaling Pathways and Experimental Workflow
DYRK1A/B Signaling Pathway
DYRK1A and DYRK1B are key regulators of cell cycle progression, primarily through their effects on G1/S phase transition proteins. This compound, by inhibiting DYRK1A/B, can modulate the stability and activity of these critical cell cycle components.
Caption: Simplified signaling pathway of DYRK1A/B inhibition by this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound in a cell-based assay.
Caption: General experimental workflow for cell culture treatment and analysis.
Experimental Protocols
Cell Viability Assay (MTT/WST-1 Assay)
This protocol is designed to determine the effect of this compound on cell proliferation and viability. A starting concentration range of 0.1 µM to 10 µM is recommended for initial screening.[5]
Materials:
-
Cancer cell line of interest (e.g., SW620, HeLa, HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell adherence.[6]
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. A typical concentration range for initial experiments is 0.01 µM to 10 µM.[6] Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration (typically ≤ 0.5%).[5]
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[6]
-
Viability Measurement:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6] Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[6]
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.[6]
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol allows for the detection of changes in protein expression and phosphorylation status of DYRK1A/B and their downstream targets following treatment with this compound.
Materials:
-
Cells treated with this compound and vehicle control
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DYRK1A, anti-DYRK1B, anti-phospho-Cyclin D1 (Thr286), anti-Cyclin D1, anti-phospho-p27 (Ser10), anti-p27, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Disclaimer
This document provides generalized protocols and application notes based on available scientific literature. Researchers should adapt these protocols based on their specific cell lines, experimental conditions, and the specific characteristics of their reagents. It is recommended to perform initial optimization experiments to determine the ideal conditions for your assays. Information provided is for research use only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibitors as Potential Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for DYRKs-IN-1 Hydrochloride in Neuronal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent and selective small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK) family, particularly DYRK1A and DYRK1B.[1][2] These kinases are crucial regulators of various cellular processes, including neuronal development, cell cycle control, and apoptosis.[1] Dysregulation of DYRK1A, in particular, has been implicated in the pathology of neurodegenerative conditions such as Alzheimer's disease and Down syndrome, making it a significant therapeutic target.[3][4][5] this compound serves as a valuable research tool for investigating the physiological and pathological roles of DYRK kinases in the nervous system. This document provides detailed application notes and experimental protocols for the use of this compound in neuronal cultures.
Mechanism of Action
DYRKs are dual-specificity kinases capable of phosphorylating both serine/threonine and tyrosine residues.[3] Their activation involves autophosphorylation on a conserved tyrosine residue within the activation loop.[3] Once active, DYRKs phosphorylate a diverse range of downstream substrates. This compound, like other inhibitors of this class, functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. This action prevents the transfer of phosphate (B84403) from ATP to the substrate, thereby inhibiting the kinase's activity and modulating downstream signaling events.[3]
Data Presentation
Inhibitor Profile
| Parameter | Value | Reference |
| Target(s) | DYRK1A, DYRK1B | [1][2] |
| IC50 (DYRK1A) | 5 nM | [2] |
| IC50 (DYRK1B) | 8 nM | [2] |
| Formulation | Hydrochloride salt | [2] |
| Solubility | Enhanced water solubility and stability compared to free base | [2] |
Recommended Working Concentrations for Neuronal Assays
The optimal concentration of this compound is highly dependent on the specific neuronal cell type (e.g., primary neurons vs. cell lines), cell density, and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for each specific application. Based on data for similar DYRK1A inhibitors, a starting range can be suggested. For instance, the cellular IC50 for the inhibition of tau phosphorylation by a similar inhibitor was reported to be around 590 nM.
| Assay Type | Recommended Starting Concentration Range | Incubation Time |
| Neuronal Viability (e.g., MTT, LDH assay) | 10 nM - 10 µM | 24 - 72 hours |
| Western Blot (e.g., p-Tau, p-APP) | 100 nM - 5 µM | 4 - 24 hours |
| Kinase Activity Assay (in-cell) | 10 nM - 1 µM | 1 - 6 hours |
| Neuroprotection Assay | 100 nM - 10 µM (pretreatment) | 4 - 24 hours before insult |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by DYRK1A Inhibition
Inhibition of DYRK1A by this compound can impact several critical signaling pathways implicated in neuronal function and disease.
Caption: DYRK1A inhibition by this compound affects key neuronal pathways.
Experimental Workflow for Determining Optimal Concentration
A dose-response experiment is essential to identify the optimal, non-toxic concentration of this compound for your specific neuronal model.
Caption: Workflow for determining the optimal concentration of this compound.
Experimental Protocols
Protocol 1: Neuronal Viability Assay
Objective: To determine the cytotoxic effects of this compound on neuronal cultures and identify the optimal non-toxic concentration range.
Materials:
-
Cultured primary neurons or neuronal cell line (e.g., SH-SY5Y)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete neuronal culture medium
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or LDH cytotoxicity assay kit)
-
Plate reader
Procedure:
-
Cell Plating: Seed neurons in a 96-well plate at a desired density and allow them to adhere and differentiate for an appropriate time.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Carefully remove half of the medium from each well and replace it with the prepared inhibitor dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration to determine the concentration range that does not significantly impact cell viability.
Protocol 2: Western Blot Analysis of Tau and APP Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of DYRK1A substrates, such as Tau and Amyloid Precursor Protein (APP), in neurons.
Materials:
-
Cultured neurons
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Tau (specify site), anti-total-Tau, anti-phospho-APP (Thr668), anti-total-APP, anti-DYRK1A, anti-β-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate neurons in 6-well or 12-well plates. Treat the cells with the predetermined optimal, non-toxic concentrations of this compound or vehicle control for a specified duration (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL detection system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Protocol 3: In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DYRK1A kinase activity.
Materials:
-
Recombinant human DYRK1A enzyme
-
Kinase substrate (e.g., DYRKtide peptide)
-
ATP
-
Kinase assay buffer
-
This compound
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the this compound dilutions.
-
Enzyme and Substrate Addition: Add a solution containing the DYRK1A enzyme and the substrate peptide to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP (or ADP produced) using a kinase activity detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High neuronal death observed after treatment | The concentration of this compound is too high, causing toxicity. | Perform a thorough dose-response experiment starting from a lower concentration (e.g., 10 nM) to identify a non-toxic effective concentration. Reduce the incubation time. |
| No observable effect on substrate phosphorylation | The concentration of this compound is too low. The incubation time is too short. | Increase the concentration of the inhibitor in a stepwise manner. Increase the incubation time. Ensure proper preparation and storage of the inhibitor stock solution. |
| Variability between experiments | Inconsistent cell density or health. Inaccurate pipetting. | Standardize cell seeding density and ensure cultures are healthy before treatment. Use calibrated pipettes and proper technique. |
Conclusion
This compound is a powerful tool for studying the role of DYRK kinases in neuronal function and neurodegenerative diseases. The protocols outlined in this document provide a framework for utilizing this inhibitor effectively. Researchers should carefully optimize the experimental conditions, particularly the inhibitor concentration, for their specific neuronal models to ensure reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a novel DYRK1A inhibitor with neuroprotective activity by virtual screening and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | DYRK1A in the physiology and pathology of the neuron-astrocyte axis [frontiersin.org]
DYRKs-IN-1 hydrochloride solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of DYRKs-IN-1 hydrochloride, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). This document outlines its solubility in dimethyl sulfoxide (B87167) (DMSO) and cell culture media, provides protocols for solution preparation, and describes its role in relevant signaling pathways.
Introduction
This compound is a small molecule inhibitor targeting DYRKs, particularly DYRK1A and DYRK1B, with IC50 values in the low nanomolar range.[1] DYRK kinases are implicated in various cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[2][3] Dysregulation of DYRK activity has been linked to several diseases, making this compound a valuable tool for research and potential therapeutic development.[2][3] The hydrochloride salt form of DYRKs-IN-1 is noted for its enhanced water solubility and stability.[4]
Solubility Data
The solubility of this compound and its related compounds is crucial for the preparation of stock and working solutions for in vitro and in vivo studies. The following tables summarize the available quantitative data.
Table 1: Solubility of "Protein kinase inhibitor 1 hydrochloride" (a compound closely related or identical to this compound)
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 8.33 | 19.84 | Requires sonication for dissolution. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.[5] |
| Water | 9.09 | 21.65 | Requires sonication for dissolution.[5] |
Table 2: Solubility of DYRK1-IN-1 (a related DYRK inhibitor)
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | 104.05 | Requires sonication, warming, and heating to 60°C for complete dissolution.[6] |
Note on Culture Media Solubility: Specific quantitative solubility data for this compound in cell culture media such as DMEM or RPMI-1640 is not readily available in the public domain. As with many small molecule inhibitors, direct dissolution in aqueous media is challenging, and precipitation can occur when diluting concentrated DMSO stock solutions. The general recommendation is to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in pre-warmed cell culture medium immediately before use.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). Refer to the molecular weight of this compound to calculate the required volume.
-
Vortex the solution vigorously to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.
-
Once completely dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C in a water bath. This is a critical step to minimize precipitation upon dilution of the DMSO stock.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed culture medium to achieve the final desired working concentration. It is crucial to add the DMSO stock to the medium and not the other way around.
-
Mix the working solution thoroughly by gentle vortexing or by pipetting up and down immediately after adding the DMSO stock.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider preparing a more dilute intermediate solution in DMSO before the final dilution in the medium.
-
Use the freshly prepared working solution immediately for treating cells. Do not store working solutions in culture media for extended periods.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Signaling Pathways and Experimental Workflow
DYRK Signaling Pathway
DYRKs are involved in a variety of signaling pathways that regulate key cellular functions. Inhibition of DYRK1A/1B by DYRKs-IN-1 can impact these pathways. The diagram below illustrates some of the key pathways modulated by DYRK1A.
Caption: Key signaling pathways modulated by DYRK1A.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for using this compound in cell-based experiments.
Caption: General experimental workflow for cell-based assays.
References
Application Notes and Protocols for Preparing DYRKs-IN-1 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), specifically targeting DYRK1A and DYRK1B with IC50 values of 5 nM and 8 nM, respectively.[1][2] These kinases are crucial regulators of a variety of cellular processes, including cell cycle progression, neuronal development, and apoptosis. The hydrochloride salt form of DYRKs-IN-1 generally offers enhanced water solubility and stability compared to its free base, making it a valuable tool for in vitro and in vivo research into the therapeutic potential of DYRK inhibition in various diseases, including neurodegenerative disorders and cancer.[3][4]
Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃₀H₃₁Cl₂N₇O₄ |
| Molecular Weight | 624.52 g/mol |
| CAS Number | 1386980-55-7 |
| Appearance | Solid powder |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Solubility | DMSO: Soluble (Specific quantitative data not readily available; a related compound, DYRK1-IN-1, is soluble at 25 mg/mL with sonication and warming) Water: Enhanced solubility compared to free base (specific quantitative data not readily available) Ethanol: Likely sparingly soluble (A related compound, DYRK1-IN-1, is slightly soluble at 0.1-1 mg/mL)[5] |
| Storage (Powder) | -20°C for up to 2 years[6] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month[6] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-handling of this compound Powder:
-
Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture.
-
Briefly centrifuge the vial at a low speed (e.g., 1,000 x g) for 1-2 minutes to collect all the powder at the bottom of the vial.
-
-
Weighing the Compound:
-
In a chemical fume hood, tare a sterile, amber microcentrifuge tube on a calibrated precision balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.245 mg of the compound.
-
-
Dissolving the Compound:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution with 6.245 mg of compound, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for several minutes.
-
If the compound is not fully dissolved, sonicate the solution for 10-15 minutes. Gentle warming in a water bath (not exceeding 37°C) can also aid in dissolution.
-
Visually inspect the solution to ensure that no particulates are present. The solution should be clear.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[6] For short-term storage (up to 1 month), aliquots can be stored at -20°C.[6]
-
Quality Control
-
It is recommended to periodically check the integrity of the stock solution, especially if stored for an extended period. This can be done by methods such as HPLC or by running a positive control in a relevant assay.
-
When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO is kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of DYRK1A/1B signaling by this compound.
References
Application Notes and Protocols for Western Blotting Analysis of DYRKs-IN-1 Hydrochloride Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), with high affinity for DYRK1A and DYRK1B (IC50 values of 5 nM and 8 nM, respectively)[1]. The salt form, this compound, offers enhanced water solubility and stability, making it suitable for cell-based assays[1]. The DYRK family of serine/threonine kinases is implicated in various cellular processes, including cell cycle regulation, apoptosis, and neuronal development[2]. Dysregulation of DYRK activity is linked to several diseases, including cancer and neurodegenerative disorders, making DYRK inhibitors like this compound valuable tools for research and potential therapeutic development.
Western blotting is a fundamental technique to investigate the cellular effects of this compound. This method allows for the qualitative and quantitative analysis of changes in the expression levels and phosphorylation status of DYRKs and their downstream target proteins. These application notes provide a comprehensive protocol for utilizing this compound in Western blotting experiments to elucidate its mechanism of action.
Mechanism of Action
This compound, as an ATP-competitive inhibitor, is expected to block the kinase activity of DYRK1A and DYRK1B. This inhibition will prevent the phosphorylation of their downstream substrates, leading to alterations in various signaling pathways. Key pathways and proteins that can be investigated by Western blot following treatment with this compound include:
-
Cell Cycle Control: DYRK kinases are known to regulate the stability of key cell cycle proteins. For instance, DYRK2, a related family member, has been shown to regulate c-Myc and c-Jun[2][3][4]. Inhibition of DYRK1A/1B may lead to changes in the stability and expression of these oncogenic transcription factors.
-
Apoptosis: DYRK1A can phosphorylate the tumor suppressor p53 at Serine 15, which is a critical step for inducing apoptosis in response to DNA damage[5][6]. Assessing the phosphorylation status of p53 is therefore a key indicator of the inhibitor's effect on this pathway.
-
Neurodegenerative Disease-Related Pathways: DYRK1A is known to phosphorylate the Tau protein at several sites. Hyperphosphorylated Tau is a hallmark of Alzheimer's disease. Inhibition of DYRK1A is expected to reduce Tau phosphorylation[7][8].
Data Presentation
The following tables summarize the key quantitative data for this compound and suggested antibodies for Western blotting.
Table 1: Inhibitor Specifications
| Compound | Target(s) | IC50 | Cellular EC50 |
| DYRKs-IN-1 | DYRK1A | 5 nM | 27 nM (SW 620 cells) |
| DYRK1B | 8 nM |
Data sourced from MedchemExpress[1].
Table 2: Recommended Antibodies for Western Blot Analysis
| Target Protein | Type | Suggested Dilution | Expected Change with DYRKs-IN-1 HCl |
| Phospho-Tau (e.g., Thr212) | Primary | 1:1000 | Decrease |
| Total Tau | Primary | 1:1000 | No change |
| Phospho-p53 (Ser15) | Primary | 1:1000 | Decrease |
| Total p53 | Primary | 1:1000 | May not change |
| c-Myc | Primary | 1:1000 | May increase or decrease |
| c-Jun | Primary | 1:1000 | May increase or decrease |
| DYRK1A | Primary | 1:1000 | No change |
| DYRK1B | Primary | 1:1000 | No change |
| GAPDH or β-actin | Loading Control | 1:5000 | No change |
| HRP-conjugated Anti-Rabbit/Mouse IgG | Secondary | 1:2000 - 1:5000 | N/A |
Note: Optimal antibody dilutions should be determined experimentally.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., HEK293T, SH-SY5Y, or a relevant cancer cell line) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment[2].
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO)[2]. Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours)[2]. The optimal concentration and incubation time should be determined empirically based on the cell line and the specific downstream effects being investigated.
Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS)[2].
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to each well[2].
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube[2].
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing[2].
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris[2].
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube[2].
Protein Quantification
-
Determine the protein concentration of each cell lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions[2].
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins[2].
-
SDS-PAGE: Load the denatured protein samples onto a suitable percentage Tris-glycine polyacrylamide gel (e.g., 4-20% gradient gel)[2]. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system[2].
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding[2].
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (see Table 2 for suggestions) diluted in the blocking buffer overnight at 4°C with gentle agitation[2].
-
Washing: Wash the membrane three times for 10 minutes each with TBST[2].
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature[2].
-
Washing: Wash the membrane again three times for 10 minutes each with TBST[2].
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system[2].
-
Analysis: Quantify the band intensities using image analysis software and normalize the data to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading[2].
Mandatory Visualizations
Caption: Signaling pathway of DYRK1A/1B inhibition by DYRKs-IN-1 HCl.
Caption: Experimental workflow for Western blotting analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. DYRK2 priming phosphorylation of c-Jun and c-Myc modulates cell cycle progression in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK2 priming phosphorylation of c-Jun and c-Myc modulates cell cycle progression in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dyrk1A Phosphorylates p53 and Inhibits Proliferation of Embryonic Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dyrk1A phosphorylates p53 and inhibits proliferation of embryonic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for DYRKs-IN-1 Hydrochloride in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK) family, with high affinity for DYRK1A and DYRK1B.[1] These kinases are implicated in a variety of cellular processes, and their dysregulation has been linked to several diseases, including cancer, neurodegenerative disorders like Alzheimer's and Down syndrome, and diabetes.[2][3] As such, this compound is a valuable tool for in vivo animal studies aimed at understanding the physiological and pathological roles of DYRK1A and DYRK1B and for evaluating the therapeutic potential of their inhibition. The hydrochloride salt form of DYRKs-IN-1 generally offers improved water solubility and stability compared to its free base, which is a critical consideration for in vivo formulations.[1]
These application notes provide an overview of the available data, recommended protocols for in vivo use, and key signaling pathways affected by this compound.
Data Presentation
While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively available in the public domain, the following tables summarize its known in vitro activity and provide a template for organizing data from future in vivo experiments.
Table 1: In Vitro Inhibitory Activity of DYRKs-IN-1
| Target | IC50 (nM) | Cellular EC50 (nM) | Cell Line |
| DYRK1A | 5 | 27 | SW620 (human colon tumor) |
| DYRK1B | 8 | Not Reported | Not Reported |
Data sourced from MedchemExpress.[1]
Table 2: Template for In Vivo Efficacy Data
| Animal Model | Tumor/Disease Model | Dosing Regimen (mg/kg, route, frequency) | Outcome Measure | Result |
| e.g., Nude Mice | e.g., U87MG Glioblastoma Xenograft | e.g., 100 mg/kg, p.o., daily | e.g., Tumor Growth Inhibition (%) | |
| e.g., Ts65Dn Mice | e.g., Down Syndrome Model | e.g., 50 mg/kg, i.p., daily | e.g., Improvement in cognitive function |
Table 3: Template for Pharmacokinetic Parameters in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| DYRKs-IN-1 HCl | p.o. | |||||
| DYRKs-IN-1 HCl | i.v. |
Signaling Pathways
DYRK1A and DYRK1B are involved in multiple signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition of these kinases by this compound can therefore have profound effects on cellular function.
DYRK1A Signaling in Neurodegenerative Diseases
In the context of neurodegenerative diseases such as Alzheimer's and Down syndrome, DYRK1A is known to phosphorylate the Tau protein and the Amyloid Precursor Protein (APP).[4] This phosphorylation can contribute to the formation of neurofibrillary tangles and amyloid-beta plaques, which are hallmarks of these conditions.[4]
Caption: Inhibition of DYRK1A by DYRKs-IN-1 HCl can reduce the phosphorylation of Tau and APP.
DYRK1B Signaling in Cancer
DYRK1B plays a complex role in cancer, often promoting cell survival and resistance to apoptosis.[3] It can influence key cancer-related pathways such as the mTOR and Hedgehog signaling pathways.[5]
Caption: DYRKs-IN-1 HCl can disrupt pro-survival signaling pathways in cancer cells.
Experimental Protocols
The following protocols are general guidelines and should be adapted based on the specific animal model and experimental design.
Formulation of this compound for In Vivo Administration
Due to the potential for poor aqueous solubility, a common challenge with small molecule inhibitors, a suspension is often the preferred formulation for oral administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Wetting agent (e.g., 0.1% Tween 80)
-
Sterile containers and stir bar
-
Mortar and pestle
-
Vortex mixer
Protocol:
-
Prepare the Vehicle:
-
If using methylcellulose or CMC powder, dissolve it in sterile water with stirring. Gentle heating may be required. Allow the solution to cool to room temperature.
-
Add the wetting agent (e.g., Tween 80) to the vehicle and mix thoroughly.
-
-
Prepare the Suspension:
-
Calculate the required amount of this compound for the desired concentration and total volume.
-
Weigh the this compound powder.
-
In a mortar, add a small amount of the vehicle to the powder to create a smooth paste.
-
Gradually add the remaining vehicle while triturating to ensure a homogenous suspension.
-
Transfer the suspension to a sterile tube.
-
-
Administration:
-
Vortex the suspension thoroughly before each administration to ensure a uniform dose.
-
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general workflow for assessing the anti-tumor efficacy of this compound.
Caption: General workflow for an in vivo anti-tumor efficacy study.
Procedure:
-
Animal Model: Use an appropriate mouse strain (e.g., athymic nude mice) for the xenograft model.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Dosing:
-
Based on literature for similar compounds, a starting dose could be in the range of 25-100 mg/kg, administered orally once daily.
-
Dose-response studies are highly recommended to determine the optimal dose.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study period.
-
Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blotting for downstream targets of DYRK1A/1B).
-
Troubleshooting and Considerations
-
Solubility: If precipitation occurs in the formulation, optimization of the vehicle, including the use of co-solvents like PEG300 or sonication, may be necessary.[6]
-
Off-Target Effects: As with any kinase inhibitor, the potential for off-target effects should be considered. Dose-response studies are crucial to identify a therapeutic window that minimizes such effects.[6]
-
Pharmacokinetics: The lack of specific pharmacokinetic data for this compound necessitates pilot studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile in the chosen animal model. This information is critical for designing an effective dosing regimen.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1A in neurodegeneration and cancer: Molecular basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of DYRK1A in neurodegenerative diseases – ScienceOpen [scienceopen.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for DYRKs-IN-1 Hydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of DYRKs-IN-1 hydrochloride, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), in mouse models. The information is compiled to assist in the design and execution of in vivo studies investigating the therapeutic potential of this compound.
Introduction to this compound
DYRKs-IN-1 is a potent inhibitor of DYRK1A and DYRK1B with IC50 values of 5 nM and 8 nM, respectively, and has demonstrated antitumor activity.[1] The hydrochloride salt form is noted to have enhanced water solubility and stability compared to the free base.[1] DYRK kinases are implicated in various cellular processes, and their dysregulation is associated with diseases like neurodegenerative disorders, cancer, and diabetes.[2][3] Therefore, in vivo studies using inhibitors like this compound are crucial for understanding their therapeutic potential.
Quantitative Data Summary
A summary of the physicochemical properties of this compound and pharmacokinetic parameters of other DYRK inhibitors administered to mice is presented below. This data is essential for formulation development and dose-response study design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Catalog Number | DYRK | [4] |
| CAS Number | 1386980-55-7 | [4] |
| Molecular Formula | C₃₀H₃₁Cl₂N₇O₄ | [4] |
| Molecular Weight | 624.52 g/mol | [4] |
| Storage (Powder) | 2 years at -20°C | [4] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [4] |
Table 2: Summary of In Vivo Administration of Various DYRK Inhibitors in Mice
| Compound | Administration Route | Vehicle | Dosage | Animal Model | Reference |
| Leucettinib-92 | Oral | Not specified | 50 mg/kg (twice daily) | Mouse model of T2D | [5] |
| Harmine | Intraperitoneal (i.p.) | Not specified | 10 mg/kg (daily) | Mouse model of T2D | [5] |
| ZDWX-25 | Not specified | Not specified | 1 mg/kg or 15 mg/kg | 3xTg AD mouse model | [6] |
| PST-001 | Oral gavage | 10% DMSO, 90% (20% w/v 2-hydroxypropyl-β-cyclodextrin in PBS) | 5 mg/kg | C57BL/6 mice | [7][8] |
| FRTX-02 | Oral gavage | Not specified | 20 mg/kg or 30 mg/kg | ICR mice | [9] |
| Leucettine L41 | Not specified | Not specified | Not specified | DS mouse models |
Signaling Pathway
DYRK1A, a primary target of DYRKs-IN-1, is a serine/threonine kinase that plays a crucial role in various signaling pathways, including the regulation of cell cycle and neuronal development. One of its key functions is the phosphorylation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT).
Caption: DYRK1A-NFAT Signaling Pathway and Inhibition by DYRKs-IN-1.
Experimental Protocols
Given the lack of specific solubility data for this compound, a preliminary solubility test is recommended. The following protocols are based on common practices for administering small molecule inhibitors to mice.
Protocol 1: Dosing Solution Preparation
Objective: To prepare a stock solution and final dosing solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Co-solvents (optional, based on solubility testing): PEG300, Tween 80, 2-hydroxypropyl-β-cyclodextrin
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preliminary Solubility Testing (Recommended):
-
Dispense a small, known amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a known volume of a different vehicle (e.g., 100 µL of water, DMSO, ethanol (B145695), or various co-solvent mixtures).
-
Vortex thoroughly and observe for dissolution. Gentle warming (to 37°C) or sonication can be used to aid dissolution.
-
Determine the vehicle that provides the best solubility for the desired final concentration.
-
-
Stock Solution Preparation (using DMSO):
-
Based on the desired stock concentration (e.g., 10 mg/mL), weigh the appropriate amount of this compound powder in a sterile tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex until the compound is completely dissolved. Store aliquots at -80°C for long-term storage.[4]
-
-
Final Dosing Solution Preparation:
-
For Intraperitoneal (i.p.) Injection: A common vehicle is a mixture of DMSO and saline.
-
Thaw an aliquot of the DMSO stock solution.
-
Dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should ideally be below 10% (v/v) to minimize toxicity. A typical formulation might be 5% DMSO, 95% saline.
-
-
For Oral Gavage: A suspension or solution can be prepared.
-
A common vehicle is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.
-
Alternatively, if the compound is soluble, a vehicle similar to that for i.p. injection can be used, such as 10% DMSO in a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in PBS.[7][8]
-
-
Vortex the final dosing solution thoroughly before each administration.
-
Caption: Workflow for Dosing Solution Preparation.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Objective: To administer this compound via intraperitoneal injection.
Materials:
-
Prepared dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint: Securely restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Disinfection: Clean the injection site with a 70% ethanol wipe.
-
Injection:
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (blood or urine) is drawn back. If fluid is present, withdraw the needle and re-insert at a different site with a new needle.
-
Slowly inject the dosing solution. The maximum recommended volume is 10 mL/kg.
-
-
Post-injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 3: Oral Gavage in Mice
Objective: To administer this compound orally.
Materials:
-
Prepared dosing solution
-
Sterile syringes (1 mL)
-
Flexible or stainless steel gavage needles (18-20 gauge for adult mice)
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint: Firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure Insertion Depth: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth to reach the stomach. Mark this length on the needle.
-
Gavage:
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw and try again.
-
Advance the needle to the pre-measured mark.
-
Slowly administer the dosing solution. The maximum recommended volume is 10 mL/kg.
-
-
Post-gavage:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
-
Conclusion
The administration of this compound in mice can be effectively achieved through intraperitoneal injection or oral gavage. Due to the limited public information on its solubility, preliminary formulation work is essential. The protocols provided here offer a framework for these procedures, drawing from established practices for similar small molecule inhibitors. Researchers should always adhere to approved animal care and use protocols and optimize these procedures for their specific experimental needs.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. benchchem.com [benchchem.com]
- 3. This compound|1386980-55-7|COA [dcchemicals.com]
- 4. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. FRTX-02, a selective and potent inhibitor of DYRK1A, modulates inflammatory pathways in mouse models of psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DYRKs-IN-1 Hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK) family, particularly DYRK1A and DYRK1B.[1] These kinases are crucial regulators of a wide array of cellular processes, including cell cycle progression, neuronal development, and apoptosis.[1] Dysregulation of DYRK1A and DYRK1B has been implicated in various pathologies such as neurodegenerative diseases (Alzheimer's and Down syndrome), diabetes, and several types of cancer.[1][2] This makes them attractive targets for therapeutic intervention. This compound serves as a valuable chemical probe for elucidating the biological functions of DYRK1A and DYRK1B and for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of these kinases.
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based high-throughput screening assays.
Mechanism of Action
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the DYRK kinases, thereby preventing the phosphorylation of their downstream substrates. The DYRK family of kinases are classified as dual-specificity kinases because they can autophosphorylate a conserved tyrosine residue in their activation loop, and subsequently phosphorylate serine and threonine residues on their substrates.[3][4]
Quantitative Data
The following tables summarize the available quantitative data for DYRKs-IN-1 (free base) and provide context on the selectivity of DYRK inhibitors.
Table 1: In Vitro Potency of DYRKs-IN-1 (Free Base)
| Target | IC50 (nM) |
| DYRK1A | 5 |
| DYRK1B | 8 |
Note: Data is for the free base, DYRKs-IN-1. The hydrochloride salt is expected to have similar biological activity.[4]
Table 2: Cellular Activity of a DYRK Inhibitor
| Cell Line | Assay Type | Readout | EC50 (nM) |
| SW620 | Cell Proliferation Assay | Cell Viability | 27 |
Note: This data is for a potent DYRKs inhibitor, compound 30, which is structurally related to DYRKs-IN-1.
Table 3: Selectivity Profile Context for DYRK Inhibitors
| Kinase Family | Common Off-Targets | Notes |
| DYRK | CLK, GSK3, CDK | Many DYRK1A inhibitors also show activity against other members of the CMGC kinase group. Selectivity profiling is crucial for interpreting experimental results.[5][6] |
Note: A specific broad kinase selectivity profile for this compound was not available in the public domain at the time of this writing. Researchers should consider performing their own selectivity profiling for their specific application.
Signaling Pathways and Experimental Workflows
DYRK1A and DYRK1B are involved in multiple signaling pathways that can be adapted for high-throughput screening. Below are diagrams illustrating a key signaling pathway and a general experimental workflow.
Caption: Simplified DYRK1A-NFAT signaling pathway.
Caption: General workflow for a high-throughput screen.
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay for DYRK1A
This protocol is adapted from a validated high-throughput screening assay for DYRK1A inhibitors.[7]
Materials:
-
DYRK1A-GST fusion protein (e.g., Thermo Fisher Scientific #PR7189B)
-
Europium-anti-GST antibody (e.g., Thermo Fisher Scientific)
-
Kinase Tracer 236 (e.g., Thermo Fisher Scientific)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
384-well low-volume black plates (e.g., Corning #4514)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the compound stock in DMSO to create a concentration gradient.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates. Include DMSO-only wells as a negative control (maximum signal) and a high concentration of a known inhibitor (e.g., Harmine or this compound) as a positive control (minimum signal).
-
-
Reagent Preparation (3x concentrated solution):
-
Prepare a master mix of the following reagents in kinase reaction buffer at 3 times the final desired concentration:
-
15 nM DYRK1A-GST
-
6 nM Europium-anti-GST antibody
-
54 nM Kinase Tracer 236
-
-
-
Assay Execution:
-
Add the 3x reagent master mix to the compound-containing plates.
-
Add ATP to all wells to a final concentration that is close to the Km of DYRK1A for ATP (typically 10-50 µM).
-
The final assay volume should be optimized for the specific plate and reader (e.g., 15 µL).
-
-
Incubation and Detection:
-
Incubate the plates at room temperature for 60-90 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader using appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assess the quality of the screen by calculating the Z'-factor from the control wells. A Z'-factor between 0.5 and 1.0 indicates a robust assay.[7]
-
Protocol 2: Cell-Based High-Content Screening Assay for DYRK1A Activity
This protocol describes a general method for assessing the effect of this compound on the phosphorylation of a downstream DYRK1A substrate in a cellular context using high-content imaging.
Materials:
-
A suitable cell line expressing endogenous or overexpressed DYRK1A (e.g., HEK293, U2OS).
-
Primary antibody against a phosphorylated DYRK1A substrate (e.g., phospho-Tau, phospho-FOXO1, or phospho-STAT3).
-
Primary antibody against the total protein of the chosen substrate.
-
Fluorescently labeled secondary antibodies.
-
Nuclear counterstain (e.g., DAPI).
-
This compound.
-
384-well imaging plates.
-
High-content imaging system.
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well imaging plates at an appropriate density to achieve 60-80% confluency at the time of the assay.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a DMSO vehicle control.
-
Incubate for a predetermined time (e.g., 1-24 hours) to allow for inhibition of DYRK1A and subsequent changes in substrate phosphorylation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the fluorescence intensity of the phosphorylated substrate within each cell.
-
Normalize the phospho-protein signal to the total protein signal or cell number.
-
Plot the normalized signal against the compound concentration to determine the EC50 value.
-
Conclusion
This compound is a powerful tool for investigating the roles of DYRK1A and DYRK1B in health and disease. The protocols outlined in these application notes provide a starting point for researchers to develop robust and reliable high-throughput screening assays to identify novel modulators of DYRK kinase activity. Careful assay optimization and validation are critical for the success of any HTS campaign.
References
- 1. This compound [myskinrecipes.com]
- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with DYRKs-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique for verifying drug-target engagement within a cellular environment.[1] This method is predicated on the principle that the binding of a ligand, such as a small molecule inhibitor, enhances the thermal stability of its target protein.[1][2] Unbound proteins denature and aggregate at lower temperatures, whereas ligand-bound proteins remain soluble at higher temperatures.[2] This differential stability allows for the quantification of target engagement.
DYRKs-IN-1 hydrochloride is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), specifically DYRK1A and DYRK1B, with IC50 values of 5 nM and 8 nM, respectively.[3] The DYRK family of kinases plays a crucial role in various cellular processes, including cell cycle regulation and neuronal development, and their dysregulation is implicated in diseases like cancer and neurodegenerative disorders.[4][5] DYRK inhibitors, like DYRKs-IN-1, typically function by binding to the ATP-binding site of the kinase, thus preventing the phosphorylation of substrate proteins.[6] Verifying the direct binding of DYRKs-IN-1 to its target kinases within intact cells is a critical step in understanding its mechanism of action and for the development of therapeutics.
These application notes provide a comprehensive protocol for utilizing CETSA to confirm the target engagement of this compound with its target DYRK kinases in a cellular context.
Signaling Pathway and Experimental Workflow
To understand the context of DYRK inhibition, a simplified signaling pathway is presented below, followed by the general experimental workflow for a CETSA experiment.
Caption: Simplified DYRK1A/B signaling pathway and the inhibitory action of this compound.
The general workflow for a CETSA experiment is a multi-step process from cell treatment to data analysis.[7]
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
This section provides detailed methodologies for performing CETSA with this compound. It is crucial to optimize conditions such as cell type, drug concentration, and incubation time for your specific experimental setup.
Protocol 1: Isothermal Dose-Response CETSA
This protocol is designed to determine the concentration-dependent engagement of this compound with its target at a fixed temperature.
Materials and Reagents:
-
Cell Line: A suitable cell line expressing the target DYRK kinase (e.g., HEK293T, a relevant cancer cell line).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease Inhibitor Cocktail.
-
Lysis Buffer: (e.g., Tris buffer with 1% NP40).
-
BCA Protein Assay Kit.
-
Primary Antibodies: Anti-DYRK1A or Anti-DYRK1B antibody, and an antibody for a loading control (e.g., β-actin).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Chemiluminescent Substrate.
-
PVDF Membrane.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer.
-
TBST (Tris-buffered saline with 0.1% Tween 20).
-
Blocking Buffer (e.g., 5% non-fat milk in TBST).
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., DMSO).
-
Treat cells with the different concentrations of the inhibitor or vehicle and incubate for a predetermined time (e.g., 2-3 hours) at 37°C in a CO2 incubator.[1][8]
-
-
Cell Harvesting and Heat Shock:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and resuspend them in ice-cold PBS containing a protease inhibitor cocktail.[1]
-
Aliquot the cell suspension for each condition into PCR tubes.
-
Heat the samples at a single, optimized temperature (determined from a thermal shift curve, see Protocol 2) for 3-8 minutes in a thermal cycler.[9] Include a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Immediately after the heat shock, cool the samples on ice.
-
Lyse the cells using a method such as multiple freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath) or by adding lysis buffer and incubating on ice.[1]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[10]
-
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Protocol 2: Thermal Shift Curve Generation
This protocol is used to determine the melting temperature (Tagg) of the target protein in the presence and absence of the inhibitor.
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with a fixed, saturating concentration of this compound and a vehicle control as described in Protocol 1.
-
-
Cell Harvesting and Heat Shock:
-
Harvest the cells as described previously.
-
Aliquot the cell suspension for both the treated and vehicle control groups.
-
Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler.[7]
-
-
Cell Lysis, Protein Extraction, and Western Blot Analysis:
-
Follow steps 3 and 4 from Protocol 1 for all temperature points.
-
Data Presentation and Analysis
Quantitative data from CETSA experiments should be summarized for clear interpretation. The band intensities from the Western blots are quantified and normalized to a loading control.
Data Analysis:
-
For Isothermal Dose-Response (Protocol 1): Plot the normalized signal of the soluble DYRK protein as a function of the this compound concentration. This will generate a dose-response curve from which the EC50 (the concentration at which 50% of the target protein is stabilized) can be calculated.
-
For Thermal Shift Curve (Protocol 2): For each temperature point, calculate the amount of soluble DYRK protein relative to the non-heated control. Plot the percentage of soluble protein against the temperature for both the vehicle-treated and inhibitor-treated samples. This will generate melting curves, and the temperature at which 50% of the protein has aggregated (Tagg) can be determined. A shift in the Tagg to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[9]
Example Data Summary:
| DYRKs-IN-1 HCl (µM) | Temperature (°C) | Normalized Soluble DYRK1A (%) |
| 0 (Vehicle) | 45 | 100 |
| 0 (Vehicle) | 50 | 85 |
| 0 (Vehicle) | 55 | 52 |
| 0 (Vehicle) | 60 | 20 |
| 0 (Vehicle) | 65 | 5 |
| 1 | 45 | 100 |
| 1 | 50 | 98 |
| 1 | 55 | 88 |
| 1 | 60 | 65 |
| 1 | 65 | 30 |
| Concentration (µM) | % Soluble DYRK1A at 55°C |
| 0 | 52 |
| 0.01 | 60 |
| 0.1 | 75 |
| 1 | 88 |
| 10 | 92 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background on Western blot | - Insufficient washing- Antibody concentration too high | - Increase the number and duration of washing steps.- Titrate primary and secondary antibody concentrations. |
| No thermal shift observed | - Inhibitor not cell-permeable- Incorrect heating conditions- Low inhibitor concentration | - Confirm cell permeability with other assays.- Optimize the heat challenge temperature and duration.- Test a higher concentration of the inhibitor. |
| Inconsistent results | - Uneven cell seeding- Pipetting errors- Temperature variations in heat block | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Use a calibrated thermal cycler. |
References
- 1. benchchem.com [benchchem.com]
- 2. annualreviews.org [annualreviews.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [myskinrecipes.com]
- 5. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for DYRKs-IN-1 Hydrochloride in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) have emerged as significant therapeutic targets in various cancers, including glioblastoma. Specifically, DYRK1A and DYRK1B are implicated in key signaling pathways that drive glioblastoma progression. DYRKs-IN-1 hydrochloride is a potent inhibitor of DYRK1A and DYRK1B, with IC50 values of 5 nM and 8 nM, respectively[1][2]. These application notes provide a comprehensive overview of the rationale and methodologies for utilizing this compound in glioblastoma research.
Mechanism of Action and Key Signaling Pathways
DYRK1A, a key target of this compound, plays a crucial role in several signaling pathways that are frequently dysregulated in glioblastoma. Inhibition of DYRK1A is expected to modulate these pathways, leading to anti-tumor effects.
1. EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is frequently amplified and mutated in glioblastoma, driving tumor growth and survival. DYRK1A has been shown to stabilize EGFR by preventing its lysosomal degradation[3][4][5]. Inhibition of DYRK1A promotes EGFR degradation, thereby attenuating downstream signaling through pathways like PI3K/AKT and MAPK/ERK, which are critical for cell proliferation and survival[4][5].
2. NFATC1 Signaling Pathway: Nuclear factor of activated T-cells 1 (NFATC1) is a transcription factor that promotes glioblastoma cell migration and invasion. DYRK1A activates NFATC1, and inhibition of DYRK1A leads to NFATC1 degradation, thereby reducing the migratory potential of glioblastoma cells[6][7][8][9].
3. CDK5-SOX2 Signaling Pathway: In glioblastoma stem cells (GSCs), DYRK1A negatively regulates the CDK5-SOX2 pathway, which is crucial for maintaining stemness. Inhibition of DYRK1A can lead to the differentiation of GSCs, potentially making them more susceptible to therapy[10].
Quantitative Data
While specific quantitative data for this compound in glioblastoma cell lines is not yet widely available in the public domain, data from studies using other DYRK1A inhibitors, such as harmine, provide a strong rationale for its investigation.
Table 1: IC50 Values of DYRK Inhibitors
| Compound | Target(s) | IC50 | Cell Line | Assay | Reference |
|---|---|---|---|---|---|
| This compound | DYRK1A, DYRK1B | 5 nM, 8 nM | N/A (Biochemical) | Kinase Assay | [1][2] |
| Harmine | DYRK1A | 4.9 µM | H4 (Glioblastoma) | Cell Viability | |
| Harmine | DYRK1A | 45.3 µM | U87 (Glioblastoma) | Cell Viability | |
| Harmol | DYRK1A | 10.9 µM | H4 (Glioblastoma) | Cell Viability |
| Harmol | DYRK1A | 19.1 µM | U87 (Glioblastoma) | Cell Viability | |
Table 2: Effects of DYRK1A Inhibition on Glioblastoma Cell Processes
| Inhibitor | Cell Line | Effect | Quantitative Measurement | Reference |
|---|---|---|---|---|
| shRNA knockdown of DYRK1A | U87, U373 | Reduced self-renewal | Decreased secondary sphere formation | [3][4] |
| shRNA knockdown of DYRK1A | U87, U373 | Reduced EGFR levels | Decreased protein expression on Western blot | [3][4] |
| Polypeptide inhibitor of DYRK1A | T98G | Reduced cell migration | Impaired migration in transwell assay |[7][9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in glioblastoma research.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis
Objective: To analyze the effect of this compound on the protein expression levels of DYRK1A and its downstream targets (e.g., EGFR, p-EGFR, NFATC1).
Materials:
-
Glioblastoma cells
-
This compound
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DYRK1A, anti-EGFR, anti-p-EGFR, anti-NFATC1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat glioblastoma cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-DYRK1A at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Protocol 3: Transwell Migration Assay
Objective: To assess the effect of this compound on the migratory capacity of glioblastoma cells.
Materials:
-
Glioblastoma cells
-
This compound
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Starve glioblastoma cells in serum-free medium for 24 hours.
-
Add 600 µL of complete medium to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound.
-
Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the transwell insert.
-
Incubate for 24-48 hours at 37°C.
-
Remove the transwell inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image the migrated cells using a microscope and count the number of cells in several random fields.
-
Quantify the results and compare the different treatment groups.
Protocol 4: Neurosphere Formation Assay
Objective: To evaluate the effect of this compound on the self-renewal capacity of glioblastoma stem-like cells (GSCs).
Materials:
-
Glioblastoma stem-like cells
-
Neurosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
-
Ultra-low attachment plates
-
Accutase or a similar non-enzymatic dissociation solution
Procedure:
-
Dissociate existing neurospheres into a single-cell suspension using Accutase.
-
Seed the single cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 96-well plates in neurosphere culture medium.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plates for 7-14 days at 37°C.
-
Count the number of neurospheres formed in each well under a microscope. A neurosphere is typically defined as a free-floating sphere of cells with a diameter greater than 50 µm.
-
Calculate the sphere formation efficiency (SFE) as (number of neurospheres / number of cells seeded) x 100%.
Conclusion
This compound represents a promising tool for investigating the role of DYRK kinases in glioblastoma. The provided application notes and protocols offer a framework for researchers to explore its therapeutic potential. By targeting key signaling pathways involved in tumor progression, this compound may offer a novel strategy for the treatment of this devastating disease. Further research is warranted to establish its efficacy and mechanism of action in preclinical models of glioblastoma.
References
- 1. This compound|1386980-55-7|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of DYRK1A destabilizes EGFR and reduces EGFR-dependent glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DYRK1A activates NFATC1 to increase glioblastoma migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DYRK1A activates NFATC1 to increase glioblastoma migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel small-molecule inhibitors of the protein kinase DYRK: Potential therapeutic candidates in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound – 美仑生物 [meilunbio.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
DYRKs-IN-1 hydrochloride not showing expected effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DYRKs-IN-1 hydrochloride. The following information is designed to help you identify and resolve potential issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[1][2] It primarily targets DYRK1A and DYRK1B.[1][3] The inhibitor functions as an ATP-competitive agent, binding to the ATP-binding pocket of the kinase to prevent the phosphorylation of its substrates.[4][5] The hydrochloride salt form of DYRKs-IN-1 generally offers improved water solubility and stability compared to the free base form.[1]
Q2: What are the primary applications of this compound in research?
This compound is utilized in research to investigate the roles of DYRK1A and DYRK1B in various biological processes. These include cell cycle regulation, neuronal development, and cancer progression.[2][6] It is a valuable tool for studying the molecular mechanisms underlying diseases such as neurodegenerative disorders (e.g., Alzheimer's disease and Down syndrome), diabetes, and certain types of cancer where DYRK1A activity is dysregulated.[2][5]
Q3: What are the potential off-target effects of this compound?
While DYRKs-IN-1 is a potent inhibitor of DYRK1A and DYRK1B, it may exhibit off-target activity against other kinases, particularly those within the CMGC kinase family which includes Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 beta (GSK3β), and CDC-Like Kinases (CLKs).[7][8] Cross-reactivity with other members of the DYRK family, such as DYRK2, is also possible.[7] Researchers should perform control experiments to validate that the observed effects are due to the inhibition of the intended target.[9]
Q4: How should I prepare and store stock solutions of this compound?
Proper storage and handling are crucial to maintain the integrity of the compound.[10][11]
| Parameter | Recommendation | Rationale |
| Solvent | DMSO is a common solvent for creating high-concentration stock solutions. | Ensures complete dissolution of the compound. |
| Stock Solution Storage | Store at -20°C for short-term storage and -80°C for long-term storage.[10][11] | Minimizes degradation and maintains compound activity over time. |
| Freeze-Thaw Cycles | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[10][11] | Frequent temperature changes can lead to compound degradation and precipitation. |
| Light Exposure | Protect solutions from light by using amber vials or by wrapping tubes in foil.[11] | Light can induce photochemical degradation of the compound. |
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in your experiments.
Issue 1: The inhibitor is not showing the expected biological effect.
If you are not observing the anticipated downstream effects of DYRK1A/1B inhibition, follow this troubleshooting workflow:
start [label="Start:\nNo Expected Effect", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stock [label="1. Verify Stock Solution Integrity\n- Check for precipitation.\n- Confirm correct storage conditions.", fillcolor="#FBBC05", fontcolor="#202124"]; hplc_ms [label="2. Analytical Validation (Optional)\n- Perform HPLC/LC-MS to check purity and concentration.", fillcolor="#FBBC05", fontcolor="#202124"]; fresh_stock [label="3. Prepare Fresh Stock Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_protocol [label="4. Review Experimental Protocol\n- Confirm inhibitor concentration and incubation time.\n- Verify cell health and passage number.", fillcolor="#FBBC05", fontcolor="#202124"]; positive_control [label="5. Include a Positive Control\n- Use a known DYRK1A inhibitor (e.g., Harmine).\n- Use a positive control for the downstream assay.", fillcolor="#FBBC05", fontcolor="#202124"]; off_target [label="6. Consider Off-Target Effects or Alternative Pathways\n- The expected phenotype may be masked or compensated.", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Issue Persists:\nContact Technical Support", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> check_stock; check_stock -> hplc_ms [label="If suspicion of degradation"]; check_stock -> check_protocol [label="If stock appears fine"]; hplc_ms -> fresh_stock [label="If degradation is confirmed"]; fresh_stock -> check_protocol; check_protocol -> positive_control; positive_control -> off_target [label="If positive control works"]; positive_control -> fail [label="If positive control fails"]; off_target -> success [label="If alternative explanation is found"]; off_target -> fail [label="If no clear explanation"]; }
Troubleshooting workflow for lack of expected effect.
Issue 2: Poor solubility of the compound in aqueous media.
This compound is more water-soluble than its free base, but you may still encounter solubility issues in your final assay buffer.
| Potential Cause | Suggested Solution |
| Precipitation in final dilution | - Lower the final concentration of the inhibitor in the assay.[10]- Include a small percentage of a co-solvent like DMSO (typically <0.5%) in the final assay buffer, ensuring it's compatible with your system.[12]- Adjust the pH of the buffer, as the solubility of ionizable compounds can be pH-dependent.[12] |
| Incorrect solvent for stock solution | - Ensure the initial stock solution is prepared in a suitable solvent like DMSO at a concentration that allows for complete dissolution. |
Issue 3: High cellular toxicity observed.
Unexplained cell death or morphological changes can occur.
| Potential Cause | Suggested Solution |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (ideally ≤ 0.1%).[12]- Run a solvent-only control to assess its effect on cell viability.[12] |
| Compound Instability | - Degradation products of the inhibitor may be toxic.[12] Ensure the compound is stable under your experimental conditions by preparing fresh dilutions for each experiment.[12] |
| Off-Target Effects | - The inhibitor may be affecting pathways essential for cell survival.[12] Consider performing a dose-response curve to determine the optimal non-toxic concentration. |
| On-Target Toxicity | - Inhibition of DYRK1A can lead to apoptosis in some cell types.[13] Review the literature for the expected effects of DYRK1A inhibition in your specific cell model. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Peptide substrate (e.g., a synthetic peptide with a DYRK1A phosphorylation motif)
-
ATP
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the DYRK1A enzyme, peptide substrate, and the diluted inhibitor (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor (including a vehicle control).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathways and Workflows
DYRK1A Signaling Pathway
DYRK1A is involved in multiple signaling pathways, including the pro-apoptotic ASK1-JNK pathway.[13] Inhibition of DYRK1A can modulate these pathways.
Stress [label="Cellular Stress", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DYRK1A [label="DYRK1A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ASK1 [label="ASK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="DYRKs-IN-1", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Stress -> DYRK1A [label="activates"]; DYRK1A -> ASK1 [label="phosphorylates and activates"]; ASK1 -> JNK [label="activates"]; JNK -> Apoptosis; Inhibitor -> DYRK1A [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; }
Simplified DYRK1A-mediated ASK1-JNK signaling pathway.
General Experimental Workflow for Kinase Inhibitor
The following diagram outlines a typical workflow for evaluating a kinase inhibitor like this compound.
start [label="Start:\nNew Kinase Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; biochem_assay [label="1. Biochemical Assays\n- Determine IC₅₀\n- Assess kinase selectivity", fillcolor="#FBBC05", fontcolor="#202124"]; cell_based_assay [label="2. Cell-Based Assays\n- Measure on-target activity in cells\n- Assess cell viability/toxicity", fillcolor="#FBBC05", fontcolor="#202124"]; pathway_analysis [label="3. Pathway Analysis\n- Western blot for downstream targets\n- Phosphoproteomics", fillcolor="#FBBC05", fontcolor="#202124"]; phenotypic_assay [label="4. Phenotypic Assays\n- Measure effects on cell proliferation, apoptosis, etc.", fillcolor="#FBBC05", fontcolor="#202124"]; in_vivo [label="5. In Vivo Studies (Optional)\n- Assess efficacy and safety in animal models", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Conclusion:\nCharacterized Inhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> biochem_assay; biochem_assay -> cell_based_assay; cell_based_assay -> pathway_analysis; pathway_analysis -> phenotypic_assay; phenotypic_assay -> in_vivo; in_vivo -> end; }
Experimental workflow for kinase inhibitor characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound|1386980-55-7|COA [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 6. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results with DYRKs-IN-1 Hydrochloride: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot inconsistent results and effectively utilize DYRKs-IN-1 hydrochloride in their experiments. The following information is structured in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[1] Its primary targets are DYRK1A and DYRK1B.[1] The hydrochloride salt form is often used to enhance water solubility and stability compared to the free base.[1] It is a valuable tool for investigating the roles of DYRK1A and DYRK1B in various cellular processes, including cell cycle regulation, neuronal development, and cancer progression.[2]
Q2: What are the known inhibitory concentrations of this compound?
The in vitro potency of DYRKs-IN-1 has been determined against its primary targets. In a cellular context, its efficacy has been demonstrated in a human colon tumor cell line.
| Target | Assay Type | IC50 / EC50 | Reference |
| DYRK1A | In Vitro Kinase Assay | 5 nM | [1] |
| DYRK1B | In Vitro Kinase Assay | 8 nM | [1] |
| SW 620 Cell Line | Cellular Proliferation | 27 nM | [1] |
Q3: I am observing unexpected or inconsistent results. What are the potential causes?
Inconsistent results with this compound can stem from several factors:
-
Off-target effects: Like many kinase inhibitors, DYRKs-IN-1 may inhibit other kinases, particularly those within the same family or with similar ATP-binding pockets.
-
Solubility issues: The compound may precipitate out of solution, especially in aqueous buffers, leading to a lower effective concentration.
-
Compound stability: Degradation of the compound over time in experimental conditions can lead to a loss of activity.
-
Cellular context: The effects of DYRK1A/B inhibition can be highly dependent on the cell type and the specific signaling pathways active in that context.
-
Experimental variability: Inconsistent cell handling, reagent preparation, or assay execution can all contribute to variable results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound.
Issue 1: Unexpected Phenotype or Suspected Off-Target Effects
Diagram: Troubleshooting Off-Target Effects
Caption: A logical workflow to distinguish between on-target and off-target effects.
Explanation and Solutions:
-
Review the literature: The most common off-targets for DYRK1A inhibitors belong to the CMGC kinase family, which includes Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 (GSK3), and CDC-Like Kinases (CLKs). While a comprehensive kinome scan for this compound is not publicly available, data from inhibitors with similar scaffolds can provide insights into potential off-target interactions.
-
Perform a dose-response analysis: Establish a clear relationship between the concentration of this compound and the observed phenotype. An unexpected dose-response curve may suggest off-target effects or cytotoxicity.
-
Use a structurally unrelated inhibitor: If a different inhibitor targeting DYRK1A/B produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a rescue experiment: Use siRNA or shRNA to specifically knock down DYRK1A or DYRK1B. If the resulting phenotype mimics that of the inhibitor treatment, it provides strong evidence for an on-target effect.
Table: Potential Off-Target Kinases for DYRK1A Inhibitors No quantitative kinome-wide selectivity data for this compound is publicly available. The following table is based on the selectivity profiles of other reported DYRK1A inhibitors and highlights common off-target families.
| Kinase Family | Representative Members | Potential for Interaction |
| DYRK | DYRK2, DYRK3, DYRK4 | High |
| CLK | CLK1, CLK2, CLK4 | Moderate to High |
| GSK | GSK3α, GSK3β | Moderate |
| CDK | CDK2, CDK5, CDK9 | Low to Moderate |
| Haspin (GSG2) | Haspin | Moderate |
Issue 2: Poor Solubility or Compound Precipitation
Explanation and Solutions:
-
Solvent choice: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Ensure the use of anhydrous, high-purity DMSO.
-
Aqueous dilution: When diluting the DMSO stock into aqueous buffers or cell culture media, do so gradually while vortexing or stirring to prevent precipitation. The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Temperature: Warming the aqueous solution to 37°C before adding the DMSO stock can improve solubility.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment.
Issue 3: Lack of Expected Biological Activity
Diagram: Troubleshooting Lack of Activity
Caption: A step-by-step guide to diagnose experiments where the inhibitor shows no effect.
Explanation and Solutions:
-
Verify compound integrity: Ensure the compound has been stored correctly and has not degraded. If possible, verify its identity and purity.
-
Confirm target expression: Use Western blotting or another suitable method to confirm that your cells or tissue express DYRK1A and/or DYRK1B.
-
Optimize treatment conditions: Perform a time-course and dose-response experiment to determine the optimal conditions for observing an effect.
-
Assess downstream signaling: Measure the phosphorylation of a known DYRK1A/B substrate to directly assess target engagement in your experimental system.
Key Signaling Pathways
DYRK1A and DYRK1B are involved in numerous signaling pathways. Understanding these can help in designing experiments and interpreting results.
Diagram: Simplified DYRK1A Signaling Pathway
Caption: Overview of key DYRK1A substrates and their cellular functions.
Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against DYRK1A or DYRK1B.
-
Prepare Reagents:
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Recombinant human DYRK1A or DYRK1B enzyme.
-
Substrate peptide (e.g., DYRKtide).
-
ATP solution.
-
This compound serial dilutions in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
Add kinase, substrate, and this compound (or vehicle control) to a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Western Blotting to Assess Target Engagement
This protocol can be used to measure the phosphorylation of a downstream target of DYRK1A/B in response to inhibitor treatment.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against the phosphorylated form of a known DYRK1A/B substrate (e.g., phospho-Tau at a specific site).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation and Solubilization:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate until the crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
-
References
Technical Support Center: DYRKs-IN-1 Hydrochloride in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using DYRKs-IN-1 hydrochloride in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). Its primary targets are DYRK1A and DYRK1B, with IC50 values of 5 nM and 8 nM, respectively[1]. It is utilized in research to investigate the roles of these kinases in various biological processes, including cell cycle regulation, neuronal development, and cancer progression[2]. The hydrochloride salt form of DYRKs-IN-1 generally offers enhanced water solubility and stability compared to the free base[1].
Q2: What is the mechanism of action of this compound?
DYRKs-IN-1 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the DYRK1A and DYRK1B enzymes, preventing them from phosphorylating their downstream substrates[3]. DYRK1A is known to play a crucial role in regulating cell cycle progression, cell proliferation, and apoptosis[4]. By inhibiting DYRK1A, DYRKs-IN-1 can lead to cell cycle arrest and, in some cases, induce apoptosis, resulting in cytotoxic effects.
Q3: Has the cytotoxicity of this compound been determined in primary cells?
Publicly available data on the specific cytotoxic IC50 values of this compound in various primary cell cultures is limited. While an EC50 of 27 nM has been reported for the human colon tumor cell line SW620, these values can vary significantly in primary cells due to differences in metabolism, proliferation rates, and target expression levels[1]. It is crucial to empirically determine the IC50 for each specific primary cell type and experimental condition. For example, the DYRK1A inhibitor harmine (B1663883) has been shown to induce a dose-dependent reduction of primary mesencephalic neurons[5][6].
Q4: How should I prepare and store this compound?
-
Reconstitution: It is recommended to dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM)[7][8].
-
Storage of Stock Solution: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability[7][9]. Stock solutions in DMSO are generally stable for up to 3 months at -20°C[8].
-
Working Solutions: Prepare fresh dilutions of the stock solution in your cell culture medium for each experiment. It is not recommended to store the compound in aqueous solutions for extended periods due to potential instability[7].
Q5: What is the recommended starting concentration range for cytotoxicity studies in primary cells?
Given the potent enzymatic inhibition (low nanomolar), a broad concentration range should be tested initially. A starting point could be from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM) concentrations. This range will help in determining the sensitivity of the specific primary cell type to the compound.
Troubleshooting Guide
This guide addresses common issues encountered during cytotoxicity experiments with this compound in primary cell cultures.
| Problem ID | Issue Description | Potential Causes | Suggested Solutions |
| CYTO-01 | High variability between replicate wells | 1. Inaccurate pipetting, especially with small volumes. 2. Uneven cell seeding. 3. "Edge effects" in the microplate due to evaporation. 4. Incomplete dissolution of the compound. | 1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. 2. Thoroughly resuspend cells before plating to ensure a homogenous suspension. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. 4. After diluting the DMSO stock in media, vortex gently and visually inspect for any precipitate. |
| CYTO-02 | Precipitate formation in culture medium | 1. Low solubility of the compound in aqueous media. 2. The final DMSO concentration is too high. 3. Diluting a concentrated DMSO stock into cold aqueous solution. | 1. Ensure the final concentration of the compound does not exceed its solubility limit in the culture medium. 2. Keep the final DMSO concentration in the culture medium below 0.5% to minimize solvent toxicity and solubility issues[7]. Run a vehicle control with the same DMSO concentration. 3. Warm the cell culture medium to 37°C before adding the compound's stock solution[7]. |
| CYTO-03 | No dose-dependent cytotoxicity observed | 1. The primary cells are resistant to DYRK1A inhibition. 2. The incubation time is too short. 3. The compound has degraded. 4. The chosen cytotoxicity assay is not sensitive enough. | 1. Confirm DYRK1A expression in your primary cells. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Prepare fresh working solutions for each experiment from a properly stored stock. 4. Consider using a more sensitive assay, such as an ATP-based luminescent assay, which can detect as few as 10 cells[10]. |
| CYTO-04 | Unexpectedly high cytotoxicity at all concentrations | 1. Error in calculating dilutions. 2. High sensitivity of the primary cells to the compound. 3. Contamination of the cell culture. | 1. Double-check all calculations for dilutions of the stock solution. 2. Test a lower range of concentrations. 3. Regularly test for mycoplasma and other contaminants in your cell cultures[10]. |
Quantitative Data Summary
| Target/Cell Line | Assay Type | IC50/EC50 | Reference |
| DYRK1A | Enzymatic Assay | 5 nM | [1] |
| DYRK1B | Enzymatic Assay | 8 nM | [1] |
| SW620 (human colon tumor cell line) | Cellular Proliferation Assay | 27 nM | [1] |
Experimental Protocols
Protocol: Determining Cytotoxicity using the MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound in adherent primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
DMSO (anhydrous)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound in primary cells.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Caption: A troubleshooting decision tree for common issues in cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. DYRK1A promotes dopaminergic neuron survival in the developing brain and in a mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Off-Target Effects of DYRKs-IN-1 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of DYRKs-IN-1 hydrochloride, focusing on strategies to minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), with high affinity for DYRK1A and DYRK1B. These kinases are involved in a wide array of cellular processes, including cell cycle regulation, neuronal development, and apoptosis. The hydrochloride salt form of DYRKs-IN-1 generally offers enhanced water solubility and stability compared to the free base. DYRK kinases are dual-specificity, meaning they can phosphorylate both serine/threonine and tyrosine residues, with the latter being restricted to autophosphorylation which is crucial for their activation. By binding to the ATP pocket, DYRKs-IN-1 prevents the phosphorylation of downstream substrates.
Q2: What are the potential off-target effects of this compound?
A2: While specific kinome-wide profiling data for this compound is not extensively available in the public domain, inhibitors targeting the highly conserved ATP-binding pocket of DYRK kinases can exhibit off-target activity. Potential off-targets for DYRK1A/1B inhibitors often include other members of the CMGC kinase family, such as:
-
Other DYRK family members (e.g., DYRK2, DYRK3, DYRK4)
-
Cyclin-Dependent Kinases (CDKs)
-
Glycogen Synthase Kinase 3 beta (GSK3β)
-
CDC-Like Kinases (CLKs)
It is crucial to experimentally determine the selectivity profile of this compound in your specific experimental system.
Q3: How can I be sure that the observed phenotype in my experiment is due to on-target inhibition of DYRK1A/1B?
A3: A multi-faceted approach is recommended to validate that the observed effects are on-target:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired phenotype, minimizing the engagement of less sensitive off-targets.
-
Employ a Structurally Unrelated Inhibitor: Use another DYRK1A/1B inhibitor with a different chemical scaffold. If both compounds produce the same biological effect, it is more likely to be an on-target phenomenon.
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout DYRK1A or DYRK1B. The resulting phenotype should mimic the effect of the inhibitor.
-
Rescue Experiments: In a system where DYRK1A or DYRK1B has been knocked down, expressing a version of the kinase that is resistant to DYRKs-IN-1 should reverse the inhibitor's effects.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to DYRK1A/1B in your cellular model at the concentrations used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in experimental results. | Inconsistent compound concentration, variable cell seeding density, or issues with assay reagents. | Prepare fresh dilutions of this compound for each experiment. Ensure uniform cell plating and validate the stability and activity of all assay components. |
| Observed phenotype is inconsistent with known DYRK1A/1B function. | The effect may be due to inhibition of an off-target kinase. | Review the literature for the functions of common DYRK inhibitor off-targets (e.g., CDKs, GSK3β) in your experimental model. Perform a kinase selectivity profile to identify potential off-targets of DYRKs-IN-1. |
| No observable effect at expected active concentrations. | Low expression or activity of DYRK1A/1B in the cell model; poor cell permeability of the compound; inhibitor degradation. | Verify the expression and phosphorylation status of DYRK1A/1B in your cells using Western blotting. Confirm the stability of the compound under your experimental conditions. Consider using a positive control cell line with known high DYRK1A/1B expression. |
| High cellular toxicity at concentrations intended to be selective. | The cell line may be particularly sensitive to DYRK1A/1B inhibition or the observed toxicity could be an off-target effect. | Perform a dose-response curve to determine the IC50 for toxicity and compare it to the IC50 for the on-target effect. Test the inhibitor in multiple cell lines to assess if the toxicity is cell-type specific. |
Quantitative Data
On-Target Potency of DYRKs-IN-1
| Target | IC50 (nM) |
| DYRK1A | 5 |
| DYRK1B | 8 |
Note: Data compiled from publicly available sources.[1]
Representative Selectivity of a DYRK1A Inhibitor (Compound 11)
As comprehensive public selectivity data for this compound is limited, the following table for a different selective DYRK1A inhibitor (Compound 11) is provided to illustrate a typical off-target profile. Researchers are strongly encouraged to perform their own kinome profiling for DYRKs-IN-1.
| Target | Selectivity (Fold vs. DYRK1A) |
| DYRK1B | ~20 |
| DYRK2 | ~100 |
| CLK1 | >20 |
| CLK2 | ~70 |
| CLK4 | >20 |
| Haspin | <10 |
Note: Data is representational and based on a different, though selective, DYRK1A inhibitor.[2]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases. Commercial services often perform these screens.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: Provide the compound to the screening service at a concentration of 1 µM for initial broad screening.
-
Assay Performance: The service will typically perform binding assays (e.g., KINOMEscan™) or enzymatic activity assays against a panel of several hundred kinases.
-
Data Analysis: Results are usually reported as percent inhibition or percent of control. Significant "hits" (e.g., >50% inhibition) should be followed up with dose-response experiments to determine IC50 or Kd values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the engagement of this compound with its target proteins (DYRK1A/1B) in intact cells.
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations across all samples. Perform Western blotting using antibodies specific for DYRK1A and DYRK1B.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: siRNA-Mediated Knockdown of DYRK1A
This protocol provides a general method for transiently reducing the expression of DYRK1A to validate on-target effects.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation: Prepare two solutions:
-
Solution A: Dilute DYRK1A-specific siRNA duplexes into siRNA Transfection Medium.
-
Solution B: Dilute the siRNA Transfection Reagent into siRNA Transfection Medium.
-
-
Transfection Complex Formation: Add Solution A to Solution B, mix gently, and incubate at room temperature for 15-45 minutes.
-
Transfection: Wash the cells with siRNA Transfection Medium. Add the siRNA-transfection reagent complex to the cells.
-
Incubation: Incubate the cells for 18-24 hours. Then, add normal growth medium.
-
Analysis: Assay the cells for the desired phenotype and for DYRK1A protein levels (by Western blot) 24-72 hours after transfection. A non-targeting siRNA should be used as a negative control.
Visualizations
DYRK1A/1B Signaling Pathways
// Nodes DYRK1A [label="DYRK1A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyclinD1 [label="Cyclin D1", fillcolor="#FBBC05", fontcolor="#202124"]; p27 [label="p27Kip1", fillcolor="#FBBC05", fontcolor="#202124"]; DREAM [label="DREAM Complex", fillcolor="#FBBC05", fontcolor="#202124"]; NFAT [label="NFAT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#34A853", fontcolor="#FFFFFF"]; cMET [label="c-MET", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Progression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ProteinStability [label="Protein Stability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges DYRK1A -> CyclinD1 [label=" P (Degradation)", color="#EA4335"]; DYRK1A -> p27 [label=" P (Stabilization)", color="#34A853"]; DYRK1A -> DREAM [label=" P (Activation)", color="#34A853"]; DYRK1A -> NFAT [label=" P (Nuclear Export)", color="#EA4335"]; DYRK1A -> EGFR [label="Stabilizes", color="#34A853"]; DYRK1A -> cMET [label="Stabilizes", color="#34A853"];
CyclinD1 -> CellCycle [color="#5F6368", style=dashed]; p27 -> CellCycle [color="#5F6368", style=dashed]; DREAM -> CellCycle [color="#5F6368", style=dashed]; NFAT -> Transcription [color="#5F6368", style=dashed]; EGFR -> ProteinStability [color="#5F6368", style=dashed]; cMET -> ProteinStability [color="#5F6368", style=dashed]; } dot Caption: Key signaling pathways regulated by DYRK1A.
// Nodes DYRK1B [label="DYRK1B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; GLI1 [label="GLI1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hedgehog [label="Hedgehog Signaling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellSurvival [label="Cell Survival & Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges DYRK1B -> PI3K [label="Activates", color="#34A853"]; PI3K -> mTOR [color="#5F6368"]; mTOR -> AKT [label=" P (S473)", color="#34A853"]; AKT -> GLI1 [label="Stabilizes", color="#34A853"]; GLI1 -> Hedgehog [color="#5F6368", style=dashed]; AKT -> CellSurvival [color="#5F6368", style=dashed]; } dot Caption: DYRK1B regulation of the mTOR/AKT pathway.
Experimental Workflow Diagrams
// Nodes Start [label="Intact Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with DYRKs-IN-1\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heat Shock\n(Temp Gradient)", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Cell Lysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifugation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Supernatant [label="Collect Soluble\nFraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WB [label="Western Blot\nfor DYRK1A/1B", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analyze Thermal Shift", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment; Treatment -> Heat; Heat -> Lysis; Lysis -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> WB; WB -> Analysis; } dot Caption: Experimental workflow for CETSA.
// Nodes Phenotype [label="Phenotype Observed with\nDYRKs-IN-1", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; siRNA [label="Does DYRK1A/1B siRNA\nphenocopy the result?", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UnrelatedInhibitor [label="Does a structurally unrelated\nDYRK inhibitor give the same result?", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OnTarget [label="High Confidence\nOn-Target Effect", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OffTarget [label="Potential\nOff-Target Effect", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Phenotype -> siRNA [label="Test 1"]; Phenotype -> UnrelatedInhibitor [label="Test 2"]; siRNA -> OnTarget [label="Yes", color="#34A853"]; siRNA -> OffTarget [label="No", color="#EA4335"]; UnrelatedInhibitor -> OnTarget [label="Yes", color="#34A853"]; UnrelatedInhibitor -> OffTarget [label="No", color="#EA4335"]; } dot Caption: Logic diagram for validating on-target effects.
References
DYRKs-IN-1 hydrochloride degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability issues associated with DYRKs-IN-1 hydrochloride. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: The solid form of this compound should be stored at 2-8°C in a sealed, dry container to ensure its stability.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Q3: What is the best solvent for preparing this compound stock solutions?
A3: DMSO is a commonly used solvent for preparing stock solutions of this compound.
Q4: Is the hydrochloride salt form of DYRKs-IN-1 more stable than the free base?
A4: Yes, the hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base form.[1]
Q5: How can I ensure the reliability of my experimental results when using this compound?
A5: To ensure reliable results, it is recommended to use freshly prepared working solutions for in vivo experiments on the same day of preparation. For in vitro assays, use clarified stock solutions that have been stored appropriately.
Troubleshooting Guide
Q1: I am observing a decrease in the potency of my this compound solution over time. What could be the cause?
A1: A decrease in potency can be attributed to several factors:
-
Improper Storage: Ensure that your stock solutions are stored at the recommended temperatures (-20°C or -80°C) and are not subjected to frequent freeze-thaw cycles.
-
Degradation in Aqueous Buffers: this compound may be susceptible to hydrolysis in aqueous solutions, especially at non-optimal pH values. It is advisable to prepare fresh dilutions in your experimental buffer immediately before use.
-
Photodegradation: Exposure to light can potentially lead to the degradation of the compound. Protect your solutions from light by using amber vials or by wrapping the containers in foil.
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation can occur due to:
-
Low Solubility: The concentration of the compound in your working solution might have exceeded its solubility limit in the chosen buffer. Try preparing a more dilute solution or consider using a co-solvent if compatible with your experimental setup.
-
Temperature Effects: Solubility can be temperature-dependent. If the solution was stored at a low temperature, allow it to warm to room temperature and vortex gently to see if the precipitate redissolves.
-
pH-Dependent Solubility: The solubility of this compound may vary with the pH of the solution. Ensure the pH of your buffer is within a range that maintains the solubility of the compound.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: You can perform a forced degradation study to understand the stability of the compound under your specific conditions. This involves subjecting the compound to various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. The degradation can be monitored by analytical techniques like High-Performance Liquid Chromatography (HPLC).
Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (Powder) | 2-8°C | Long-term | Keep in a sealed, dry container. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and determine the stability of this compound under stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.
-
Thermal Degradation: Keep the solid compound and the stock solution in an oven at a high temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. The mobile phase and column should be chosen to achieve good separation between the parent compound and any potential degradation products.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation for this compound under each stress condition.
-
Characterize the degradation products if possible, using techniques like mass spectrometry (MS).
-
Visualizations
References
poor solubility of DYRKs-IN-1 hydrochloride in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of DYRKs-IN-1 hydrochloride in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals.
I. Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
A1: While DYRKs-IN-1 is supplied as a hydrochloride salt to improve aqueous solubility compared to its free base form, the molecule itself is inherently hydrophobic.[1] Consequently, its solubility in aqueous buffers like Phosphate-Buffered Saline (PBS) is limited. Direct dissolution in aqueous solutions is often challenging and may result in precipitation, especially at higher concentrations.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: It is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose.
Q3: How should I prepare working solutions of this compound in an aqueous buffer from a DMSO stock?
A3: To prepare a working solution, the concentrated DMSO stock solution should be serially diluted in your aqueous experimental buffer. It is crucial to do this in a stepwise manner to avoid precipitation. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What is the maximum recommended concentration of DMSO in my final cell-based assay?
A4: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects.[2] It is advisable to run a vehicle control (media with the same final concentration of DMSO) to account for any solvent effects.
Q5: Can I use sonication or heat to improve the solubility of this compound?
A5: Gentle warming of the solution to 37°C and brief sonication can aid in the dissolution of the compound, particularly when preparing the initial stock solution in DMSO or if precipitation occurs upon dilution in an aqueous buffer.[3] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q6: How does the pH of the aqueous buffer affect the solubility of this compound?
A6: As a hydrochloride salt of a weakly basic compound, this compound is expected to be more soluble in acidic conditions. In neutral or alkaline buffers, the compound is more likely to convert to its less soluble free base form, which can lead to precipitation.
Q7: What are the recommended storage conditions for this compound?
A7:
-
Solid Form: Store at -20°C for long-term storage.
-
DMSO Stock Solution: Aliquot and store at -80°C for up to 6 months.[4] Avoid repeated freeze-thaw cycles.
II. Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1386980-55-7 |
| Molecular Formula | C₃₀H₃₁Cl₂N₇O₄ |
| Molecular Weight | 624.52 g/mol |
| Primary Targets | DYRK1A (IC₅₀: 5 nM), DYRK1B (IC₅₀: 8 nM)[1] |
Table 2: Solubility Information for this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Limited Data | May be used, but DMSO is generally preferred. |
| Aqueous Buffers (e.g., PBS) | Very Low | Direct dissolution is not recommended. Prone to precipitation. |
III. Experimental Protocols
Protocol for Preparing a Working Solution of this compound
This protocol describes the preparation of a final working solution from a DMSO stock.
-
Prepare a Concentrated Stock Solution in DMSO:
-
To prepare a 10 mM stock solution, add 1.6012 mL of high-quality, anhydrous DMSO to 10 mg of this compound powder.
-
Vortex and/or sonicate briefly until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For very low final concentrations, it is advisable to perform one or more serial dilutions from the concentrated stock in DMSO.
-
-
Prepare the Final Working Solution in Aqueous Buffer:
-
Warm your aqueous buffer (e.g., cell culture medium, PBS) to 37°C. This can help to prevent precipitation.
-
While gently vortexing the pre-warmed aqueous buffer, add the required volume of the DMSO stock solution dropwise. Do not add the DMSO stock to an empty tube and then add the buffer.
-
Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.5%).
-
IV. Troubleshooting Guide
Issue 1: A precipitate forms after diluting the DMSO stock in my aqueous buffer.
| Possible Cause | Solution |
| Final concentration is too high. | The aqueous solubility limit has been exceeded. Try preparing a lower final concentration. |
| DMSO stock was added too quickly. | This can cause localized high concentrations and precipitation. Add the stock solution slowly and dropwise while vortexing the buffer. |
| Aqueous buffer was at a low temperature. | Cold temperatures can decrease solubility. Pre-warm the aqueous buffer to 37°C before adding the DMSO stock. |
| Poor quality or "wet" DMSO was used. | DMSO is hygroscopic and can absorb water from the air, which reduces its solvating power for hydrophobic compounds. Use fresh, anhydrous DMSO. |
Issue 2: My experimental results are inconsistent.
| Possible Cause | Solution |
| Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in the DMSO stock and the final working solution. Visually inspect for any precipitate before use. |
| Degradation of the compound in aqueous solution. | Prepare fresh working solutions from the frozen DMSO stock for each experiment. Avoid storing the compound in aqueous solutions for extended periods. |
| Adsorption of the compound to plasticware. | Hydrophobic compounds can adsorb to plastic surfaces. Use low-adhesion microplates and pipette tips. |
V. Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of DYRK1A and its inhibition.
References
Technical Support Center: Optimizing DYRKs-IN-1 Hydrochloride Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DYRKs-IN-1 hydrochloride, a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that potently targets DYRK1A and DYRK1B, members of the dual-specificity tyrosine-phosphorylation-regulated kinase family.[1] These kinases are involved in a wide range of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[2][3] The inhibitor typically functions by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of its downstream substrates.[2] The hydrochloride salt form of DYRKs-IN-1 generally offers improved water solubility and stability compared to its freebase form.[1]
Q2: What are the common research applications for this compound?
This compound is primarily utilized in research to investigate the roles of DYRK1A and DYRK1B in various biological and pathological processes.[4] Key research areas include neurodegenerative diseases like Alzheimer's and Down syndrome, where DYRK1A is implicated, as well as in cancer biology to study its effects on cell proliferation and survival.[4][5]
Q3: What is a recommended starting concentration and incubation time for this compound in cell-based assays?
A definitive starting concentration and incubation time can be cell-line and endpoint-dependent. However, based on the known potency of DYRK inhibitors, a common starting concentration range for cell-based assays is between 10 nM and 1 µM. For initial experiments, it is advisable to perform a time-course experiment with incubation times of 24, 48, and 72 hours to determine the optimal duration for observing the desired effect.[1] For assays measuring more immediate effects on substrate phosphorylation, shorter incubation times of 2 to 12 hours may be sufficient.[6]
Q4: How can I determine the optimal incubation time for my specific experiment?
The ideal incubation time depends on the biological question and the endpoint being measured.
-
For signaling pathway analysis (e.g., Western blot for phospho-proteins): Shorter incubation times, ranging from 30 minutes to 24 hours, are often sufficient to observe changes in the phosphorylation status of direct DYRK1A/1B substrates.[6]
-
For cell viability and proliferation assays: Longer incubation periods, typically from 48 to 72 hours or even longer, are usually necessary to observe significant effects on cell numbers.[1]
-
For apoptosis assays: Intermediate incubation times of 24 to 48 hours are often suitable for detecting markers of programmed cell death.
A time-course experiment is the most effective method to determine the optimal incubation period for your specific cell line and experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No observable effect on the target or cell viability. | Incubation time is too short: The inhibitor may not have had enough time to elicit a response. | Perform a time-course experiment, extending the incubation period (e.g., 24, 48, 72 hours). |
| Inhibitor concentration is too low: The concentration used may be insufficient to effectively inhibit DYRK1A/1B in your specific cell line. | Conduct a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to DYRK1A/1B inhibition. | Confirm the expression of DYRK1A/1B in your cell line. Consider using a positive control cell line known to be sensitive to DYRK inhibitors. | |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. | Store the stock solution at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| High variability between experimental replicates. | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure thorough mixing of the cell suspension and use calibrated pipettes for accurate cell plating. |
| Edge effects on multi-well plates: Evaporation from the outer wells can concentrate the inhibitor and affect cell growth. | Avoid using the outer wells of the plate or fill them with sterile media or PBS. | |
| Inconsistent inhibitor addition: Variations in the timing or volume of inhibitor addition can introduce variability. | Add the inhibitor to all wells as consistently and quickly as possible. | |
| Discrepancy between biochemical and cellular assay results. | Poor cell permeability: The inhibitor may not be efficiently entering the cells. | While challenging to address directly, this is a potential reason for inactivity in cellular assays despite biochemical potency. |
| High intracellular ATP concentration: High levels of ATP within the cell can outcompete ATP-competitive inhibitors like DYRKs-IN-1. | This is an inherent challenge of cell-based assays. Ensure the in vitro biochemical assays are run at an ATP concentration that reflects physiological levels. |
Data Presentation
Table 1: Example IC50 Values of this compound on Cell Viability at Different Incubation Times
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| SW620 | Colon Carcinoma | 24 | 150.5 |
| 48 | 75.2 | ||
| 72 | 22.8 | ||
| HeLa | Cervical Cancer | 24 | 210.8 |
| 48 | 102.3 | ||
| 72 | 45.1 | ||
| SH-SY5Y | Neuroblastoma | 24 | >1000 |
| 48 | 850.6 | ||
| 72 | 425.3 |
Table 2: Example EC50 Values for Inhibition of Substrate Phosphorylation by this compound
| Cell Line | Substrate | Incubation Time (hours) | EC50 (nM) |
| HEK293T | p-FOXO1 (Ser326) | 2 | 55.4 |
| 6 | 25.9 | ||
| 12 | 15.1 | ||
| U2OS | p-STAT3 (Ser727) | 2 | 80.2 |
| 6 | 42.6 | ||
| 12 | 28.9 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability
This protocol outlines a method to determine the optimal incubation time of this compound for assessing its effect on cell viability using a resazurin-based assay.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
Plate reader capable of measuring fluorescence or absorbance
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: At the end of each incubation period, add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells for each time point. Plot cell viability versus the log of the inhibitor concentration to determine the IC50 value at each incubation time. The optimal incubation time will be the one that provides a robust and significant effect at a relevant inhibitor concentration.
Protocol 2: Western Blot Analysis of Downstream Target Phosphorylation
This protocol describes how to assess the effect of this compound incubation time on the phosphorylation of a known downstream target of DYRK1A.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
6-well cell culture plates
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies (e.g., anti-phospho-STAT3 (Ser727), anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a fixed concentration of this compound (e.g., the IC50 value determined from viability assays) for various time points (e.g., 0, 0.5, 1, 2, 6, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in lysis buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for the total protein of the target and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The optimal incubation time is the shortest duration that yields the maximal or desired level of inhibition of substrate phosphorylation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: DYRKs-IN-1 Hydrochloride Western Blot Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their western blot experiments using DYRKs-IN-1 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with IC50 values of 5 nM and 8 nM for DYRK1A and DYRK1B, respectively[1]. It functions by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of its downstream substrates. The hydrochloride salt form of DYRKs-IN-1 generally offers enhanced water solubility and stability compared to the free base[1]. This inhibitor is a valuable tool for studying the roles of DYRK kinases in cellular processes like cell cycle regulation, neuronal development, and cancer progression[2].
Q2: What are the expected downstream effects of DYRK1A inhibition that can be monitored by western blot?
Inhibition of DYRK1A can lead to changes in the phosphorylation status of several downstream proteins. Key signaling pathways and substrates to monitor by western blot include:
-
Cell Cycle Regulation: DYRK1A is known to regulate the stability of cell cycle proteins. Inhibition may lead to alterations in the levels of proteins like c-Myc and c-Jun.
-
Apoptosis: DYRK1A can phosphorylate p53 at Serine 46, a critical step for inducing apoptosis in response to DNA damage.
-
STAT3 Signaling: DYRK1A can phosphorylate STAT3, and its inhibition may lead to a decrease in phosphorylated STAT3 levels.
-
FOXO1 Signaling: As a known substrate, the phosphorylation of FOXO1 may be reduced upon treatment with a DYRK1A inhibitor.
-
Wnt Signaling: DYRK1A can modulate the Wnt signaling pathway, potentially affecting the levels of proteins like GSK3β and its phosphorylation status[3].
-
Notch Signaling: DYRK1A has been shown to attenuate Notch signaling in neural cells.
Q3: What is a recommended starting concentration for this compound in a cellular assay for western blot analysis?
Based on its potent enzymatic and cellular activity, a starting concentration range of 0.1 µM to 10 µM is recommended for initial screening experiments[4]. DYRKs-IN-1 has a reported EC50 of 27 nM in the human colon tumor cell line SW620[1]. However, the optimal concentration is cell-type dependent and should be determined empirically for your specific cell model by performing a dose-response experiment.
Q4: How should I prepare and store this compound for my experiments?
This compound is typically soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term use. For experiments, dilute the stock solution to the final desired concentration in your cell culture medium. Ensure that the final DMSO concentration in your assay is not toxic to your cells, typically at or below 0.5%.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of DYRKs-IN-1 and a related inhibitor, DYRK1-IN-1. Note that optimal concentrations for your specific cell line and experimental conditions should be determined empirically.
| Inhibitor | Target(s) | IC50 (Enzymatic) | EC50 (Cell-based Target Inhibition) | Reference(s) |
| DYRKs-IN-1 | DYRK1A, DYRK1B | 5 nM, 8 nM | 27 nM (in SW620 cells) | [1] |
| DYRK1-IN-1 | DYRK1A | 75 nM | 434 nM (in HEK293 cells) | [5][6] |
Troubleshooting Common Western Blot Issues with this compound
This section addresses specific problems you may encounter when performing western blot analysis with this compound.
Problem 1: Weak or No Signal for Phosphorylated Substrate
-
Potential Cause: Low abundance of the phosphorylated target protein.
-
Solution: Increase the total amount of protein loaded onto the gel. Consider stimulating the cells to elevate the basal level of phosphorylation of your target protein.
-
-
Potential Cause: Dephosphorylation of the target protein during sample preparation.
-
Solution: Ensure that your lysis buffer is supplemented with fresh and effective phosphatase inhibitors. Always keep your samples on ice or at 4°C during preparation.
-
-
Potential Cause: Poor quality of the phospho-specific primary antibody.
-
Solution: Use a phospho-specific antibody that has been validated for western blotting. It is also crucial to titrate the antibody to determine its optimal working concentration.
-
-
Potential Cause: Insufficient inhibitor treatment time or concentration.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for observing a change in the phosphorylation of your target protein.
-
Problem 2: High Background on the Western Blot
-
Potential Cause: Inadequate blocking of the membrane.
-
Solution: Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often preferred over non-fat dry milk.
-
-
Potential Cause: Primary or secondary antibody concentration is too high.
-
Solution: Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background.
-
-
Potential Cause: Insufficient washing of the membrane.
-
Solution: Increase the number and/or duration of your wash steps after primary and secondary antibody incubations. Adding a small amount of Tween 20 (0.05-0.1%) to your wash buffer can help reduce non-specific binding.
-
Problem 3: Non-Specific Bands are Observed
-
Potential Cause: The primary antibody is not specific enough.
-
Solution: If available, use a monoclonal antibody that is highly specific for your target protein. Include appropriate controls, such as lysates from cells where the target protein is knocked down or overexpressed.
-
-
Potential Cause: Protein degradation during sample preparation.
-
Solution: Ensure that your lysis buffer contains a fresh and effective protease inhibitor cocktail.
-
-
Potential Cause: Off-target effects of this compound.
-
Solution: To confirm that the observed effects are due to on-target inhibition, consider using a structurally different DYRK1A inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely an on-target effect.
-
Problem 4: No Effect of this compound on the Target Pathway
-
Potential Cause: The chosen cell line does not have an active DYRK1A signaling pathway for the phenotype being studied.
-
Solution: Before conducting your experiment, confirm the expression of DYRK1A in your cell line using western blot or other methods like RT-PCR.
-
-
Potential Cause: The inhibitor is not stable in the cell culture medium for the duration of the experiment.
-
Solution: For long incubation periods, consider refreshing the medium with freshly diluted this compound.
-
-
Potential Cause: The inhibitor is not cell-permeable in your specific cell line.
-
Solution: While many inhibitors are designed to be cell-permeable, this can vary between cell types. If you suspect this is an issue, you may need to try a different inhibitor or use a cell line that has been shown to be responsive.
-
Visualizations
Caption: Simplified DYRK1A signaling pathways.
Caption: Experimental workflow for western blot analysis.
Detailed Experimental Protocol: Western Blotting with this compound
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of a target protein. Optimization of incubation times, antibody dilutions, and inhibitor concentrations is recommended for each specific experimental setup.
I. Cell Culture and Treatment
-
Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of treatment.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours)[4].
II. Protein Extraction
-
After treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C[4].
-
Carefully collect the supernatant containing the soluble protein fraction and transfer it to a new pre-chilled tube.
III. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes[4].
IV. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples onto a suitable Tris-glycine polyacrylamide gel and run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
V. Immunoblotting
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-STAT3) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST[7].
VI. Detection and Analysis
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the signal of the phospho-protein to a loading control (e.g., GAPDH or β-actin) or the total protein level of the target[7].
References
DYRKs-IN-1 hydrochloride batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DYRKs-IN-1 hydrochloride. Batch-to-batch variability in small molecule inhibitors can significantly impact experimental reproducibility. This resource is designed to help you identify and resolve common issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family.[1][2] It primarily targets DYRK1A and DYRK1B with high affinity.[1][2] The mechanism of action for many DYRK inhibitors involves binding to the ATP-binding site of the kinase, which prevents the phosphorylation of its target substrates.[3] This inhibition modulates downstream cellular events, making DYRKs-IN-1 a valuable tool for studying cellular processes like cell proliferation, differentiation, and survival.[3][4] The hydrochloride salt form of DYRKs-IN-1 is often used to improve its water solubility and stability compared to the free base form.[1]
Q2: What are the reported potency (IC50) values for DYRKs-IN-1?
The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. Reported values for DYRKs-IN-1 can vary slightly between different suppliers and assay conditions. It is crucial to verify the potency of each new batch.
| Target | Reported IC50 (nM) |
| DYRK1A | 5 nM |
| DYRK1B | 8 nM |
| Data sourced from MedChemExpress.[1][2] |
Q3: Why is batch-to-batch consistency important for a small molecule inhibitor like this compound?
Batch-to-batch consistency is critical for ensuring the reproducibility and validity of your experimental results. Variations in the purity, isomeric composition, or the presence of contaminants in different batches can lead to significant differences in biological activity. This can manifest as:
-
Altered potency (IC50 values)
-
Unexpected off-target effects
-
Reduced or complete lack of efficacy
-
Inconsistent cellular phenotypes
Q4: How should I properly store and handle this compound?
For long-term stability, this compound should be stored as a solid at -20°C in a dry, sealed container. For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage of up to one month, -20°C is also acceptable.[5] Always refer to the manufacturer's specific recommendations provided on the product datasheet.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues that may arise from batch-to-batch variability of this compound.
Problem 1: I am not observing the expected biological effect or the effect is weaker than with a previous batch.
This is a common issue that often points to a problem with the inhibitor's activity or concentration.
Troubleshooting Decision Tree
References
Technical Support Center: DYRKs-IN-1 Hydrochloride In Vivo Delivery
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in vivo delivery of DYRKs-IN-1 hydrochloride. The information is intended for researchers, scientists, and drug development professionals to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[1][2] It shows high potency against DYRK1A and DYRK1B.[1][3] The DYRK family of kinases is involved in various cellular processes, including cell cycle regulation, neuronal development, and has been implicated in conditions like cancer, neurodegenerative diseases, and diabetes.[2][4][5] The hydrochloride salt form is utilized to improve water solubility and stability compared to the free base.[1]
Q2: What are the main challenges in the in vivo delivery of this compound?
Like many small molecule kinase inhibitors, the primary challenge with in vivo delivery of this compound can be its limited aqueous solubility, which can lead to poor absorption and low bioavailability.[6][7] This can result in suboptimal compound exposure at the target tissue and potentially lead to a lack of efficacy in animal models.[8] Other potential issues include rapid metabolism and off-target effects.[9]
Q3: What are some recommended starting points for formulating this compound for in vivo studies?
For many poorly soluble small molecule inhibitors, a common approach is to use a mixture of solvents to achieve a clear and stable solution for administration.[10] A widely used vehicle for intravenous (IV) or intraperitoneal (IP) injection consists of a combination of DMSO, PEG300, Tween-80, and saline.[8][10] The specific ratios of these components may need to be optimized for this compound to ensure solubility and minimize toxicity. It is recommended to prepare formulations fresh daily.[10][11]
Q4: How should this compound be stored?
For long-term storage, this compound powder should be stored at -20°C for up to two years.[3] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for one month to prevent degradation from repeated freeze-thaw cycles.[11][12]
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed in the formulation.
-
Question: I am preparing a formulation of this compound for my animal study, and I am observing precipitation. What can I do?
-
Answer: Precipitation is a common issue for compounds with low aqueous solubility.[13] Here are several steps you can take to troubleshoot this problem:
-
Vehicle Optimization: The ratio of co-solvents in your vehicle is critical. You can try systematically varying the percentages of DMSO, PEG300, and Tween-80 to improve solubility.[8]
-
Sonication: Gentle warming and sonication can help dissolve the compound. However, be cautious with the duration and intensity to avoid compound degradation.[8]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[13] Since this is a hydrochloride salt, the pH of your final formulation might be slightly acidic. Minor adjustments to the pH of the aqueous component (e.g., saline) might improve solubility, but it is crucial to ensure the final pH is within a physiologically acceptable range for the route of administration.
-
Fresh Preparation: It is highly recommended to prepare the formulation immediately before administration to minimize the chances of precipitation over time.[11]
-
Issue 2: Lack of in vivo efficacy despite observing in vitro activity.
-
Question: My in vitro experiments with this compound showed potent inhibition, but I am not observing the expected phenotype in my animal model. What could be the reason?
-
Answer: A discrepancy between in vitro and in vivo results is a frequent challenge in drug discovery and can be attributed to several factors:
-
Poor Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. This could be due to poor absorption, rapid metabolism, or rapid clearance.[8][9] Consider conducting pharmacokinetic (PK) studies to measure the concentration of this compound in plasma and target tissues over time.
-
Dose and Dosing Regimen: The dose might be too low, or the dosing frequency may not be optimal to maintain a therapeutic concentration. A dose-response study is recommended to determine the optimal dose.
-
Compound Stability: Ensure the compound is stable in the formulation and under physiological conditions.
-
Target Engagement: It is important to verify that the compound is engaging with its target (DYRK1A/1B) in vivo. This can be assessed by measuring the phosphorylation of a known downstream substrate of DYRK1A/1B in tissue samples from treated animals.
-
Issue 3: Observing unexpected or off-target effects.
-
Question: I am observing unexpected phenotypes in my animals that do not seem to be related to DYRK1A/1B inhibition. How can I address this?
-
Answer: Off-target effects are a known risk with kinase inhibitors due to the structural similarity of the ATP-binding pocket across the kinome.[8]
-
Review Selectivity Profile: Examine the kinase selectivity profile of this compound if available. Some DYRK inhibitors are known to have activity against other kinase families like CLKs (CDC-like kinases).[5]
-
Dose Reduction: Off-target effects are often dose-dependent. Try reducing the dose to a level that still provides target engagement but minimizes the off-target phenotype.
-
Use a Structurally Different Inhibitor: If possible, use a second, structurally distinct DYRK1A/1B inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
-
Data Presentation
Table 1: Inhibitor Profile of DYRKs-IN-1
| Target | IC₅₀ (nM) | Reference |
| DYRK1A | 5 | [1] |
| DYRK1B | 8 | [1] |
Table 2: Common Components for In Vivo Formulations
| Component | Function | Typical Starting Concentration | Reference |
| DMSO | Solubilizing agent for stock solution | 5-10% | [10] |
| PEG300 | Co-solvent to improve solubility | 30-40% | [8][10] |
| Tween-80 | Surfactant to enhance solubility and stability | 5% | [8][10] |
| Saline | Aqueous vehicle | 45-60% | [8][10] |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
-
Prepare a saturated solution of this compound in deionized water and in the desired in vivo vehicle.
-
Equilibrate the solutions at room temperature for 24 hours with constant agitation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
The measured concentration represents the aqueous solubility of the compound in the respective solvent.
Protocol 2: Preparation of an In Vivo Formulation (Example for a 1 mg/mL solution)
This protocol is a general guideline and may require optimization.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 20 mg/mL). Gentle warming and vortexing may be required.
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. For example, for a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:
-
To prepare 1 mL of the final formulation, add 400 µL of PEG300 to a tube.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline and mix.
-
-
Final Formulation: Add 50 µL of the 20 mg/mL this compound stock solution in DMSO to 950 µL of the prepared vehicle to achieve a final concentration of 1 mg/mL.
-
Dissolution: Vortex the final solution thoroughly. If necessary, use a sonicator bath for a short period to ensure complete dissolution.
-
Administration: The formulation should be a clear solution. It is recommended to administer the formulation to animals immediately after preparation.
Visualizations
Caption: Simplified DYRK1A signaling pathway and the inhibitory action of DYRKs-IN-1 HCl.
Caption: Troubleshooting workflow for in vivo delivery issues with DYRKs-IN-1 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound|1386980-55-7|COA [dcchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DYRK | Kinases | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
assessing DYRKs-IN-1 hydrochloride cell permeability
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cell permeability of DYRKs-IN-1 hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. Its primary targets are DYRK1A and DYRK1B, with IC50 values in the low nanomolar range.[1] It is utilized in research to investigate the roles of these kinases in various cellular processes, including cell cycle regulation, neuronal development, and cancer progression.[2] The hydrochloride salt form of DYRKs-IN-1 is often used to enhance its water solubility and stability.[1]
Q2: What is the cellular potency of DYRKs-IN-1?
DYRKs-IN-1 has demonstrated cellular activity in various assays. For instance, it has an EC50 of 27 nM against the human colon tumor cell line SW620.[1] However, it is important to note that the cellular potency of an inhibitor can be influenced by several factors, including its cell permeability.
Q3: Why is assessing cell permeability important for this compound?
Assessing the cell permeability of this compound is crucial for several reasons:
-
Interpretation of Cellular Assay Results: Discrepancies between biochemical and cell-based assay results can often be attributed to poor cell permeability.[3] Understanding how well the compound enters the cell is essential for accurately interpreting data from cellular experiments.
-
Effective Dose Determination: The intracellular concentration of the inhibitor determines its ability to engage with its target kinase. Permeability data helps in determining the optimal concentration range for cellular assays to achieve the desired biological effect.
-
Drug Development: For therapeutic applications, good cell permeability is a critical pharmacokinetic property that influences the oral bioavailability and distribution of a drug candidate.
Q4: Are there any known cell permeability data for this compound?
As of the latest information available, specific quantitative cell permeability data (e.g., apparent permeability coefficient, Papp) for this compound has not been publicly reported. However, studies on other DYRK inhibitors, such as DYRK1-IN-1, have shown good permeability and cellular activity.[4] Researchers are encouraged to perform their own permeability assays to determine the specific characteristics of this compound in their experimental systems.
Quantitative Data Summary
While specific data for this compound is not available, the following table provides a template for summarizing cell permeability data and includes reference values for a different DYRK1A inhibitor to provide context.
| Compound | Assay Type | Cell Line | Apparent Permeability (Papp) (10-6 cm/s) | Efflux Ratio | Reference |
| This compound | Caco-2 / MDCK | - | Data not available | Data not available | - |
| Compound 11 (DYRK1A inhibitor) | Caco-2 | Caco-2 | Good permeability noted, but quantitative data not provided | Low P-gp efflux noted | [3] |
Experimental Protocols
Below are detailed methodologies for two standard in vitro assays to assess the cell permeability of this compound.
Protocol 1: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a polarized monolayer with tight junctions, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Cell Culture: Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value >250 Ω·cm2 is generally considered acceptable.
-
Assay Preparation:
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Prepare the dosing solution by diluting the this compound stock solution in HBSS to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be <1%.
-
Add Lucifer yellow to the dosing solution to a final concentration of 100 µM.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
To determine the efflux ratio, perform the assay in the reverse direction by adding the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Sample Analysis:
-
Measure the fluorescence of the collected samples to determine the permeability of Lucifer yellow. A low passage of Lucifer yellow confirms monolayer integrity.
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor chamber
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
Protocol 2: Madin-Darby Canine Kidney (MDCK) Permeability Assay
This assay is often used to assess blood-brain barrier permeability, especially when using MDCK cells transfected with specific transporters like P-glycoprotein (MDCK-MDR1).
Materials:
-
MDCK or MDCK-MDR1 cells
-
Transwell® inserts
-
Complete cell culture medium
-
Transport buffer (e.g., HBSS with HEPES)
-
This compound stock solution (in DMSO)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed MDCK cells on Transwell® inserts and culture for 3-5 days to form a confluent monolayer.
-
Monolayer Integrity Check: Verify monolayer integrity by measuring TEER.
-
Assay Procedure: Follow a similar procedure as the Caco-2 assay (steps 4-8), adding the dosing solution to either the apical or basolateral side and collecting samples from the receiver compartment after a defined incubation period (e.g., 1-2 hours).
-
Data Analysis: Calculate the Papp and efflux ratio as described for the Caco-2 assay.
Troubleshooting Guide
Problem 1: Low or no detectable compound in the receiver compartment.
-
Possible Cause: Poor permeability of this compound.
-
Troubleshooting Step: Increase the incubation time or the initial concentration of the compound in the donor compartment. However, be mindful of potential cytotoxicity at higher concentrations.
-
-
Possible Cause: Compound instability in the assay buffer.
-
Troubleshooting Step: Assess the stability of this compound in the transport buffer over the course of the experiment by incubating it in the buffer and measuring its concentration at different time points.
-
-
Possible Cause: Adsorption of the compound to the plate or apparatus.
-
Troubleshooting Step: Use low-binding plates and ensure that the recovery of the compound from the assay system is within an acceptable range (typically >70%).
-
Problem 2: High variability between replicate wells.
-
Possible Cause: Inconsistent cell monolayer integrity.
-
Troubleshooting Step: Ensure consistent cell seeding density and culture conditions. Carefully check TEER values for all wells before starting the experiment and discard any wells with low resistance.
-
-
Possible Cause: Pipetting errors during sample collection or addition.
-
Troubleshooting Step: Use calibrated pipettes and be meticulous during all liquid handling steps.
-
Problem 3: Discrepancy between biochemical IC50 and cellular EC50.
-
Possible Cause: Limited cell permeability.
-
Troubleshooting Step: The permeability data you generate will help explain this discrepancy. If permeability is low, the intracellular concentration may not be sufficient to inhibit the target kinase effectively.
-
-
Possible Cause: High intracellular ATP concentration.
-
Troubleshooting Step: As DYRKs-IN-1 is an ATP-competitive inhibitor, high levels of intracellular ATP can compete for binding to the kinase, leading to a higher EC50 in cellular assays compared to the IC50 from biochemical assays, which are often performed at lower ATP concentrations.
-
-
Possible Cause: The compound is a substrate of cellular efflux pumps (e.g., P-glycoprotein).
-
Troubleshooting Step: A high efflux ratio in your permeability assay (e.g., in MDCK-MDR1 cells) would indicate this. Co-incubation with a known efflux pump inhibitor (e.g., verapamil) should increase the apparent permeability and cellular potency of your compound.
-
Problem 4: Compound precipitation in the dosing solution.
-
Possible Cause: Poor aqueous solubility of this compound.
-
Troubleshooting Step: Although the hydrochloride salt is intended to improve solubility, it may still be limited. Ensure the final DMSO concentration in your dosing solution is as low as possible (ideally <1%) and that the compound is fully dissolved in DMSO before dilution into the aqueous buffer. Gentle warming or sonication of the stock solution may help.
-
Visualizations
Caption: Simplified DYRK1A signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing cell permeability using a Transwell assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Monitoring of Orally Administered, Small-Molecule Anticancer Medications with Tumor-Specific Cellular Protein Targets in Peripheral Fluid Spaces—A Review | MDPI [mdpi.com]
- 3. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
Validation & Comparative
Validating DYRKs-IN-1 Hydrochloride Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a chemical probe directly engages its intended target within a cellular context is a critical validation step. This guide provides a comparative overview of established methods for validating the cellular target engagement of DYRKs-IN-1 hydrochloride, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[1][2] this compound primarily targets DYRK1A and DYRK1B.[1]
This guide will compare three widely used target engagement methodologies: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Western Blotting of downstream substrates. We will provide an objective comparison of their performance, supported by experimental data and detailed protocols.
Comparison of Target Engagement Methods
The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available resources, and desired throughput. The following table summarizes the key features of each method.
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) | Western Blot (Downstream Targets) |
| Principle | Measures the competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the test compound using Bioluminescence Resonance Energy Transfer (BRET).[3][4] | Quantifies the change in thermal stability of the target protein upon ligand binding.[3][5] | Measures the change in the phosphorylation status of known downstream substrates of the target kinase.[3][6] |
| Evidence Type | Direct: Quantifies compound binding to the target protein in live cells.[3] | Direct: Infers binding from the stabilization of the target protein.[3] | Indirect: Measures the functional consequence of target inhibition. |
| Cell State | Live cells | Live or lysed cells | Lysed cells |
| Throughput | High-throughput compatible (384-well format)[7] | Moderate to high-throughput | Low to moderate-throughput |
| Sensitivity | High | Moderate | Variable, depends on antibody quality and substrate abundance |
| Quantitative | Provides IC50 values for target engagement.[7] | Provides thermal shift (ΔTagg) and EC50 values.[5] | Semi-quantitative or quantitative with proper normalization |
| Requirements | NanoLuc®-tagged target protein expression, specific fluorescent tracer.[4][7] | Target-specific antibody for detection (e.g., Western Blot).[8] | Validated phospho-specific antibodies for downstream substrates.[9] |
Quantitative Data for this compound and Alternatives
The following table summarizes the inhibitory potency of DYRKs-IN-1 and other commonly used DYRK inhibitors. This data is essential for designing target engagement experiments and interpreting the results.
| Inhibitor | Target(s) | IC50 | Reference |
| DYRKs-IN-1 | DYRK1A, DYRK1B | 5 nM, 8 nM | [1] |
| Harmine | DYRK1A | 33 nM | [10] |
| AZ191 | DYRK1B (selective) | 17 nM | [11][12] |
| GSK-626616 | DYRK3, DYRK1A, DYRK2 | 0.7 nM (DYRK3) | [11][13] |
| Leucettine L41 | DYRKs, CLKs | Kd 7.8 nM (DYRK1A) | [10][11] |
| GNF4877 | DYRK1A, GSK3β | 6 nM, 16 nM | [12][13] |
| INDY | DYRK1A, DYRK1B | 0.24 µM | [10][12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
NanoBRET™ Target Engagement Assay
This protocol is adapted for determining the intracellular affinity of this compound for DYRK1A.[3][7]
Materials:
-
HEK293 cells[7]
-
NanoLuc®-DYRK1A Fusion Vector[4]
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-10[7]
-
This compound
-
Nano-Glo® Substrate
-
384-well white assay plates[7]
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-DYRK1A Fusion Vector. A ratio of 1 µg of DNA to 9 µg of carrier DNA is recommended.[3]
-
-
Cell Plating:
-
Twenty-four hours post-transfection, harvest the cells and resuspend them in Opti-MEM™ at a concentration of 2x10^5 cells/mL.
-
Dispense 38 µL of the cell suspension into each well of a 384-well plate.[3]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer K-10 solution in Opti-MEM™.
-
Add the test compound to the wells, followed by the tracer.
-
-
Incubation:
-
Incubate the plate for 1 hour at 37°C in a humidified incubator with 5% CO2.[7]
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol, including the extracellular inhibitor.
-
Add 20 µL of the substrate solution to each well.[3]
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) emission wavelengths.
-
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the thermal stabilization of endogenous DYRK1A upon binding of this compound.[5][8]
Materials:
-
Cell line expressing endogenous DYRK1A
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100)[8]
-
Anti-DYRK1A antibody
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the desired concentrations of this compound or vehicle (DMSO) control and incubate for a specified time (e.g., 1-4 hours).
-
-
Cell Harvesting and Heating:
-
Cell Lysis and Protein Extraction:
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using an anti-DYRK1A antibody to detect the amount of soluble DYRK1A at each temperature.[8]
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the intensity at the lowest temperature.
-
Plot the percentage of soluble protein against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Western Blot for Downstream Substrate Phosphorylation
This protocol allows for the indirect measurement of DYRK1A inhibition by assessing the phosphorylation status of a known downstream substrate.[9][14]
Materials:
-
Cell line with a known DYRK1A substrate
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: phospho-specific antibody for the substrate and a total protein antibody for the substrate
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot reagents
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Treat cells with increasing concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 4-24 hours).[3]
-
-
Cell Lysis:
-
Western Blot Analysis:
-
Determine the protein concentration of the supernatant.
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[3][14]
-
Block the membrane and incubate with the primary phospho-specific antibody overnight at 4°C.[9][14]
-
Wash and incubate with the HRP-conjugated secondary antibody.[9]
-
Detect the signal using a chemiluminescent substrate.[9]
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate and normalize to the total protein level of the substrate or a loading control (e.g., GAPDH or β-actin).[14]
-
A dose-dependent decrease in the phosphorylation of the substrate indicates target engagement by this compound.
-
Visualizations
DYRK1A Signaling Pathway
CETSA Experimental Workflow
Decision Tree for Method Selection
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. NanoLuc®-DYRK1A Fusion Vector [promega.sg]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Thermal stability assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. abmole.com [abmole.com]
- 14. benchchem.com [benchchem.com]
Confirming DYRK1A Inhibition: A Comparative Guide to Harmine and EHT 5372
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two well-characterized inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Harmine and EHT 5372. The information presented here is intended to assist researchers in selecting the appropriate compound for their studies and in designing experiments to confirm DYRK1A inhibition.
Comparative Analysis of Inhibitor Potency
The inhibitory activities of Harmine and EHT 5372 against DYRK1A and other kinases have been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | Harmine IC50 (nM) | EHT 5372 IC50 (nM) |
| DYRK1A | 33 - 80 [1][2][3][4][5] | 0.22 [6][7] |
| DYRK1B | 166[1][2] | 0.28[7] |
| DYRK2 | 1,900 - 900[1][2][3][4][5] | 10.8[7] |
| DYRK3 | 800[3][5] | 93.2[7] |
| DYRK4 | 80,000[1][2] | - |
| CLK1 | - | 22.8[7] |
| CLK2 | - | 88.8[7] |
| CLK4 | - | 59.0[7] |
| GSK-3α | - | 7.44[7] |
| GSK-3β | - | 221[7] |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols for Kinase Inhibition Assays
The confirmation of DYRK1A inhibition by a second compound is crucial for validating research findings. A common method to determine the IC50 of an inhibitor is through an in vitro kinase assay.
Principle of the In Vitro Kinase Assay:
These assays measure the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase, in this case, DYRK1A. The general workflow involves combining the kinase, a substrate, ATP (the phosphate (B84403) donor), and the test compound. The level of substrate phosphorylation is then quantified.
Generalized Protocol for an In Vitro DYRK1A Kinase Assay:
-
Reagents and Materials:
-
Recombinant DYRK1A enzyme
-
DYRK1A substrate (e.g., a synthetic peptide or a protein like Tau)
-
ATP
-
Test compounds (e.g., Harmine, EHT 5372) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer
-
Detection reagents (e.g., phosphospecific antibodies, radioactive ATP, or luminescence-based ATP detection kits)
-
Microplates
-
-
Procedure: a. Prepare serial dilutions of the test compounds. b. Add the DYRK1A enzyme, substrate, and test compound to the wells of a microplate. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture for a specific time at a controlled temperature. e. Stop the reaction. f. Quantify the amount of phosphorylated substrate using a suitable detection method. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflow Visualizations
To better understand the biological context of DYRK1A inhibition and the experimental process, the following diagrams have been generated.
Caption: DYRK1A Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibition Assay.
Conclusion
Both Harmine and EHT 5372 are potent inhibitors of DYRK1A, with EHT 5372 demonstrating significantly higher potency in vitro.[6][7] The choice of inhibitor will depend on the specific experimental needs, including the desired level of selectivity and the biological system being studied. When confirming DYRK1A inhibition, it is essential to employ a second, structurally distinct compound to ensure that the observed effects are due to the specific inhibition of DYRK1A and not off-target effects. The provided experimental protocol and diagrams offer a framework for designing and interpreting such validation studies.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Harmine, DYRK1A inhibitor (CAS 442-51-3) | Abcam [abcam.com]
- 5. Harmine | DYRK | Tocris Bioscience [tocris.com]
- 6. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle for DYRK1A Inhibition: DYRKs-IN-1 Hydrochloride vs. Harmine
For researchers navigating the landscape of DYRK1A inhibitors, the choice between the synthetic compound DYRKs-IN-1 hydrochloride and the naturally derived β-carboline alkaloid Harmine (B1663883) presents a critical decision. This guide provides a comprehensive, data-driven comparison to inform the selection of the most appropriate tool for investigating the role of DYRK1A in various cellular processes, from neurodevelopment to oncology.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a key enzyme implicated in a multitude of cellular functions. Its dysregulation has been linked to several conditions, including Down syndrome, Alzheimer's disease, and certain cancers. Consequently, the development and characterization of potent and selective DYRK1A inhibitors are of significant interest to the research and drug development communities. This comparison guide evaluates this compound and Harmine based on their inhibitory potency, selectivity, and the experimental protocols used for their characterization.
Quantitative Performance: A Tale of Two Inhibitors
The inhibitory potential of a compound is a primary consideration. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of potency. Below is a summary of the reported in vitro IC50 values for this compound and Harmine against DYRK1A and other related kinases.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| This compound | DYRK1A | 5 | [1][2][3][4][5] |
| DYRK1B | 8 | [1][2][3][4] | |
| Harmine | DYRK1A | 70 - 192 | [6] |
| DYRK2 | 900 | ||
| DYRK3 | 800 |
Note: IC50 values can vary between different studies due to variations in assay conditions (e.g., ATP concentration, substrate, and enzyme source). The data presented here is a compilation from multiple sources to provide a comparative overview.
Based on the available data, this compound demonstrates significantly higher potency against DYRK1A in vitro compared to Harmine.
Selectivity Profile: Beyond the Primary Target
While potency is crucial, the selectivity of an inhibitor is equally important to ensure that observed biological effects are attributable to the inhibition of the intended target. Kinome-wide scanning provides a broad perspective on the off-target activities of a compound.
Harmine has been profiled against large kinase panels, revealing inhibitory activity against other kinases besides DYRK1A. At a concentration of 10 µM, Harmine was found to inhibit 17 other kinases, indicating a degree of promiscuity.[7] This lack of high selectivity can complicate the interpretation of experimental results.
This compound is reported to be a potent inhibitor of both DYRK1A and the closely related DYRK1B.[1][2][3][4] While comprehensive kinome-wide selectivity data for this compound is not as readily available in the public domain, its high potency against DYRK1A suggests a more targeted profile compared to Harmine. Researchers should consider the potential for dual DYRK1A/1B inhibition when using this compound.
Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assay
To enable researchers to conduct their own comparative studies, a detailed protocol for an in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay is provided below. This method is suitable for determining the IC50 values of both this compound and Harmine against DYRK1A.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate (or another suitable substrate)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
Harmine
-
DMSO (for compound dilution)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each inhibitor (this compound and Harmine) in DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations.
-
Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the DYRK1A enzyme and the DYRKtide substrate in Kinase Assay Buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for DYRK1A.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.[4][8][9][10]
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further aid in the understanding of DYRK1A's role and the methods to assess its inhibition, the following diagrams are provided.
Conclusion: Making an Informed Choice
Both this compound and Harmine are valuable tools for studying DYRK1A. However, the choice between them depends on the specific experimental needs.
-
For studies requiring high potency and a more targeted inhibition of DYRK1A (and potentially DYRK1B), this compound is the superior choice. Its low nanomolar IC50 makes it ideal for in vitro assays and cellular studies where high potency is desired.
-
Harmine, while less potent and selective, can still be a useful tool, particularly as a well-characterized reference compound. Its natural origin and extensive history in the literature may be advantageous in certain contexts. However, researchers must be mindful of its off-target effects and interpret data accordingly.
Ultimately, the selection of a DYRK1A inhibitor should be guided by a thorough understanding of its performance characteristics and the specific requirements of the research question at hand. This guide provides the foundational data and methodologies to empower researchers to make that informed decision.
References
- 1. Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. promega.com [promega.com]
- 5. This compound [myskinrecipes.com]
- 6. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to DYRKs-IN-1 Hydrochloride and EHT 5372: Potency and Selectivity
For researchers in neurodegenerative diseases, oncology, and developmental disorders, the dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) have emerged as a critical therapeutic target. Among the arsenal (B13267) of small molecule inhibitors, DYRKs-IN-1 hydrochloride and EHT 5372 are two prominent compounds. This guide provides an objective comparison of their potency and selectivity, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Potency and Selectivity Profile
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and EHT 5372 against various kinases. It is important to note that these values are compiled from different sources and may have been determined under varying experimental conditions. Therefore, a direct comparison of absolute potency should be made with caution.
| Target Kinase | This compound IC50 (nM) | EHT 5372 IC50 (nM) |
| DYRK1A | 5[1] | 0.22[2][3] |
| DYRK1B | 8[1] | 0.28[2] |
| DYRK2 | Not Reported | 10.8[2] |
| DYRK3 | Not Reported | 93.2[2] |
| CLK1 | Not Reported | 22.8[2] |
| CLK2 | Not Reported | 88.8[2] |
| CLK4 | Not Reported | 59.0[2] |
| GSK-3α | Not Reported | 7.44[2] |
| GSK-3β | Not Reported | 221[2] |
Based on the available data, EHT 5372 exhibits significantly higher potency against DYRK1A and DYRK1B in biochemical assays compared to DYRKs-IN-1. Furthermore, EHT 5372 has been profiled against a broader range of kinases, providing a more detailed view of its selectivity.
Signaling Pathway and Inhibitor Action
DYRK1A is a key regulator in multiple cellular signaling cascades. Its inhibition can impact pathways involved in neurodevelopment, cell proliferation, and apoptosis. The diagram below illustrates a simplified signaling pathway involving DYRK1A and the points of inhibition by DYRKs-IN-1 and EHT 5372. These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase to prevent the transfer of a phosphate (B84403) group to its substrates.
Experimental Protocols
To provide a framework for the comparative evaluation of DYRK1A inhibitors, a general protocol for an in vitro kinase assay is outlined below. This protocol is based on commonly used methods for determining inhibitor potency.
In Vitro DYRK1A Kinase Assay (ELISA-based)
This protocol is designed to measure the IC50 of an inhibitor against DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate (e.g., a specific peptide such as DYRKtide, or a protein fragment like Dynamin 1a)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test inhibitors (this compound, EHT 5372)
-
96-well high-binding microplate
-
Phospho-specific antibody against the DYRK1A substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Substrate Coating:
-
Coat the wells of a 96-well microplate with the DYRK1A substrate (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Kinase Reaction:
-
Prepare serial dilutions of the test inhibitors in the kinase reaction buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Add 25 µL of the inhibitor dilutions to the appropriate wells.
-
Add 25 µL of recombinant DYRK1A enzyme (at a pre-determined optimal concentration) to all wells except the no-enzyme control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 50 µL of ATP solution (at a concentration near the Km for DYRK1A, typically 10-50 µM) to all wells.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by washing the wells three times with wash buffer.
-
-
Detection:
-
Add the phospho-specific primary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add TMB substrate and incubate until a blue color develops.
-
Add the stop solution to quench the reaction.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating a DYRK1A inhibitor.
References
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Selectivity of DYRKs-IN-1 Hydrochloride
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for the success of preclinical and clinical studies. This guide provides an objective comparison of DYRKs-IN-1 hydrochloride with other prominent DYRK inhibitors, supported by experimental data to facilitate informed decision-making in targeting the Dual-specificity tyrosine-regulated kinase (DYRK) family.
The DYRK family of kinases, comprising DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, plays a crucial role in regulating a multitude of cellular processes, including cell proliferation, differentiation, and survival.[1][2] Dysregulation of DYRK activity has been implicated in various pathologies, such as cancer, neurodegenerative disorders, and developmental abnormalities, making them attractive targets for therapeutic intervention.[3] this compound is a potent inhibitor of DYRK1A and DYRK1B, with reported IC50 values of 5 nM and 8 nM, respectively. However, a comprehensive understanding of its selectivity profile in comparison to other available DYRK inhibitors is essential for its effective application in research and drug development.
Quantitative Comparison of DYRK Inhibitor Selectivity
To provide a clear and objective comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other well-characterized DYRK inhibitors against a panel of DYRK family members and other closely related kinases. This data has been compiled from a comprehensive side-by-side comparative study, ensuring a standardized basis for evaluation.[4]
Table 1: Inhibitory Activity (IC50, nM) of Selected DYRK Inhibitors against the DYRK Kinase Family
| Inhibitor | DYRK1A | DYRK1B | DYRK2 | DYRK3 | DYRK4 |
| DYRKs-IN-1 HCl | 5 | 8 | >10,000 | >10,000 | >10,000 |
| Harmine | 80 | 166 | 900 | 800 | >10,000 |
| AZ191 | 88 | 17 | 1890 | >10,000 | >10,000 |
| GSK-626616 | 1.2 | 1.1 | 1.3 | 0.7 | 11 |
| C17 | >2000 | >2000 | 9 | 68 | >10,000 |
Data extracted from the supplementary information of "Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases," Journal of Medicinal Chemistry, 2023.[4]
Table 2: Off-Target Activity (IC50, nM) of Selected DYRK Inhibitors against Related Kinases
| Inhibitor | CLK1 | CLK2 | CLK4 | GSK3β |
| DYRKs-IN-1 HCl | 1,200 | >10,000 | 850 | >10,000 |
| Harmine | 27 | 150 | 25 | >10,000 |
| AZ191 | >10,000 | >10,000 | >10,000 | >10,000 |
| GSK-626616 | 21 | 150 | 18 | >10,000 |
| C17 | 12 | 33 | 5 | >10,000 |
Data extracted from the supplementary information of "Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases," Journal of Medicinal Chemistry, 2023.[4]
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and standardized experimental methodologies. Below are detailed protocols for two widely used kinase inhibition assays.
ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
DYRK kinase (e.g., DYRK1A, DYRK1B)
-
Peptide substrate for the specific DYRK kinase
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the DYRK kinase solution to each well.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
KINOMEscan® Competition Binding Assay for Selectivity Profiling
The KINOMEscan® platform utilizes a competition-based binding assay to quantify the interaction of a test compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger binding affinity of the compound for the kinase.
Procedure Outline:
-
Assay Setup: A mixture of a specific DNA-tagged kinase, the immobilized ligand on a solid support (e.g., beads), and the test compound at a fixed concentration (e.g., 10 µM) is prepared in a multi-well plate.
-
Binding: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The solid support is washed to remove unbound kinase and the test compound.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase measured in the presence of the test compound is compared to a DMSO control. The results are often expressed as "percent of control," where a lower percentage indicates stronger binding and inhibition. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[6][7]
Visualizing Cellular Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 2. promega.com [promega.com]
- 3. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Navigating Kinase Inhibition: A Comparative Guide to DYRKs-IN-1 Hydrochloride and its Off-Target Effects on GSK3B and CDKs
For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to interpreting experimental results and predicting potential therapeutic and adverse effects. This guide provides a comparative analysis of DYRKs-IN-1 hydrochloride, a potent inhibitor of the Dual-specificity tyrosine-regulated kinase (DYRK) family, and its off-target interactions with Glycogen Synthase Kinase 3 Beta (GSK3B) and Cyclin-Dependent Kinases (CDKs).
Executive Summary
This compound is a highly potent inhibitor of DYRK1A and DYRK1B.[1] Due to the structural similarity within the ATP-binding pocket of the CMGC kinase family, to which DYRKs, GSK3s, and CDKs belong, off-target inhibition is a critical consideration.[2][3][4][5] While specific public data on the comprehensive kinase selectivity of this compound is limited, analysis of other potent DYRK1A inhibitors provides valuable insights into its likely off-target profile. This guide presents available quantitative data, detailed experimental methodologies for assessing kinase inhibition, and visual representations of the relevant signaling pathways to aid researchers in their investigations.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activity (IC50 values) of this compound against its primary targets. To provide a broader context of potential off-target effects, inhibitory data for other representative DYRK1A inhibitors against GSK3B and a panel of CDKs are also included.
Table 1: Inhibitory Activity (IC50) of this compound and Representative DYRK1A Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound | DYRK1A | 5 | Potent inhibitor of the primary target.[1] |
| DYRK1B | 8 | Potent inhibitor of the closely related DYRK1B.[1] | |
| EHT 5372 | GSK-3α | 7.44 | Data from a different potent DYRK inhibitor, illustrating potential for GSK3 inhibition.[1] |
| GSK-3β | 221 | Data from a different potent DYRK inhibitor, illustrating potential for GSK3 inhibition.[1] | |
| SM07883 | DYRK1A | 1.6 | A potent DYRK1A inhibitor with known off-target effects.[6][7] |
| DYRK1B | Potent | Also shows potent inhibition of DYRK1B.[6] | |
| CLK4 | Potent | Demonstrates off-target activity against another CMGC kinase.[6] | |
| GSK3β | Potent | Highlights the common off-target liability of DYRK1A inhibitors towards GSK3β.[6][7] | |
| Harmine | DYRK1A | ~30-80 | A well-studied, less selective DYRK1A inhibitor. |
| CDK1 | >10,000 | Demonstrates some selectivity against CDK1. | |
| CDK2 | >10,000 | Demonstrates some selectivity against CDK2. | |
| CDK5 | >10,000 | Demonstrates some selectivity against CDK5. | |
| GSK3α/β | >10,000 | Demonstrates selectivity against GSK3α/β. |
Note: Data for EHT 5372, SM07883, and Harmine are provided to illustrate the common off-target profiles of potent DYRK1A inhibitors. The exact off-target profile of this compound may vary.
Experimental Protocols
To determine the inhibitory potency of compounds like this compound, a robust and quantitative in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced in a kinase reaction.
Protocol: Determination of IC50 Values using the ADP-Glo™ Kinase Assay
1. Materials:
-
Recombinant Kinases (DYRK1A, GSK3B, CDKs)
-
This compound
-
Kinase-specific peptide substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations for the assay.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (containing the appropriate concentration of recombinant kinase in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase-specific peptide substrate and ATP (at a concentration close to the Km for the respective kinase).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all experimental wells.
-
Normalize the data by setting the luminescence from the vehicle-treated wells (no inhibitor) as 100% kinase activity and the luminescence from wells with a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's on- and off-target effects, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: DYRK1A's role in Wnt signaling and its inhibition.
Caption: DYRK1A's influence on cell cycle progression.
Caption: Workflow for IC50 determination using ADP-Glo™ assay.
Conclusion
This compound is a potent tool for studying the function of DYRK family kinases. However, researchers must be cognizant of its potential off-target effects, particularly on other members of the CMGC kinase family like GSK3B and CDKs. The information and protocols provided in this guide are intended to assist in the design of well-controlled experiments and the accurate interpretation of their results. When using this compound, it is advisable to perform comprehensive selectivity profiling and to use it at the lowest effective concentration to minimize off-target effects. Employing structurally distinct DYRK1A inhibitors and genetic approaches such as siRNA or CRISPR-Cas9-mediated knockout can further help to validate that the observed phenotypes are indeed due to the inhibition of the intended target.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. alzdiscovery.org [alzdiscovery.org]
For researchers, scientists, and drug development professionals, confirming the on-target effects of a primary kinase inhibitor is a critical step in validating experimental findings. Utilizing a structurally unrelated inhibitor with the same molecular target helps to mitigate the risk of off-target effects confounding the observed phenotype. This guide provides an objective comparison of a primary DYRK1A inhibitor with a structurally unrelated alternative, supported by experimental data and detailed protocols.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation is associated with conditions such as Down syndrome and Alzheimer's disease.[1] Harmine (B1663883), a natural β-carboline alkaloid, is a well-characterized and potent inhibitor of DYRK1A.[1] However, to ensure that the observed biological effects of harmine are due to its action on DYRK1A and not an off-target activity of its specific chemical scaffold, it is best practice to validate these findings with a structurally distinct DYRK1A inhibitor. This guide will compare Harmine to the synthetic inhibitor EHT 5372, which belongs to the thiazolo[5,4-f]quinazoline class of compounds.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency (IC50 values) of Harmine and the structurally unrelated inhibitor, EHT 5372, against DYRK1A and a selection of other kinases. This data provides a quantitative measure of their potency and selectivity.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Harmine | DYRK1A | 33 - 80 | In vitro kinase assay |
| DYRK1B | 166 | In vitro kinase assay | |
| DYRK2 | 1900 | In vitro kinase assay | |
| DYRK4 | 80000 | In vitro kinase assay | |
| EHT 5372 | DYRK1A | 0.22 | Biochemical Assay |
| DYRK1B | 0.28 | Biochemical Assay | |
| DYRK2 | 10.8 | Biochemical Assay | |
| CLK1 | 22.8 | Biochemical Assay |
Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are essential. Below are methodologies for key experiments to validate and compare DYRK1A inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of DYRK1A by quantifying the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP onto a substrate peptide.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate peptide (e.g., Woodtide)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds (Primary inhibitor and structurally unrelated inhibitor) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant DYRK1A enzyme, and the substrate peptide.
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for DYRK1A Inhibition (Western Blot)
This protocol assesses the ability of an inhibitor to block DYRK1A-mediated phosphorylation of a known cellular substrate, such as Tau protein at Threonine 212 (pTau-T212).
Materials:
-
Human cell line expressing DYRK1A and the substrate of interest (e.g., HEK293T cells overexpressing Tau)
-
Test compounds (Primary inhibitor and structurally unrelated inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-pTau-T212, anti-total Tau, anti-DYRK1A, and an antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds or DMSO for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-pTau-T212) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To confirm equal protein loading and total substrate levels, strip the membrane and re-probe with antibodies against the total substrate and a loading control.
-
Quantify the band intensities to determine the level of substrate phosphorylation relative to the total substrate and loading control.
Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating a primary DYRK1A inhibitor.
Caption: Overview of major DYRK1A signaling pathways.
References
A Researcher's Guide to Validating DYRKs-IN-1 Hydrochloride Effects: A Comparison of Rescue Strategies
Introduction
DYRKs-IN-1 hydrochloride is a potent, ATP-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with high affinity for DYRK1A (IC50 = 5 nM) and DYRK1B (IC50 = 8 nM).[1] These kinases are crucial regulators of diverse cellular processes, including cell cycle progression, neuronal development, and apoptosis.[2][3][4] Consequently, DYRKs-IN-1 is a valuable tool for investigating the roles of DYRK1A/B in various physiological and pathological contexts, from neurodegenerative diseases like Alzheimer's to certain cancers.[2][4][5]
However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, DYRKs-IN-1 may exhibit off-target activity.[3][6] These unintended interactions can lead to ambiguous experimental results, making it critical to validate that an observed phenotype is a direct consequence of inhibiting the intended target. This guide provides a comparative overview of experimental strategies to identify and mitigate the off-target effects of this compound, with a focus on "rescue" experiments as a gold-standard validation method. We present detailed protocols for key assays and compare DYRKs-IN-1 with alternative inhibitors possessing different selectivity profiles.
Understanding the Off-Target Landscape of DYRK Inhibitors
The human kinome is comprised of over 500 members, many of which share structural similarities in their ATP-binding sites.[5][6] This conservation is the primary reason for the polypharmacology of many kinase inhibitors. For inhibitors targeting DYRK1A, the most common off-targets belong to the CMGC kinase family, which includes:
-
Other DYRK Family Members : Close homologs like DYRK1B and DYRK2 are frequent off-targets.[3][7]
-
CDC-Like Kinases (CLKs) : The structural similarity of their ATP-binding pockets makes CLK1, CLK2, and CLK4 common interactors.[7][8]
-
Cyclin-Dependent Kinases (CDKs) : Unintended inhibition of CDKs can lead to phenotypes related to cell cycle arrest.[7][9]
-
Glycogen Synthase Kinase 3 beta (GSK3β) : Cross-reactivity with GSK3β can impact pathways like Wnt/β-catenin signaling.[7][9]
-
Other Kinases : Broader screening has revealed unexpected interactions for some DYRK inhibitor scaffolds with kinases like Casein Kinase 2 (CK2), JNK, and RSK.[3][10]
Comparative Analysis of DYRK1A Inhibitors
| Inhibitor | Chemical Class | DYRK1A IC50 | DYRK1B IC50 | Key Off-Targets / Selectivity Profile | Reference(s) |
| DYRKs-IN-1 | Pyrido[2,3-d]pyrimidine | 5 nM | 8 nM | High potency for DYRK1A/B. Full kinome scan not publicly available. | [1] |
| Harmine | β-carboline alkaloid | ~33-70 nM | Inhibits DYRK1B. Also inhibits MAO-A, CDK8, CDK11. | [8][10][11] | |
| Silmitasertib (CX-4945) | Azaindole | Moderately Potent | --- | Potent inhibitor of Casein Kinase 2 (CK2). | [6][10][12] |
| Leucettine L41 | Leucettine analog | ~7.8 nM (Kd) | --- | Dual inhibitor of CLK and DYRK families. | [11][13] |
| AZ191 | 6-azaindole | 88 nM | 17 nM | ~5-fold selective for DYRK1B over DYRK1A; ~110-fold over DYRK2. | [14] |
| JH-XVII-10 (10) | Macrocyclic azaindole | Potent | Potent | Highly selective for DYRK1A/B. Some activity against FAK, RSK1/2/3, JNK1/2 at higher concentrations. | [10] |
| Thiadiazine Compound 3-5 | 1,3,4-thiadiazine | 71-185 nM (Kd) | --- | Selective for DYRK1A over DYRK1B and DYRK2. | [15] |
Experimental Strategies for Target Validation
A multi-pronged approach is the most rigorous way to confirm that the biological effects of this compound are due to the inhibition of DYRK1A/B.
The Gold Standard: The Gene Rescue Experiment
The most definitive method to prove an on-target effect is to "rescue" the phenotype by introducing a version of the target protein that is resistant to the inhibitor.[16][17] The logic is that if the inhibitor's effect is solely due to binding DYRK1A, a DYRK1A mutant that cannot be inhibited should restore the normal cellular phenotype even in the presence of the drug.
Orthogonal Validation Approaches
While the rescue experiment is definitive, other methods can provide strong supporting evidence.
-
Use of Structurally Unrelated Inhibitors : As detailed in the comparison table, inhibitors like Harmine (a β-carboline) and JH-XVII-10 (a macrocycle) have different chemical scaffolds than DYRKs-IN-1 (a pyrido[2,3-d]pyrimidine). Observing the same phenotype with two or more structurally distinct inhibitors makes it less likely that the effect is due to a shared, unknown off-target.[3]
-
RNA Interference (RNAi) : Comparing the phenotype from DYRKs-IN-1 treatment with that from siRNA or shRNA-mediated knockdown of DYRK1A can be informative.[9] If the phenotypes match, it supports an on-target mechanism. However, RNAi itself can have off-target effects, so this method is best used in conjunction with others.[18]
-
Kinome Profiling : A proactive approach involves screening DYRKs-IN-1 against a large panel of kinases (e.g., >400) to generate a comprehensive selectivity profile.[16] This can identify potential off-targets, allowing researchers to anticipate and control for their unintended inhibition, often by performing dose-response analyses to find a selective concentration window.[3]
Detailed Experimental Protocols
Protocol 1: Gene Rescue Experiment Workflow
This protocol outlines the steps to create an inhibitor-resistant DYRK1A mutant and use it to validate the on-target effects of DYRKs-IN-1. The "gatekeeper" residue in the ATP-binding pocket is a common target for mutagenesis to confer resistance.
Methodology:
-
Mutagenesis :
-
Identify the gatekeeper residue of DYRK1A from its crystal structure.
-
Use a site-directed mutagenesis kit to introduce a mutation (e.g., changing a small amino acid to a bulkier one) in a wild-type DYRK1A cDNA expression plasmid.
-
Sequence the entire open reading frame to confirm the mutation and ensure no other changes were introduced.
-
-
Cell Culture and Transfection :
-
Culture the cell line of interest in appropriate media.
-
Transfect cells with one of three plasmids: (1) Empty vector control, (2) Wild-type DYRK1A, or (3) Inhibitor-resistant DYRK1A. Use a standard transfection reagent (e.g., Lipofectamine).
-
Allow 24-48 hours for protein expression. Confirm expression via Western blot using an antibody against DYRK1A or an epitope tag.
-
-
Inhibitor Treatment and Analysis :
-
Treat the transfected cells with a range of this compound concentrations centered around the EC50 for the phenotype of interest. Include a vehicle (e.g., DMSO) control.
-
Incubate for the required duration to elicit the phenotype.
-
Perform the relevant downstream assay (e.g., CellTiter-Glo for viability, Western blot for phosphorylation of a known substrate like Tau, or flow cytometry for cell cycle analysis).
-
-
Expected Outcome : If the effect is on-target, cells expressing the resistant DYRK1A mutant will not show the phenotype (or show it at a much-reduced level) compared to cells with the empty vector or wild-type DYRK1A.
Protocol 2: In Vitro Kinase Inhibition Assay
This assay determines the IC50 value of an inhibitor against a panel of kinases, providing quantitative selectivity data. The ADP-Glo™ Kinase Assay is a common format.
Methodology:
-
Reagent Preparation : Prepare serial dilutions of this compound in kinase buffer.
-
Kinase Reaction Setup (384-well plate) :
-
To each well, add the purified recombinant kinase (e.g., DYRK1A, DYRK2, CLK1, etc.).
-
Add the specific peptide substrate for that kinase.
-
Add the diluted inhibitor or vehicle control.
-
Initiate the reaction by adding a concentration of ATP that is near the Km for the specific kinase.
-
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
Signal Detection :
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction.
-
Measure luminescence using a plate reader.
-
-
Data Analysis : The amount of light produced is proportional to kinase activity. Plot the percentage of remaining kinase activity against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that an inhibitor binds to its target in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Treatment : Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis : Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).
-
Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).
-
Analysis : Analyze the amount of soluble DYRK1A remaining in the supernatant at each temperature using Western blotting or ELISA.
-
Expected Outcome : In the inhibitor-treated samples, the DYRK1A protein should be more resistant to thermal denaturation, resulting in a shift of its melting curve to higher temperatures compared to the vehicle-treated control.
While this compound is a potent and valuable research tool, rigorous validation of its on-target effects is essential for generating reproducible and reliable data. A strategy combining the gold-standard gene rescue experiment with orthogonal approaches—such as using structurally diverse inhibitors and performing comprehensive selectivity profiling—provides the highest level of confidence. The protocols and comparative data provided in this guide offer a framework for researchers to meticulously dissect the on-target versus off-target activities of DYRKs-IN-1, ultimately leading to a more accurate understanding of DYRK1A/B biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Kinome Profile of DYRKs-IN-1 Hydrochloride
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for robust experimental outcomes and therapeutic potential. This guide provides a comprehensive comparison of DYRKs-IN-1 hydrochloride with other known inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. The objective is to present a clear analysis of its performance, supported by available experimental data, to facilitate informed decisions in research and drug development.
Performance Comparison of DYRK Inhibitors
This compound is a potent inhibitor of DYRK1A and DYRK1B with IC50 values of 5 nM and 8 nM, respectively[1]. The hydrochloride salt form of DYRKs-IN-1 is often used to enhance its water solubility and stability[2]. While its high potency is well-documented, a comprehensive, publicly available kinome-wide scan to fully delineate its selectivity against a broad panel of kinases remains to be published.
This guide compares this compound with other commonly used DYRK inhibitors for which kinome profiling data is available: Harmine, a natural alkaloid, AZ191, a selective DYRK1B inhibitor, and Leucettine L41, a dual DYRK/CLK inhibitor.
Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparison of selectivity can be challenging without a head-to-head kinome scan under identical experimental conditions.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| This compound | DYRK1A | 5 | [1] |
| DYRK1B | 8 | [1] | |
| Harmine | DYRK1A | 80 | [3] |
| DYRK2 | 900 | [3] | |
| DYRK3 | 800 | [3] | |
| AZ191 | DYRK1B | 17 | [4][5][6] |
| DYRK1A | 88 | [7] | |
| DYRK2 | 1890 | [7] | |
| Leucettine L41 | DYRK1A | 10-60 | [8] |
| CLK family | Not specified | [9] | |
| GSK3β | Not specified | [9] |
Table 1: Potency of DYRK Inhibitors against Target Kinases. This table highlights the half-maximal inhibitory concentration (IC50) of each inhibitor against its primary DYRK family targets. Lower IC50 values indicate higher potency.
| Inhibitor | Kinome Scan Panel Size | Number of Off-Target Kinases (at specified concentration) | Notable Off-Targets | Reference(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Harmine | 468 kinases | 17 (<20% activity remaining at 10 µM) | CSNK1A1, CSNK1D, CSNK1E, CSNK1G2, CSNK2A1, IRAK1, VPS3, PIK3CG | [10] |
| AZ191 | >400 kinases | 9 (at 1 µM) | Not specified in detail | |
| Leucettine L41 | Not specified | Not specified (described as a dual DYRK/CLK inhibitor) | CLK family, GSK3β | [8][9] |
Table 2: Kinome Selectivity Profile of DYRK Inhibitors. This table provides an overview of the selectivity of each inhibitor based on available kinome scan data. The data for Harmine is the most comprehensive among the alternatives, showing inhibition of several other kinases. AZ191 also demonstrates a degree of off-target activity. Leucettine L41 is known to inhibit both DYRK and CLK families. The absence of data for this compound prevents a direct comparison of its kinome-wide selectivity.
Signaling Pathways and Experimental Workflows
To provide a better context for the action of these inhibitors, the following diagrams illustrate a simplified DYRK1A signaling pathway and a general workflow for kinome profiling.
Caption: Simplified DYRK1A signaling in the nucleus and cytoplasm.
Caption: A generalized workflow for kinome profiling experiments.
Experimental Protocols
Accurate and reproducible experimental design is crucial for comparing the performance of kinase inhibitors. Below are detailed methodologies for common kinome profiling and kinase inhibition assays.
KINOMEscan™ Competition Binding Assay (DiscoverX)
This high-throughput assay quantitatively measures the binding of a test compound to a large panel of DNA-tagged kinases.
Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site-directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
Protocol:
-
Kinase Preparation: A panel of human kinases is expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support.
-
Competition Reaction: The DNA-tagged kinase, immobilized ligand, and the test compound (e.g., this compound) are incubated together.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control to calculate the percentage of inhibition. The results are often reported as "% Control" or "Percent of Control", where a lower percentage indicates stronger binding.
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that measures the displacement of a fluorescent tracer from the kinase active site.
Principle: A europium (Eu)-labeled antibody binds to an epitope-tagged kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. This brings the Eu-donor and the fluorescent acceptor on the tracer into close proximity, resulting in a high FRET signal. A test compound that binds to the active site will displace the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare solutions of the epitope-tagged kinase, Eu-labeled antibody, fluorescent tracer, and serial dilutions of the test compound in assay buffer.
-
Assay Plate Setup: Add the test compound dilutions to the wells of a microplate.
-
Kinase/Antibody Addition: Add the kinase/antibody mixture to each well.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The percent inhibition is determined by comparing the ratio in the presence of the test compound to the high (no inhibitor) and low (saturating concentration of a known inhibitor) controls. IC50 values are then calculated from the dose-response curves.
Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific)
This assay measures kinase activity by detecting the phosphorylation of a peptide substrate using a FRET-based method.
Principle: The assay uses a peptide substrate with a donor and an acceptor fluorophore at each end. When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a specific protease. In the absence of phosphorylation, the protease cleaves the peptide, separating the fluorophores and disrupting FRET. Therefore, a high FRET signal corresponds to high kinase activity (and low inhibition).
Protocol:
-
Kinase Reaction: The kinase, peptide substrate, and ATP are incubated with the test compound.
-
Development Reaction: A development reagent containing a site-specific protease is added.
-
Incubation: The plate is incubated to allow for the cleavage of unphosphorylated peptides.
-
Signal Detection: The fluorescence is read on a plate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: The ratio of acceptor to donor emission is calculated. The percent inhibition is determined by comparing the ratio in the presence of the test compound to the controls. IC50 values are generated from the dose-response curves.
Conclusion
This compound is a highly potent inhibitor of DYRK1A and DYRK1B. While its "exquisite kinome selectivity" is often cited, the lack of publicly available, comprehensive kinome scan data makes a direct, objective comparison with other inhibitors challenging. The available data for alternative inhibitors like Harmine and AZ191 reveal off-target activities, highlighting the importance of thorough kinome profiling for any kinase inhibitor. For researchers considering this compound, its high potency is a clear advantage. However, to fully understand its cellular effects and potential for therapeutic development, a comprehensive kinome-wide selectivity profile is essential. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies to enable the selection of the most appropriate inhibitor for a given research application.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: DYRKs-IN-1 Hydrochloride vs. CX-4945 in Preclinical Cancer Models
In the landscape of targeted cancer therapy, small molecule inhibitors of protein kinases have emerged as a cornerstone of precision medicine. Among the myriad of kinase targets, Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and Casein Kinase 2 (CK2) have garnered significant attention for their roles in tumor progression and survival. This guide provides a detailed comparison of two prominent inhibitors: DYRKs-IN-1 hydrochloride, a potent inhibitor of DYRK1A and DYRK1B, and CX-4945 (Silmitasertib), a clinical-stage inhibitor of CK2. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical cancer research.
At a Glance: Key Differences
| Feature | This compound | CX-4945 (Silmitasertib) |
| Primary Target | DYRK1A, DYRK1B | Casein Kinase 2 (CK2) |
| Mechanism of Action | ATP-competitive inhibitor of DYRK1A/B | ATP-competitive inhibitor of CK2 |
| Development Stage | Preclinical | Clinical Trials (Phase I/II)[1] |
| Key Affected Pathways | Cell cycle regulation, Neuronal development | PI3K/Akt/mTOR, Wnt/β-catenin, NF-κB, DNA repair |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and CX-4945 across various cancer cell lines. It is important to note that direct head-to-head studies are limited, and data is compiled from independent research.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | IC50/EC50 (nM) | Reference |
| DYRK1A | Enzymatic Assay | 5 | [2] |
| DYRK1B | Enzymatic Assay | 8 | [2] |
| SW620 (Colon Cancer) | Cellular Assay | 27 | [2] |
Table 2: In Vitro Efficacy of CX-4945 (Silmitasertib)
| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| CLL Biopsy Samples | Chronic Lymphocytic Leukemia | < 1 | [3] |
| HeLa | Cervical Cancer | 0.7 | [4] |
| MDA-MB-231 | Breast Cancer | 0.9 | [4] |
| HuCCT-1 | Cholangiocarcinoma | 10-20 | [5] |
| A2780 | Ovarian Cancer | Not specified, synergistic with cisplatin (B142131)/gemcitabine | |
| Breast Cancer Cell Lines | Breast Cancer | 1.71 - 20.01 | [6] |
Table 3: In Vivo Efficacy of CX-4945 in Xenograft Models
| Cancer Model | Dosing | Outcome | Reference |
| Acute Myeloid Leukemia (PDX) | 100 mg/kg, oral, twice daily for 21 days | Reduced leukemia burden and prolonged survival | [7][8] |
| Ovarian Cancer (A2780) | Not specified | Synergistic antitumor efficacy with cisplatin and gemcitabine | |
| Cholangiocarcinoma (HuCCT1) | Not specified | Significant inhibition of tumor growth | [5] |
| Pancreatic & Breast Cancer | Not specified | Partial or complete anti-tumor efficacy | [9] |
Signaling Pathways and Mechanism of Action
DYRK1A/B Signaling
DYRK1A and DYRK1B are involved in regulating the cell cycle, promoting a quiescent state in cancer cells.[10] Inhibition of DYRK1A/B can force cancer cells to exit this dormant state, potentially increasing their susceptibility to cell cycle-specific chemotherapies.[11] These kinases have also been implicated in the regulation of key signaling molecules such as EGFR and c-MET.[12]
CK2 Signaling
CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers and contributes to tumor development by regulating a multitude of signaling pathways.[13][14] CX-4945 inhibits CK2, leading to the downregulation of pro-survival pathways like PI3K/Akt/mTOR and NF-κB, and sensitizes cancer cells to DNA-damaging agents by impairing the DNA repair response.[3][15][16]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results. Below are generalized protocols for assays commonly used to evaluate kinase inhibitors.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (this compound or CX-4945) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[17][18][19][20]
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[17][19]
-
Measure the absorbance at 570 nm using a microplate reader.[19][20] The absorbance is proportional to the number of viable cells.
-
2. Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated forms of kinases and their downstream targets, to assess the inhibitor's effect on signaling pathways.
-
Protocol:
-
Treat cells with the inhibitor at desired concentrations and time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.[21]
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[21]
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, total Akt, p-STAT3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.[21]
-
3. In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Protocol:
-
Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[22][23]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.[22]
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Width² x Length) / 2.[22]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
-
Conclusion
Both this compound and CX-4945 demonstrate compelling anti-cancer properties by targeting distinct but crucial kinases. CX-4945 is a well-characterized inhibitor with a broad spectrum of activity against various cancers, supported by a substantial body of in vitro, in vivo, and clinical data. Its mechanism of action, involving the inhibition of multiple pro-survival pathways, makes it a promising candidate for monotherapy and combination strategies.
This compound is a potent and selective inhibitor of DYRK1A/B with demonstrated in vitro activity. While in vivo data is less mature, its unique mechanism of targeting cancer cell quiescence suggests a novel therapeutic strategy, particularly in combination with cell cycle-specific agents.
For researchers, the choice between these inhibitors will depend on the specific cancer model and the biological question being addressed. CX-4945 offers a more established tool for investigating the broad role of CK2 in cancer, while this compound provides an opportunity to explore the emerging field of targeting cancer cell dormancy through DYRK inhibition. Further preclinical studies, especially in vivo and comparative analyses, will be crucial to fully elucidate the therapeutic potential of these promising kinase inhibitors.
References
- 1. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 16. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. chondrex.com [chondrex.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of DYRKs-IN-1 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of protein kinases implicated in a range of cellular processes, from proliferation and differentiation to apoptosis. The dysregulation of DYRK1A, the most studied member of this family, is linked to several pathologies, including neurodegenerative diseases like Alzheimer's, certain cancers, and diabetes.[1][2] Consequently, the development of potent and specific DYRK1A inhibitors is of significant therapeutic interest. This guide provides a comparative overview of DYRKs-IN-1 hydrochloride, benchmarking its in vitro performance against other notable DYRK1A inhibitors and discussing the methodologies for assessing in vivo specificity.
While direct in vivo specificity and efficacy data for this compound is not extensively available in the public domain, this guide leverages available in vitro data to project its potential in vivo performance in comparison to other well-documented DYRK1A inhibitors.
Quantitative Comparison of DYRK1A Inhibitors
The following tables summarize the in vitro performance of this compound and selected alternative inhibitors, providing a basis for comparing their potency and selectivity.
Table 1: In Vitro Potency Against DYRK1A
| Compound | IC50 (nM) | Kd (nM) | Assay Method |
| This compound | 76 | 52 ± 4.5 | TR-FRET |
| Leucettine L41 | 10 - 60 | - | Not specified |
| GNF2133 | 6.2 | - | Not specified |
| EHT 1610 | 0.36 | - | Not specified |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
Table 2: In Vitro Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase | This compound | Leucettine L41 | Harmine | GNF2133 | EHT 1610 |
| DYRK1A | 65 | Potent | Potent | Potent | Potent |
| DYRK1B | 0 | - | Active | - | Active |
| DYRK2 | 19 | Potent | Active | - | - |
| CLK1 | 59 | Potent | - | - | - |
| CLK2 | 59 | - | - | - | - |
| CLK3 | 6 | - | - | - | - |
| CDK2 | 12 | - | - | - | - |
| GSK3β | 4 | Potent | - | >50 µM (IC50) | - |
| MAO-A | - | - | Potent | - | - |
Data for Leucettine L41, Harmine, GNF2133, and EHT 1610 is qualitative or reported as IC50 values against specific kinases and thus not directly comparable in this format. GNF2133 is noted to be highly selective against GSK3β. Leucettine L41 is a dual DYRK/CLK inhibitor. Harmine is also a potent MAO-A inhibitor.[3][4]
Key Signaling Pathways Involving DYRK1A
DYRK1A is a crucial kinase that phosphorylates a variety of substrates, thereby influencing multiple signaling cascades. Understanding these pathways is essential for interpreting the on- and off-target effects of its inhibitors.
Caption: Key signaling pathways modulated by DYRK1A activity.
Experimental Protocols for Assessing In Vivo Specificity
To rigorously assess the in vivo specificity of a DYRK1A inhibitor like this compound, a multi-faceted approach is required. Below are detailed methodologies for key experiments.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is designed to evaluate the anti-tumor efficacy and target engagement of a DYRK1A inhibitor in a preclinical cancer model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent the rejection of human tumor xenografts.
-
Cell Lines: Human cancer cell lines with known DYRK1A expression or dependency are used (e.g., glioblastoma or multiple myeloma cell lines).
-
Procedure:
-
Human tumor cells are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and vehicle control groups.
-
The DYRK1A inhibitor is formulated in an appropriate vehicle and administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis:
-
Western Blotting: Tumor lysates are analyzed to measure the phosphorylation status of DYRK1A substrates (e.g., p-STAT3) to confirm target engagement.
-
Immunohistochemistry (IHC): Tumor sections are stained for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
-
Data Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., two-way ANOVA).
Caption: Workflow for an in vivo xenograft efficacy study.
In Vivo Specificity Assessment in a Disease-Relevant Model
To directly assess in vivo specificity, rescue experiments or the use of structurally distinct inhibitors in a disease-relevant model are powerful approaches. The following outlines a protocol using a mouse model of Alzheimer's disease.
-
Animal Model: Transgenic mouse models of Alzheimer's disease that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the APP/PS1 mouse model.[1]
-
Procedure:
-
Aged APP/PS1 mice with established pathology are used.
-
Mice are treated with this compound, a structurally different DYRK1A inhibitor (e.g., Leucettine L41), or a vehicle control for a defined period.[1]
-
Behavioral tests, such as the Morris water maze or Y-maze, are conducted to assess cognitive function.[5]
-
At the end of the treatment period, brain tissue is collected.
-
-
Biochemical Analysis:
-
Brain homogenates are analyzed by Western blotting or ELISA to measure levels of Aβ peptides and phosphorylated Tau to assess the impact on Alzheimer's-like pathology.
-
Immunohistochemistry is performed on brain sections to visualize amyloid plaques and neurofibrillary tangles.
-
-
Interpretation of Specificity: If both this compound and the structurally distinct inhibitor produce similar improvements in cognitive function and reductions in pathology, it provides strong evidence for an on-target effect.
Caption: Logical framework for assessing on-target effects in vivo.
Conclusion
This compound demonstrates promising in vitro potency and a favorable selectivity profile against a limited panel of kinases when compared to some alternative DYRK1A inhibitors. However, a comprehensive assessment of its specificity necessitates rigorous in vivo evaluation. The experimental protocols outlined in this guide provide a framework for such studies, emphasizing the importance of using disease-relevant animal models, appropriate pharmacodynamic readouts, and comparative analyses with structurally distinct inhibitors. While in vitro data suggests that this compound may have a wider therapeutic window than less selective compounds, only dedicated in vivo studies will definitively establish its specificity and therapeutic potential. Future research should focus on conducting such in vivo experiments to fully characterize the pharmacological profile of this promising inhibitor.
References
- 1. Inhibition of DYRK1A proteolysis modifies its kinase specificity and rescues Alzheimer phenotype in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A Inhibitors as Potential Therapeutics for β-Cell Regeneration for Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling DYRKs-IN-1 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling DYRKs-IN-1 hydrochloride. Given the nature of potent kinase inhibitors, a cautious approach to handling is paramount to ensure personnel safety and experimental integrity. While a Safety Data Sheet (SDS) from one supplier classifies this compound as not a hazardous substance or mixture, it is best practice within the research community to handle all potent, biologically active small molecules as potentially hazardous.[1] This guide, therefore, is based on general safety protocols for potent research-grade kinase inhibitors.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize exposure when working with this compound. The following table summarizes the recommended protective equipment for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination.[2] Eye Protection: Chemical splash goggles for a complete seal around the eyes.[2] Lab Coat: A dedicated, disposable or non-absorbent lab coat.[2] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[2] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[2] Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[2] Eye Protection: Safety glasses with side shields.[2] Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[2] Eye Protection: Chemical splash goggles.[2] Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The recommended storage temperature is 2-8°C.[4]
-
Keep the container tightly sealed.[3]
2. Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[2]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to avoid the formation of dust and aerosols.[2][3]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
3. Spill Management:
-
In case of a spill, evacuate the area and prevent entry.
-
Wear appropriate PPE, including a respirator, double gloves, a lab coat, and chemical splash goggles.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontamination solution.
4. Disposal Plan:
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
All disposal must be in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Procedures
The following diagram outlines a typical workflow for handling this compound, integrating safety checkpoints at each stage.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
